molecular formula C5H10O5 B1680624 L-Ribulose CAS No. 2042-27-5

L-Ribulose

Katalognummer: B1680624
CAS-Nummer: 2042-27-5
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: ZAQJHHRNXZUBTE-UCORVYFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-ribulose is a ribulose. It has a role as an Escherichia coli metabolite.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Daphnia pulex with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-UCORVYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315019
Record name L-Erythro-2-Pentulose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2042-27-5, 551-84-8, 488-84-6
Record name L-erythro-2-Pentulose
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URL https://commonchemistry.cas.org/detail?cas_rn=2042-27-5
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Record name Ribulose, L-
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Record name D-Xylulose
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Record name L-Erythro-2-Pentulose
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Record name D-erythro-pent-2-ulose
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Record name RIBULOSE, L-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Ribulose: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose, a rare ketopentose monosaccharide, is a key intermediate in microbial metabolism and holds significant potential in various biotechnological and pharmaceutical applications. As an isomer of L-ribose, it serves as a crucial precursor in the synthesis of L-nucleoside analogues, which are vital components in the development of antiviral and anticancer therapeutics.[1][2][3] The growing interest in rare sugars for nutritional and therapeutic purposes underscores the need for a thorough understanding of the physicochemical properties of this compound. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and pathway visualizations to support researchers in their endeavors.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

PropertyValueReference
Molecular Formula C₅H₁₀O₅[4][5]
Molecular Weight 150.13 g/mol
CAS Number 2042-27-5
Appearance Liquid, Syrup
Melting Point Not applicable (syrup at room temperature)
Boiling Point 364.2 °C at 760 mmHg
Solubility Highly soluble in water
Optical Rotation [α]/D +14.5 ± 3.0° (c=0.1 in H₂O)
Purity ≥90% (by HPLC)
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are intended to serve as a guide for researchers and can be adapted based on specific laboratory conditions and equipment.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an this compound sample using an Aminex HPX-87C or HPX-87H column, which are industry standards for carbohydrate analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • Aminex HPX-87C (for general monosaccharide analysis) or Aminex HPX-87H (for samples containing organic acids) column (300 x 7.8 mm).

  • Guard column appropriate for the analytical column.

  • Column heater.

Reagents:

  • This compound standard of known purity.

  • Ultrapure water (18.2 MΩ·cm).

  • Mobile phase: Degassed ultrapure water for HPX-87C or a dilute acid solution (e.g., 0.005 M H₂SO₄) for HPX-87H.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in the mobile phase to a final concentration of approximately 10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Equilibration:

    • Install the guard and analytical columns in the column heater.

    • Set the column temperature (e.g., 80-85 °C for HPX-87C, 60-65 °C for HPX-87H).

    • Set the RID temperature to be stable and consistent with the column temperature.

    • Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually increase to the desired flow rate (typically 0.6 mL/min).

    • Equilibrate the system until a stable baseline is achieved.

  • Analysis:

    • Inject a known volume (e.g., 10-20 µL) of the prepared this compound standard and sample solutions.

    • Record the chromatograms for a sufficient duration to allow for the elution of all components.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity of the sample by determining the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.

Instrumentation:

  • Polarimeter.

  • Sodium lamp (589 nm D-line).

  • Polarimeter cell (1 dm path length).

  • Analytical balance.

  • Volumetric flask.

Reagents:

  • This compound sample.

  • Solvent (e.g., ultrapure water).

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Dissolve the sample in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., 0.1 g/100 mL or 0.1%).

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and zero the instrument.

  • Measurement:

    • Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring there are no air bubbles.

    • Place the filled cell in the polarimeter and record the observed rotation angle (α).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural elucidation and confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., Deuterium oxide, D₂O).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample (typically 5-10 mg) in the deuterated solvent (e.g., 0.5-0.7 mL of D₂O) directly in an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to obtain a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural assignment.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system coupled to the mass spectrometer.

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Analyze the mass spectrum to confirm the molecular weight of this compound.

    • Interpret the fragmentation pattern to gain structural information. For sugars, common fragmentation involves the loss of water molecules and cross-ring cleavages.

Metabolic Pathway of this compound

This compound is a central intermediate in the catabolism of L-arabinose, a common component of plant hemicellulose. The pathway involves the isomerization of L-arabinose to this compound, followed by phosphorylation to this compound-5-phosphate. This is then further metabolized through the pentose (B10789219) phosphate (B84403) pathway.

L_Ribulose_Metabolic_Pathway cluster_arabinose_catabolism L-Arabinose Catabolism L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-arabinose isomerase (araA) L_Ribulose_5P This compound-5-Phosphate L_Ribulose->L_Ribulose_5P Ribulokinase (araB) ATP -> ADP Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->Xylulose_5P this compound-5-phosphate 4-epimerase (araD) Pentose_Phosphate_Pathway Pentose Phosphate Pathway Xylulose_5P->Pentose_Phosphate_Pathway

Caption: Metabolic pathway of L-arabinose catabolism showing the formation and phosphorylation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The visualization of the metabolic pathway of this compound highlights its significant role in carbohydrate metabolism. A thorough understanding of these fundamental characteristics is paramount for the effective utilization of this compound in the synthesis of novel therapeutic agents and other biotechnological applications.

References

An In-Depth Technical Guide to the Natural Occurrence and Sources of L-Ribulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose is a rare ketopentose sugar that holds significant interest in the fields of biotechnology and pharmaceutical development. As a key intermediate in microbial metabolic pathways and a precursor for the synthesis of L-nucleoside analogs with antiviral properties, a thorough understanding of its natural occurrence and sources is paramount. This technical guide provides a comprehensive overview of this compound, detailing its natural reservoirs, the metabolic pathways in which it participates, and methodologies for its detection, quantification, and isolation.

Natural Occurrence and Sources

This compound is not found in high concentrations in nature but exists as a metabolic intermediate within certain microorganisms. Its primary natural source is the L-arabinose catabolic pathway , which is operative in various bacteria and some fungi.

Microbial Sources

The principal natural reservoirs of this compound are microorganisms that can utilize L-arabinose as a carbon source. L-arabinose is a common component of plant hemicellulose and pectin, making microbes in soil and decaying plant matter potential sources of this compound metabolism.

While specific concentrations of this compound in wild-type microorganisms in their natural habitats are not extensively documented due to its transient nature as a metabolic intermediate, laboratory studies on model organisms like Escherichia coli have elucidated its presence during growth on L-arabinose. In these organisms, L-arabinose is taken up and isomerized to this compound by the enzyme L-arabinose isomerase.[1][2][3] The this compound is then phosphorylated to this compound-5-phosphate. In wild-type cells, the pool of free this compound is typically low as it is rapidly converted in subsequent metabolic steps.[1] However, accumulation of this compound-5-phosphate can be inhibitory to cells.[4]

Table 1: Examples of Microorganisms Involved in this compound Metabolism

MicroorganismPathwayRole of this compoundReference(s)
Escherichia coliL-arabinose catabolismIntermediate
Bacillus licheniformisL-arabinose catabolismIntermediate
Lactobacillus plantarumL-arabinose catabolismIntermediate
Acetic Acid Bacteria (e.g., Acetobacter aceti)Ribitol oxidationProduct

It is important to note that much of the quantitative data available for this compound concentrations comes from studies involving genetically modified microorganisms or optimized bioconversion processes designed to overproduce this rare sugar.

Metabolic Pathways Involving this compound

The most well-characterized metabolic pathway involving this compound is the L-arabinose catabolic pathway . This pathway allows bacteria to convert the five-carbon sugar L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

L-Arabinose Catabolic Pathway

The pathway consists of a series of enzymatic reactions:

  • Transport: L-arabinose is transported into the bacterial cell.

  • Isomerization: L-arabinose is isomerized to this compound by the enzyme L-arabinose isomerase (encoded by the araA gene in E. coli).

  • Phosphorylation: this compound is phosphorylated at the C5 position to form this compound-5-phosphate by the enzyme L-ribulokinase (encoded by the araB gene in E. coli).

  • Epimerization: this compound-5-phosphate is then epimerized to D-xylulose-5-phosphate by the enzyme This compound-5-phosphate 4-epimerase (encoded by the araD gene in E. coli).

D-xylulose-5-phosphate then enters the central carbon metabolism via the pentose phosphate pathway.

Larabinose_Catabolic_Pathway Larabinose L-Arabinose LRibulose This compound Larabinose->LRibulose L-arabinose isomerase (araA) LRibulose5P This compound-5-phosphate LRibulose->LRibulose5P L-ribulokinase (araB) DXylulose5P D-Xylulose-5-phosphate LRibulose5P->DXylulose5P this compound-5-phosphate 4-epimerase (araD) PPP Pentose Phosphate Pathway DXylulose5P->PPP

L-Arabinose Catabolic Pathway in Bacteria.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and isolation of this compound from microbial sources.

Intracellular Metabolite Extraction from Bacteria

This protocol is designed to quench metabolic activity and extract intracellular metabolites, including this compound, from bacterial cultures.

Materials:

  • Bacterial culture grown on L-arabinose containing medium

  • Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Centrifuge capable of reaching high speeds at 4°C

  • Vacuum filtration apparatus with 0.22 µm filters

  • Liquid nitrogen

  • Lyophilizer (optional)

Protocol:

  • Quenching: Rapidly withdraw a defined volume of the bacterial culture and immediately mix it with at least 5 volumes of the pre-chilled quenching solution. This step is crucial to instantly halt all metabolic activity.

  • Cell Harvesting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites. Repeat the centrifugation step.

  • Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. The volume of the solvent should be adjusted based on the cell pellet size.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as sonication on ice or bead beating. Ensure the sample remains cold throughout this process.

  • Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying (Optional): The extract can be dried under a stream of nitrogen or by lyophilization to concentrate the metabolites. The dried extract can be stored at -80°C and later reconstituted in a suitable solvent for analysis.

Extraction_Workflow cluster_0 Cell Harvesting and Quenching cluster_1 Extraction cluster_2 Sample Preparation for Analysis Culture Bacterial Culture Quench Quench with cold Methanol Culture->Quench Centrifuge1 Centrifuge Quench->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet AddSolvent Add cold Extraction Solvent Pellet->AddSolvent Lyse Cell Lysis (Sonication/Bead Beating) AddSolvent->Lyse Centrifuge2 Centrifuge Lyse->Centrifuge2 Supernatant Supernatant (Metabolite Extract) Centrifuge2->Supernatant Dry Dry (optional) Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis HPLC Analysis Reconstitute->Analysis

Workflow for Intracellular Metabolite Extraction.
Quantification of this compound by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the quantification of sugars that do not have a UV chromophore.

Instrumentation and Columns:

  • HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87 series column (e.g., HPX-87P or HPX-87C) is recommended. These columns operate on a combination of ion-moderated partition, ion exclusion, and size exclusion principles.

Mobile Phase and Conditions:

  • Mobile Phase: Degassed, deionized water is typically used for Aminex HPX-87P and HPX-87C columns.

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Column Temperature: The column should be maintained at an elevated temperature, typically 80-85°C, to improve peak resolution and reduce viscosity.

  • Injection Volume: 10-20 µL.

Protocol:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase. A typical range would be from 0.1 mg/mL to 10 mg/mL.

  • Sample Preparation: Reconstitute the dried metabolite extract (from section 3.1) in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis: a. Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the RID. b. Inject the prepared standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples.

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Isolation of this compound by Ion-Exchange Chromatography

Ion-exchange chromatography can be used to purify this compound from a complex mixture of other sugars and charged molecules. Since sugars are neutral molecules, this technique is often employed after derivatization to introduce a charge, or more commonly, to remove charged impurities. For the direct separation of underivatized sugars, specialized anion exchange columns at high pH are used.

Materials:

  • Strong anion exchange (SAX) resin suitable for carbohydrate separation (e.g., a quaternary ammonium-based resin).

  • Chromatography column.

  • Gradient pump system.

  • Fraction collector.

  • Buffers:

    • Binding Buffer (Buffer A): Deionized water or a very low concentration of a basic buffer (e.g., 10 mM NaOH).

    • Elution Buffer (Buffer B): An aqueous solution of a salt (e.g., 1 M Sodium Acetate or Sodium Chloride in the binding buffer).

Protocol:

  • Sample Preparation: The crude extract containing this compound should be clarified by centrifugation and filtration. The pH of the sample should be adjusted to be compatible with the binding buffer.

  • Column Packing and Equilibration: Pack the chromatography column with the selected anion exchange resin. Equilibrate the column by washing it with several column volumes of the binding buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with the binding buffer to remove any unbound and weakly bound impurities.

  • Elution: Elute the bound sugars using a linear gradient of the elution buffer (e.g., 0-100% Buffer B over 10-20 column volumes). Different sugars will elute at different salt concentrations based on their weak interactions with the resin at high pH.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using the HPLC-RID method described in section 3.2 or a colorimetric assay.

  • Pooling and Desalting: Pool the fractions containing pure this compound. The salt can be removed by dialysis or using a desalting column.

IEX_Purification_Workflow cluster_0 Column Preparation cluster_1 Separation cluster_2 Analysis and Final Steps Pack Pack Column with Anion Exchange Resin Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC-RID) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt Pool->Desalt PureProduct Pure this compound Desalt->PureProduct

Workflow for this compound Purification by Ion-Exchange Chromatography.
Colorimetric Assay for Ketopentoses

A general colorimetric method for the estimation of ketopentoses, including this compound, can be performed using the cysteine-carbazole reaction.

Materials:

  • Sulfuric acid (concentrated)

  • Cysteine hydrochloride solution (e.g., 1.5% w/v)

  • Carbazole (B46965) solution (e.g., 0.12% w/v in ethanol)

  • This compound standards

  • Spectrophotometer

Protocol:

  • Sample Preparation: Prepare samples and a series of this compound standards in water.

  • Reaction: a. To a small volume of the sample or standard in a test tube, add a larger volume of concentrated sulfuric acid while cooling in an ice bath. b. Add the cysteine hydrochloride solution and mix. c. Add the carbazole solution, mix well, and incubate at room temperature.

  • Measurement: A pink to cherry-red color will develop. Measure the absorbance at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the standard curve.

Note: This method is not specific to this compound and will react with other ketoses. Therefore, it is best used for rapid screening or for analyzing fractions from a purification process where interfering substances have been removed.

Conclusion

This compound, while rare in its free form in nature, is an accessible metabolite through the microbial catabolism of the abundant plant-derived sugar, L-arabinose. This technical guide has provided an in-depth overview of its natural occurrence, the key metabolic pathway it is involved in, and detailed experimental protocols for its extraction, quantification, and isolation. For researchers and professionals in drug development, a clear understanding of these fundamental aspects is crucial for harnessing the potential of this compound as a valuable precursor in the synthesis of novel therapeutic agents. The provided methodologies offer a solid foundation for further research into the natural abundance and biotechnological production of this important rare sugar.

References

An In-depth Technical Guide to L-Ribulose Biosynthesis Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribulose, a rare ketopentose sugar, serves as a crucial building block in the synthesis of L-nucleoside analogues, a class of potent antiviral drugs.[1][2][3] Its production via biotechnological routes offers a promising alternative to complex and often inefficient chemical synthesis methods.[1][3] This guide provides a comprehensive overview of the core metabolic pathways, key enzymes, quantitative production data, and detailed experimental protocols relevant to this compound biosynthesis in microorganisms.

Core Biosynthetic and Catabolic Pathways

The primary route for microbial this compound biosynthesis is through the isomerization of the abundant pentose (B10789219) sugar, L-arabinose. This process is a key step in the L-arabinose catabolic pathway, which ultimately funnels carbon into the central pentose phosphate (B84403) pathway (PPP).

1. The L-Arabinose Catabolic Pathway

In many bacteria, the utilization of L-arabinose is governed by the ara operon, which encodes the enzymes necessary for its conversion into D-xylulose-5-phosphate, an intermediate of the PPP.[4] this compound is the first intermediate in this pathway.

The pathway consists of three key enzymatic steps:

  • Isomerization: L-arabinose is converted to this compound. This reaction is catalyzed by L-arabinose isomerase (AI), the product of the araA gene.[5]

  • Phosphorylation: this compound is phosphorylated to this compound-5-phosphate (L-Ru5P) at the expense of ATP. This step is catalyzed by ribulokinase , the product of the araB gene.[6]

  • Epimerization: this compound-5-phosphate is converted to D-xylulose-5-phosphate (D-Xu5P). This C4 epimerization is catalyzed by This compound-5-phosphate 4-epimerase , the product of the araD gene.[4][7] D-Xu5P then enters the pentose phosphate pathway.[7]

L_Arabinose_Catabolism cluster_pathway L-Arabinose Catabolic Pathway L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase (araA) L_Ru5P This compound-5-Phosphate L_Ribulose->L_Ru5P Ribulokinase (araB) + ATP D_Xu5P D-Xylulose-5-Phosphate L_Ru5P->D_Xu5P this compound-5-Phosphate 4-Epimerase (araD) PPP Pentose Phosphate Pathway D_Xu5P->PPP

Diagram 1. The L-Arabinose Catabolic Pathway in Microorganisms.

2. Other Relevant Pathways

While L-arabinose isomerization is the most exploited pathway for production, other enzymatic conversions are known:

  • L-Ribose (B16112) Isomerization: L-ribose isomerase can catalyze the reversible isomerization between L-ribose and this compound.[8][9]

  • L-Xylulose Epimerization: this compound 3-epimerase can catalyze the C-3 epimerization between this compound and L-xylulose.[8]

These alternative routes are significant for understanding the broader metabolic network but are less commonly used for targeted this compound production due to the high cost and limited availability of substrates like L-ribose.

Key Enzymes in this compound Metabolism

L-Arabinose Isomerase (AI) (EC 5.3.1.4) This is the cornerstone enzyme for this compound production. It catalyzes the reversible isomerization of aldose (L-arabinose) to ketose (this compound).[5]

  • Source Organisms: Widely found in bacteria, with enzymes from thermophiles like Geobacillus thermodenitrificans being of particular interest due to their stability.[10][11][12] Other sources include Bacillus licheniformis and Lactobacillus reuteri.[13][14]

  • Catalytic Properties: The isomerization equilibrium often disfavors this compound formation.[14] Strategies to overcome this include using high substrate concentrations or adding borate, which forms a complex with the ketose product, thus shifting the equilibrium.[14]

  • Cofactors: Activity is often dependent on or enhanced by divalent metal ions, most commonly Mn²⁺ and Co²⁺.[13][15]

Ribulokinase (EC 2.7.1.16) This enzyme catalyzes the ATP-dependent phosphorylation of L- or D-ribulose to form ribulose 5-phosphate.[6] In the context of L-arabinose metabolism, it acts on this compound to produce this compound-5-phosphate, the next intermediate in the catabolic pathway.[6] Its primary role is catabolic, pulling the reaction forward from this compound.

This compound-5-Phosphate 4-Epimerase (EC 5.1.3.4) This enzyme catalyzes the final step in the L-arabinose utilization pathway before it merges with the PPP. It interconverts this compound 5-phosphate and D-xylulose 5-phosphate.[4] The proposed mechanism involves a retro-aldol cleavage followed by an aldol (B89426) reaction to achieve the inversion of stereochemistry at the C-4 position.[4][7]

Quantitative Data on this compound Production

The following table summarizes key quantitative data from various studies on the biotechnological production of this compound.

Microorganism / Enzyme SourceBiocatalystSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Yield (%)Productivity (g/L/h)Optimal ConditionsReference(s)
Geobacillus thermodenitrificansMutant L-arabinose isomerase500951947.5pH 8.0, 70°C[12]
Geobacillus thermodenitrificansAI encapsulated in yeast spores1002525N/AN/A[10],[11]
Bacillus licheniformisRecombinant E. coli cells50037575375pH >9, >50°C, Borate[14]
Bacillus velezensisRecombinant E. coli cells300207.2~69138.1pH 8.0, 45°C[14]
G. thermodenitrificans (two-enzyme system for L-ribose)Purified AI and MPI500118 (L-ribose)23.639.3pH 7.0, 70°C[16]

Note: N/A indicates data not available in the cited source. Productivity for the G. thermodenitrificans mutant was calculated based on the 2-hour reaction time.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments in this compound biosynthesis.

Protocol 1: L-Arabinose Isomerase (AI) Activity Assay

This protocol is based on methodologies described for measuring the formation of this compound from L-arabinose.[13][15][17]

  • Principle: The activity of L-arabinose isomerase is determined by quantifying the amount of this compound (a ketose) produced from L-arabinose (an aldose) over a specific time under defined conditions. One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute.[13]

  • Reagents:

    • 50 mM Sodium Phosphate Buffer (pH 6.0 - 8.0, optimize for specific enzyme)

    • 1 M L-arabinose stock solution

    • 100 mM CoCl₂ stock solution

    • 100 mM MnCl₂ stock solution

    • Enzyme preparation (cell-free extract or purified protein) diluted to an appropriate concentration in buffer.

    • Stopping Reagent: e.g., 1 M HCl or heat block at 95-100°C.

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube. For a 0.5 mL final volume:

      • 50 µL of 500 mM L-arabinose (final conc. 50 mM)

      • 5 µL of 100 mM CoCl₂ (final conc. 1 mM)

      • 2.5 µL of 100 mM MnCl₂ (final conc. 0.5 mM)

      • Buffer to bring the volume to 450 µL.

      • Note: Substrate and cofactor concentrations may need optimization.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for 5 minutes.[13][15]

    • Initiate the reaction by adding 50 µL of the diluted enzyme preparation. Mix gently.

    • Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is within the linear range.

    • Terminate the reaction by heating the mixture to 95°C for 5 minutes or by adding a chemical stopping agent.[13][15]

    • Centrifuge the sample to pellet any precipitated protein.

    • Quantify the this compound in the supernatant using one of the methods described in Protocol 2.

Protocol 2: Quantification of this compound

  • Method A: Cysteine-Carbazole-Sulfuric Acid Method (Colorimetric)

    • Principle: This is a classic colorimetric assay for ketoses. In a strong acidic environment, ketoses are dehydrated to form furfural (B47365) derivatives, which then react with carbazole (B46965) to produce a purple-colored complex. Cysteine is added to improve specificity for ketoses over aldoses.

    • Procedure: (Based on the general method mentioned in[13][15])

      • To a glass test tube, add 100 µL of the reaction supernatant (from Protocol 1) or this compound standard.

      • Add 100 µL of a 1.5 g/L L-cysteine hydrochloride solution.

      • Add 3 mL of a 70% (v/v) sulfuric acid solution. Mix and cool on ice.

      • Add 100 µL of a 0.12% (w/v) carbazole in ethanol (B145695) solution.

      • Mix thoroughly and incubate at 60°C for 30 minutes.

      • Cool the tubes to room temperature.

      • Measure the absorbance at 560 nm using a spectrophotometer.

      • Calculate the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

  • Method B: High-Performance Liquid Chromatography (HPLC)

    • Principle: HPLC provides a more precise and specific method for separating and quantifying sugars. An ion-exchange column (e.g., Ca²⁺ form) is commonly used to separate L-arabinose from this compound.[10]

    • Instrumentation & Conditions:

      • HPLC System: With a Refractive Index (RI) detector.

      • Column: Bio-Rad Aminex HPX-87C or similar carbohydrate analysis column.

      • Mobile Phase: Degassed, deionized water.[10]

      • Flow Rate: 0.5 - 0.6 mL/min.

      • Column Temperature: 80-85°C.

    • Procedure:

      • Prepare calibration standards of L-arabinose and this compound (e.g., 0.1 to 10 g/L).

      • Filter the reaction samples (from Protocol 1) and standards through a 0.2 µm syringe filter into HPLC vials.[18]

      • Inject 10-20 µL of the sample onto the HPLC system.

      • Identify the peaks for L-arabinose and this compound based on the retention times of the standards. This compound typically elutes after L-arabinose on a Ca²⁺ column.[10]

      • Integrate the peak areas and calculate the concentration of this compound using the calibration curve generated from the standards.

Workflow and Logic Diagrams

Visualizing the processes and relationships provides clarity for research and development planning.

L_Ribulose_Production_Workflow cluster_dev Development Phase cluster_prod Production & Analysis Phase A 1. Strain Selection or Genetic Engineering (e.g., Overexpress L-AI) B 2. Fermentation/ Culture Optimization A->B C 3. Cell Harvest & Biocatalyst Preparation (Whole cells or Cell-free extract) B->C D 4. Bioconversion Reaction (L-Arabinose → this compound) C->D E 5. Product Purification (e.g., Ion Exchange Chromatography) D->E F 6. Product Analysis (HPLC, Colorimetric Assay) E->F

Diagram 2. General workflow for this compound production and analysis.

Conclusion

The biosynthesis of this compound in microorganisms is predominantly centered on the L-arabinose catabolic pathway, with L-arabinose isomerase being the pivotal enzyme for production strategies. Significant progress has been made in achieving high-titer this compound production by employing whole-cell biocatalysts from genetically engineered strains and by optimizing reaction conditions to overcome thermodynamic limitations. Future advancements will likely focus on the discovery of novel, more efficient isomerases, protein engineering to enhance enzyme stability and catalytic activity, and the development of integrated fermentation and purification processes to improve the economic feasibility of this compound as a precursor for vital pharmaceuticals.

References

The Biological Role of L-Ribulose in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose is a key intermediate in the bacterial metabolism of L-arabinose, one of the most abundant pentose (B10789219) sugars in nature. Its conversion into D-xylulose-5-phosphate provides a crucial entry point into the pentose phosphate (B84403) pathway, linking it to central carbon metabolism. The enzymes responsible for the conversion of L-arabinose to this compound and its subsequent phosphorylation and epimerization are encoded by the highly regulated araBAD operon. This technical guide provides an in-depth exploration of the biological role of this compound in bacterial metabolism, with a focus on the enzymatic pathways, regulatory networks, and experimental methodologies used to study these processes. Detailed protocols for key enzyme assays, quantitative data on enzyme kinetics, and workflows for genetic manipulation and metabolic flux analysis are presented to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of bacteria to utilize a wide array of carbon sources is fundamental to their survival and adaptability. L-arabinose, a major component of plant hemicellulose, represents a significant carbohydrate source for many microorganisms. The metabolic pathway for L-arabinose utilization converges on the central pentose phosphate pathway (PPP) through the intermediate, this compound. Understanding the intricacies of this compound metabolism is not only crucial for comprehending bacterial physiology but also holds potential for biotechnological applications, such as the production of rare sugars and the development of novel antimicrobial agents targeting these metabolic pathways. This guide will dissect the core aspects of this compound's role in bacterial metabolism.

The L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, the catabolism of L-arabinose is primarily carried out by the products of the araBAD operon. This pathway involves a three-step conversion of L-arabinose into D-xylulose-5-phosphate, with this compound as a central intermediate.[1][2]

The three key enzymes in this pathway are:

  • L-arabinose isomerase (EC 5.3.1.4) , encoded by the araA gene, catalyzes the reversible isomerization of L-arabinose to this compound.[3][4]

  • Ribulokinase (EC 2.7.1.16) , encoded by the araB gene, phosphorylates this compound at the C5 position to produce this compound-5-phosphate, utilizing ATP as the phosphate donor.[5]

  • This compound-5-phosphate 4-epimerase (EC 5.1.3.4) , encoded by the araD gene, catalyzes the epimerization of this compound-5-phosphate to D-xylulose-5-phosphate. D-xylulose-5-phosphate then enters the pentose phosphate pathway.

dot

L_Arabinose_Metabolism cluster_enzymes Enzymatic Conversions L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose araA L_Ribulose_5P This compound-5-Phosphate L_Ribulose->L_Ribulose_5P araB D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P araD PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP AraA L-Arabinose Isomerase (araA) AraB Ribulokinase (araB) ADP ADP AraB->ADP AraD This compound-5-Phosphate 4-Epimerase (araD) ATP ATP ATP->AraB AraC_Regulation cluster_no_arabinose Absence of L-Arabinose cluster_with_arabinose Presence of L-Arabinose AraC_dimer_rep AraC Dimer araO2 araO2 AraC_dimer_rep->araO2 binds araI1_rep araI1 AraC_dimer_rep->araI1_rep binds DNA_loop DNA Looping araO2->DNA_loop araI1_rep->DNA_loop P_BAD_rep P_BAD DNA_loop->P_BAD_rep blocks RNAP_rep RNA Polymerase P_BAD_rep->RNAP_rep binding prevented Transcription_rep Transcription Repressed RNAP_rep->Transcription_rep Arabinose L-Arabinose AraC_dimer_act AraC Dimer Arabinose->AraC_dimer_act binds & changes conformation araI1_act araI1 AraC_dimer_act->araI1_act binds araI2 araI2 AraC_dimer_act->araI2 binds P_BAD_act P_BAD araI1_act->P_BAD_act recruits araI2->P_BAD_act recruits RNAP_act RNA Polymerase P_BAD_act->RNAP_act binding Transcription_act Transcription Activated RNAP_act->Transcription_act Knockout_Workflow cluster_pcr Step 1: PCR Amplification cluster_recombination Step 2: Electroporation and Recombination cluster_selection Step 3: Selection and Verification pKD4 Template Plasmid (pKD4 or similar with antibiotic resistance) PCR PCR Amplification pKD4->PCR Primers Primers with Homology Arms (to araB flanking regions) and resistance gene priming sites Primers->PCR Linear_DNA Linear DNA with Resistance Cassette Flanked by Homology Arms PCR->Linear_DNA Electroporation Electroporation Linear_DNA->Electroporation Ecoli_pKD46 E. coli with pKD46 (Lambda Red Recombinase) Induced with L-arabinose Ecoli_pKD46->Electroporation Recombination Homologous Recombination at araB locus Electroporation->Recombination Selection_Plate Plate on Selective Media (with antibiotic) Recombination->Selection_Plate Colony_PCR Colony PCR Verification (with primers flanking araB) Selection_Plate->Colony_PCR Knockout_Strain Verified araB Knockout Strain Colony_PCR->Knockout_Strain

References

The Discovery and Isolation of L-Ribulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose, a rare ketopentose, serves as a critical chiral intermediate in the synthesis of various bioactive compounds, including L-nucleoside analogues with antiviral and anticancer properties. While modern biotechnology has enabled efficient enzymatic production of this compound, its initial discovery and isolation were rooted in classical carbohydrate chemistry. This technical guide provides an in-depth exploration of the history, discovery, and methodologies for the isolation and purification of this compound, tailored for researchers, scientists, and professionals in drug development. We present a comprehensive overview of historical chemical synthesis and modern enzymatic production methods, detailed experimental protocols for isolation and purification, and a summary of its key physicochemical properties. Furthermore, this guide illustrates the metabolic context of this compound in microbial systems and clarifies its known biological roles.

Introduction

This compound (L-erythro-pentulose) is a monosaccharide with the chemical formula C₅H₁₀O₅. As a ketopentose, it possesses a ketone functional group at the C-2 position.[1] Its significance in the pharmaceutical industry stems from its role as a precursor for the synthesis of L-nucleoside analogues, which are vital components of many antiviral and anticancer drugs.[2] The journey of this compound from a laboratory curiosity to a valuable building block in drug discovery has been marked by significant advancements in both chemical and biochemical methodologies. This guide will delve into the historical context of its discovery and provide a detailed technical overview of its isolation and production.

History of Discovery and Synthesis

While the precise first synthesis of this compound is not as prominently documented as that of more common sugars, its history is intertwined with the broader exploration of pentose (B10789219) sugars in the late 19th and early 20th centuries. Early carbohydrate chemistry, pioneered by chemists like Emil Fischer, laid the groundwork for the structural elucidation and synthesis of various monosaccharides.

Historically, the chemical synthesis of ketoses often involved the isomerization of the corresponding aldoses under alkaline conditions, a process known as the Lobry de Bruyn–van Ekenstein transformation. For this compound, this would involve the isomerization of L-arabinose. However, these early chemical methods were often non-specific, yielding a mixture of sugars that were challenging to separate and purify, resulting in low overall yields.[3]

A significant advancement in the production of this compound came with the advent of biocatalysis. The discovery and characterization of enzymes such as L-arabinose isomerase revolutionized the synthesis of this compound. This enzyme specifically catalyzes the isomerization of the abundant and inexpensive L-arabinose to this compound, offering a more efficient and stereospecific route compared to traditional chemical methods.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its purification and subsequent use in synthesis. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₅H₁₀O₅[5]
Molar Mass 150.13 g/mol
Appearance Liquid or solid
CAS Number 2042-27-5
Optical Activity [α]/D +14.5±3.0° (c=0.1 in H₂O)
Synonyms L-erythro-Pentulose, L-Adonose

Modern Production of this compound: Enzymatic Conversion

The primary and most efficient method for this compound production today is the enzymatic isomerization of L-arabinose. This bioconversion is catalyzed by L-arabinose isomerase (AI), an enzyme found in various microorganisms.

The L-Arabinose Isomerase Reaction

L-arabinose isomerase (EC 5.3.1.4) reversibly catalyzes the conversion of the aldopentose L-arabinose to the ketopentose this compound. The reaction equilibrium, however, typically favors the substrate, L-arabinose. To drive the reaction towards this compound production, various strategies have been employed, such as using high substrate concentrations, enzyme immobilization, and downstream processing to remove the product.

Below is a table summarizing typical reaction conditions for the enzymatic production of this compound using L-arabinose isomerase from different microbial sources.

Microbial SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference(s)
Geobacillus thermodenitrificans7.0 - 8.060 - 70Co²⁺, Mn²⁺
Lactobacillus reuteri6.065Co²⁺, Mn²⁺
Bacillus coagulans7.545None (activity in EDTA)
Geobacillus stearothermophilus7.0 - 9.060 - 80Mn²⁺
Thermotoga neapolitana7.0 - 8.085 - 90Co²⁺, Mn²⁺

Isolation and Purification of this compound

The purification of this compound from the enzymatic reaction mixture is a critical step to obtain a high-purity product suitable for pharmaceutical applications. A typical workflow involves enzyme removal, followed by chromatographic separation and crystallization.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_reaction Enzymatic Reaction cluster_purification Purification A L-Arabinose Solution C Reaction Mixture (L-Arabinose, this compound, Enzyme) A->C B L-Arabinose Isomerase B->C D Enzyme Removal (e.g., Heat Inactivation, Ultrafiltration) C->D Post-reaction E Chromatographic Separation (Ion-Exchange Chromatography) D->E Clarified Solution F Concentration (Evaporation) E->F This compound Fraction G Crystallization F->G Concentrated Syrup H Pure this compound Crystals G->H Isolation

A typical workflow for the isolation and purification of this compound.
Detailed Methodologies

5.2.1. Enzyme Removal

  • Protocol:

    • Following the enzymatic reaction, inactivate the L-arabinose isomerase by heating the reaction mixture to 95°C for 5-10 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the denatured protein.

    • Carefully decant the supernatant containing the sugar mixture.

    • Alternatively, for larger scale preparations, ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa) can be employed to separate the enzyme from the smaller sugar molecules.

5.2.2. Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating sugars from other charged impurities. For uncharged molecules like this compound, it is often used to remove charged contaminants from the reaction mixture.

  • Protocol:

    • Prepare a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8) in the Ca²⁺ form.

    • Equilibrate the column with deionized water.

    • Load the supernatant from the enzyme removal step onto the column.

    • Elute the column with deionized water at a controlled flow rate.

    • Collect fractions and monitor the presence of this compound using techniques such as HPLC or refractive index detection.

    • Pool the fractions containing pure this compound.

5.2.3. Crystallization

Crystallization is the final step to obtain high-purity, solid this compound.

  • Protocol:

    • Concentrate the pooled this compound fractions under reduced pressure using a rotary evaporator to obtain a viscous syrup.

    • The syrup can be further concentrated by heating to 60-70°C.

    • Induce crystallization by cooling the concentrated syrup slowly. Seeding with a small amount of existing this compound crystals can facilitate this process.

    • The addition of an anti-solvent, such as ethanol (B145695) or methanol, can also promote crystallization by reducing the solubility of this compound.

    • Collect the crystals by filtration or centrifugation.

    • Wash the crystals with a cold solvent (e.g., ethanol/water mixture) to remove any remaining impurities.

    • Dry the crystals under vacuum.

Metabolic and Biological Significance

In many bacteria, this compound is an intermediate in the L-arabinose catabolic pathway. L-arabinose is first isomerized to this compound, which is then phosphorylated to this compound-5-phosphate by a ribulokinase. This phosphorylated intermediate is subsequently epimerized to D-xylulose-5-phosphate, which enters the pentose phosphate (B84403) pathway.

larabinose_metabolism L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase (araA) L_Ribulose_5P This compound-5-phosphate L_Ribulose->L_Ribulose_5P Ribulokinase (araB) D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P this compound-5-phosphate 4-epimerase (araD) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Metabolic pathway of L-arabinose in bacteria.

To date, there is no significant evidence to suggest that this compound is directly involved in any signaling pathways in a manner analogous to signaling molecules like cAMP or inositol (B14025) phosphates. Its primary known biological role is as a metabolic intermediate.

Conclusion

The journey of this compound from its early, inefficient chemical synthesis to its modern, highly specific enzymatic production underscores the significant advancements in carbohydrate chemistry and biotechnology. For researchers and professionals in drug development, a thorough understanding of the history, properties, and isolation techniques of this compound is paramount for its effective utilization as a chiral building block. The detailed methodologies and data presented in this guide offer a comprehensive resource to support the production and application of this valuable rare sugar in the synthesis of novel therapeutics. The continued exploration of enzymatic and metabolic engineering approaches will undoubtedly lead to even more efficient and sustainable methods for this compound production, further solidifying its importance in the pharmaceutical industry.

References

L-Ribulose: A Chiral Precursor for High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Ribulose, a rare ketopentose, has emerged as a valuable chiral starting material in organic synthesis, particularly for the production of enantiomerically pure pharmaceuticals. Its inherent chirality and versatile functionality make it an attractive precursor for the synthesis of complex molecules, most notably L-nucleoside analogues, which form the backbone of numerous antiviral and anticancer drugs. This guide provides a comprehensive overview of the properties, production, and application of this compound as a chiral precursor, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Physicochemical Properties of this compound

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[1][2][3] As a ketopentose, it possesses a ketone functional group at the C2 position. Its stereochemistry makes it a valuable chiral building block in organic synthesis.

PropertyValueReferences
Chemical Formula C₅H₁₀O₅[1][2]
Molecular Weight 150.13 g/mol
Appearance Liquid
CAS Number 2042-27-5
Optical Activity [α]/D +14.5 ± 3.0° (c = 0.1 in H₂O)
Storage Temperature 2-8°C

Production of this compound: The Enzymatic Approach

The most prevalent and economically viable method for this compound production is the enzymatic isomerization of the readily available and inexpensive L-arabinose. This bioconversion is primarily catalyzed by the enzyme L-arabinose isomerase (L-AI).

Enzymatic Conversion of L-Arabinose to this compound

The isomerization of L-arabinose to this compound is a reversible reaction with an equilibrium that typically favors the starting material. To drive the reaction towards this compound, various strategies have been employed, including the use of borate (B1201080) to complex with the product and shift the equilibrium.

Experimental Protocol: Enzymatic Production of this compound from L-Arabinose

This protocol is a generalized procedure based on common practices in the literature.

Materials:

  • L-arabinose

  • L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans or Bacillus coagulans)

  • Tris-HCl buffer or phosphate (B84403) buffer

  • MnCl₂ or CoCl₂ solution

  • Ca²⁺ ion exchange chromatography column

  • Deionized water

Procedure:

  • Prepare a solution of L-arabinose in the chosen buffer (e.g., 100 g/L in 50 mM Tris-HCl, pH 8.0).

  • Add the metal cofactor to the solution (e.g., 2 mM MnCl₂).

  • Equilibrate the reaction mixture to the optimal temperature for the specific L-arabinose isomerase being used (e.g., 70°C).

  • Initiate the reaction by adding the L-arabinose isomerase (e.g., 10 g/L of encapsulated enzyme).

  • Incubate the reaction mixture for a predetermined time (e.g., 4 hours), with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for this compound concentration using techniques such as HPLC.

  • Upon completion, terminate the reaction by heat inactivation of the enzyme or by lowering the pH.

  • Purify the this compound from the reaction mixture using a Ca²⁺ ion exchange column. Elute the column with deionized water and collect the fractions containing this compound.

  • Pool the this compound containing fractions and concentrate under reduced pressure to obtain the final product.

Quantitative Data on this compound Production

The efficiency of this compound production is highly dependent on the enzyme source, reaction conditions, and process strategy. The following table summarizes key quantitative data from various studies.

Enzyme SourceSubstrate Conc. (g/L)ConditionsProduct Conc. (g/L)Conversion (%)Reference
Geobacillus thermodenitrificans (encapsulated AI)10070°C, pH 8.0, 2 mM Mn²⁺, 4 h2525
Thermotoga maritima-80°C, 6 h-70
Candida tropicalis (engineered)3045.5 h fermentation3.2-
Pyranose 2-oxidase (engineered), xylose reductase, formate (B1220265) dehydrogenase, catalase-pH 7.0, < 7 h0.3100

This compound as a Precursor to L-Ribose

This compound serves as a crucial intermediate in the production of L-ribose, another rare sugar of significant pharmaceutical importance. L-ribose is a key component in the synthesis of L-nucleoside analogues. The conversion of this compound to L-ribose is catalyzed by enzymes such as mannose-6-phosphate (B13060355) isomerase (MPI).

Experimental Protocol: Enzymatic Synthesis of L-Ribose from this compound

This protocol is a generalized procedure based on published methods.

Materials:

  • This compound

  • Mannose-6-phosphate isomerase (e.g., from Bacillus subtilis or a thermophilic source)

  • PIPES buffer or similar

  • CoCl₂ solution

  • Deionized water

Procedure:

  • Prepare a solution of this compound in the appropriate buffer (e.g., 300 g/L in PIPES buffer, pH 7.0).

  • Add the required cofactor (e.g., 1 mM Co²⁺).

  • Equilibrate the reaction mixture to the optimal temperature for the MPI (e.g., 70°C).

  • Initiate the isomerization by adding the MPI enzyme.

  • Incubate the reaction for the required duration (e.g., 2-3 hours), monitoring the formation of L-ribose by HPLC.

  • Once equilibrium is reached or the desired conversion is achieved, terminate the reaction.

  • Purify the L-ribose from the reaction mixture using appropriate chromatographic techniques.

Quantitative Data on L-Ribose Production from this compound
Enzyme SourceSubstrate Conc. (g/L)ConditionsProduct Conc. (g/L)Conversion (%)Reference
Bacillus subtilis MPI30040°C, pH 7.5, 0.5 mM Co²⁺, 3 h21371
Thermotoga thermophilus MPI (R142N mutant)30075°C, pH 7.0, 0.5 mM Cu²⁺, 2 h21371
Geobacillus thermodenitrificans MPI (triple-site variant)30070°C, pH 7.0, 1 mM Co²⁺, 1 h21370
Mycetocola miduiensis L-RI2040°C, pH 7.56.3432
Cryobacterium sp. L-RI7035°C, pH 9.020.8931

Application of this compound-Derived Precursors in Drug Synthesis

The primary application of this compound in organic synthesis is as a chiral precursor to L-ribose and its derivatives, which are then used to construct the carbohydrate moiety of L-nucleoside analogues. These unnatural nucleosides are potent antiviral and anticancer agents.

Synthesis of Clevudine

Clevudine (L-FMAU) is an antiviral drug used to treat hepatitis B infection. Its synthesis can be achieved from L-arabinose, a precursor to this compound. The following diagram illustrates a synthetic route to Clevudine.

G L_Arabinose L-Arabinose Intermediate1 Benzyl L-arabinopyranoside L_Arabinose->Intermediate1 BnOH, HCl Intermediate2 Isopropylidene protected intermediate Intermediate1->Intermediate2 DMP, p-TsOH Intermediate3 Oxidized intermediate Intermediate2->Intermediate3 PDC, Ac₂O Intermediate4 Reduced intermediate Intermediate3->Intermediate4 NaBH₄ Intermediate5 Deprotected diol Intermediate4->Intermediate5 CF₃CO₂H Intermediate6 Monobenzoylated intermediate Intermediate5->Intermediate6 BzCl, Pyridine Intermediate7 Acetylated intermediate Intermediate6->Intermediate7 Ac₂O, AcOH, H₂SO₄ Intermediate8 Glycosylated intermediate Intermediate7->Intermediate8 Silylated Thymine Clevudine Clevudine Intermediate8->Clevudine NH₃/MeOH

Synthetic pathway to Clevudine from L-Arabinose.
Synthesis of Telbivudine

Telbivudine is another antiviral medication for hepatitis B, and it is the L-isomer of thymidine (B127349) (L-thymidine). Its synthesis can be accomplished starting from 2-deoxy-L-ribose, which can be derived from L-ribose.

G L_Ribose L-Ribose Deoxy_L_Ribose 2-Deoxy-L-ribose L_Ribose->Deoxy_L_Ribose Chemical Reduction Protected_Deoxy_L_Ribose Protected 2-Deoxy-L-ribose Deoxy_L_Ribose->Protected_Deoxy_L_Ribose Protection Activated_Sugar Activated Sugar (e.g., chloro-ribose) Protected_Deoxy_L_Ribose->Activated_Sugar Activation Protected_Telbivudine Protected Telbivudine Activated_Sugar->Protected_Telbivudine Glycosylation with Thymine Telbivudine Telbivudine Protected_Telbivudine->Telbivudine Deprotection

General synthetic scheme for Telbivudine from L-Ribose.
Synthesis of Lamivudine

Lamivudine is a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and hepatitis B. While some syntheses of Lamivudine utilize chiral auxiliaries, the core chiral fragment can be conceptually traced back to L-sugar precursors.

Key Experimental Workflows

The production of L-nucleoside analogues from L-arabinose via this compound involves a multi-step chemo-enzymatic process. The following diagram outlines the general experimental workflow.

G cluster_biocatalysis Biocatalytic Steps cluster_synthesis Chemical Synthesis Steps L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose Mannose-6-phosphate Isomerase Protected_L_Ribose Protected L-Ribose L_Ribose->Protected_L_Ribose Protection Activated_Sugar Activated Sugar Derivative Protected_L_Ribose->Activated_Sugar Activation Protected_Nucleoside Protected L-Nucleoside Activated_Sugar->Protected_Nucleoside Glycosylation L_Nucleoside L-Nucleoside Analogue Protected_Nucleoside->L_Nucleoside Deprotection

Chemo-enzymatic workflow for L-nucleoside synthesis.

Conclusion

This compound stands as a pivotal chiral precursor in modern organic synthesis, bridging the gap between abundant, inexpensive starting materials like L-arabinose and high-value, enantiomerically pure pharmaceuticals. The advancements in enzymatic production methods have made this compound and its downstream product, L-ribose, more accessible, thereby facilitating the development and large-scale synthesis of critical antiviral and anticancer drugs. The continued exploration of novel enzymatic cascades and optimization of reaction conditions will further enhance the utility of this compound as a cornerstone of chiral synthesis.

References

The Metabolic Crossroads of L-Ribulose: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2, 2025

Abstract

L-Ribulose, a ketopentose sugar, occupies a central position in the carbon metabolism of a diverse range of organisms. Its metabolic fate is intricately linked to the catabolism of L-arabinose and serves as a key entry point into the pentose (B10789219) phosphate (B84403) pathway, a critical nexus for biosynthesis and redox balance. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound across bacteria, fungi, archaea, and mammals. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic transformations, regulatory mechanisms, and experimental methodologies associated with this compound metabolism. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for cornerstone assays, and utilizes Graphviz visualizations to illuminate the complex metabolic networks.

Introduction

The metabolic processing of pentose sugars is a fundamental aspect of cellular life. This compound, while not as abundant as its aldose counterpart L-arabinose, is a critical intermediate in the metabolic cascade that channels carbon from plant-based polysaccharides into central metabolism. The pathways governing its conversion vary significantly across the domains of life, reflecting distinct evolutionary strategies for nutrient utilization. Understanding these pathways is not merely of academic interest; it holds significant potential for applications in biotechnology, such as the production of biofuels and specialty chemicals, and in medicine, where defects in related pathways can lead to metabolic disorders. This guide aims to provide a granular, technically-focused exploration of the metabolic journey of this compound in different organisms.

Metabolic Fate of this compound in Bacteria

In bacteria, particularly in well-studied organisms like Escherichia coli, the metabolism of this compound is intrinsically linked to the catabolism of L-arabinose. The genes encoding the enzymes for this pathway are typically organized in the L-arabinose operon (araBAD), a classic model system for gene regulation.[1] The pathway efficiently converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

The conversion proceeds through the following key enzymatic steps:

  • Isomerization of L-arabinose to this compound: This reaction is catalyzed by L-arabinose isomerase , the product of the araA gene.[1]

  • Phosphorylation of this compound: Ribulokinase , encoded by the araB gene, phosphorylates this compound at the C5 position to yield this compound-5-phosphate, utilizing ATP as the phosphate donor.[1]

  • Epimerization of this compound-5-phosphate: The final step is the epimerization of this compound-5-phosphate to D-xylulose-5-phosphate, catalyzed by This compound-5-phosphate 4-epimerase , the product of the araD gene.[1]

Signaling Pathway Diagram

bacterial_l_ribulose_metabolism cluster_bacterial Bacterial this compound Metabolism (e.g., E. coli) L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase (araA) L_Ribulose_5P This compound-5-Phosphate L_Ribulose->L_Ribulose_5P Ribulokinase (araB) ATP -> ADP D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P This compound-5-Phosphate 4-Epimerase (araD) Pentose Phosphate\nPathway Pentose Phosphate Pathway D_Xylulose_5P->Pentose Phosphate\nPathway

Bacterial this compound Metabolic Pathway

Metabolic Fate of this compound in Fungi

Fungi employ a distinctly different pathway for the catabolism of L-arabinose, which consequently alters the metabolic context of this compound. This pathway involves a series of reduction and oxidation steps and does not directly produce this compound-5-phosphate. Instead, L-xylulose is a key intermediate.

The fungal pathway proceeds as follows:

  • Reduction of L-arabinose: L-arabinose reductase reduces L-arabinose to L-arabinitol.[2]

  • Oxidation of L-arabinitol: L-arabinitol-4-dehydrogenase oxidizes L-arabinitol to L-xylulose.

  • Reduction of L-xylulose: L-xylulose reductase reduces L-xylulose to xylitol (B92547).

  • Oxidation of xylitol: Xylitol dehydrogenase oxidizes xylitol to D-xylulose.

  • Phosphorylation of D-xylulose: Finally, xylulokinase phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

In this pathway, this compound is not a direct intermediate. However, the metabolism of L-xylulose is central, and some enzymes may exhibit broad substrate specificity.

Signaling Pathway Diagram

fungal_l_arabinose_metabolism cluster_fungal Fungal L-Arabinose Catabolism L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-Arabinose Reductase NADPH -> NADP+ L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-Arabinitol-4-Dehydrogenase NAD+ -> NADH Xylitol Xylitol L_Xylulose->Xylitol L-Xylulose Reductase NADPH -> NADP+ D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase NAD+ -> NADH D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase ATP -> ADP Pentose Phosphate\nPathway Pentose Phosphate Pathway D_Xylulose_5P->Pentose Phosphate\nPathway

Fungal L-Arabinose Metabolic Pathway

Metabolic Fate of this compound in Archaea

The metabolism of pentoses in archaea is less universally conserved compared to bacteria and eukaryotes. Some haloarchaea, such as Halorhabdus utahensis, have been found to possess a bacterial-type non-oxidative pathway for L-arabinose degradation. This suggests that in these organisms, this compound is metabolized via L-arabinose isomerase, ribulokinase, and this compound-5-phosphate 4-epimerase, similar to the pathway in E. coli.

However, other archaea, like Haloferax volcanii, utilize an oxidative pathway for L-arabinose degradation, which leads to α-ketoglutarate and does not involve this compound as an intermediate. This pathway diversity highlights the unique metabolic adaptations within the archaeal domain. A pentose bisphosphate pathway has also been identified for nucleoside degradation in some archaea, but its direct connection to this compound from external sources is not established.

Signaling Pathway Diagram

archaeal_l_ribulose_metabolism cluster_haloarchaea_bacterial Bacterial-Type Pathway (e.g., Halorhabdus) cluster_haloarchaea_oxidative Oxidative Pathway (e.g., Haloferax) L_Arabinose_B L-Arabinose L_Ribulose_B This compound L_Arabinose_B->L_Ribulose_B L-Arabinose Isomerase L_Ribulose_5P_B This compound-5-Phosphate L_Ribulose_B->L_Ribulose_5P_B Ribulokinase D_Xylulose_5P_B D-Xylulose-5-Phosphate L_Ribulose_5P_B->D_Xylulose_5P_B This compound-5-P 4-Epimerase Pentose Phosphate\nPathway Pentose Phosphate Pathway D_Xylulose_5P_B->Pentose Phosphate\nPathway L_Arabinose_O L-Arabinose ... ... L_Arabinose_O->... Oxidative Steps alpha_KG α-Ketoglutarate ...->alpha_KG Oxidative Steps

Diversity of L-Arabinose Metabolism in Archaea

Metabolic Fate of this compound in Mammals

In mammals, the metabolism of this compound is primarily understood in the context of the glucuronic acid pathway, which is a route for the interconversion of glucose to other sugars and for the synthesis of glucuronides for detoxification. L-Xylulose, a stereoisomer of this compound, is a key intermediate in this pathway.

The relevant steps are:

  • Formation of L-xylulose: L-xylulose is formed from L-gulonate in the glucuronic acid pathway.

  • Reduction of L-xylulose: Dicarbonyl/L-xylulose reductase (DCXR) , also known as L-xylulose reductase, catalyzes the NADPH-dependent reduction of L-xylulose to xylitol. This enzyme is highly expressed in the kidney and liver.

  • Further metabolism of xylitol: Xylitol can be further oxidized to D-xylulose, which can then be phosphorylated to enter the pentose phosphate pathway.

A deficiency in DCXR leads to a benign inborn error of metabolism known as pentosuria , characterized by the accumulation and excretion of L-xylulose in the urine. This condition highlights the primary role of DCXR in L-xylulose metabolism in humans.

Signaling Pathway Diagram

mammalian_l_xylulose_metabolism cluster_mammalian Mammalian L-Xylulose Metabolism (Glucuronic Acid Pathway) D_Glucuronic_Acid D-Glucuronic Acid L_Gulonate L-Gulonate D_Glucuronic_Acid->L_Gulonate ... L_Xylulose L-Xylulose L_Gulonate->L_Xylulose ... Xylitol Xylitol L_Xylulose->Xylitol Dicarbonyl/L-Xylulose Reductase (DCXR) NADPH -> NADP+ Pentosuria Pentosuria (DCXR Deficiency) L_Xylulose->Pentosuria D_Xylulose D-Xylulose Xylitol->D_Xylulose ... D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase ATP -> ADP Pentose Phosphate\nPathway Pentose Phosphate Pathway D_Xylulose_5P->Pentose Phosphate\nPathway

Mammalian L-Xylulose Metabolic Pathway

Quantitative Data

This section provides a summary of key quantitative data for the enzymes involved in this compound and related pentose metabolism.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference(s)
L-Arabinose Isomerase Lactobacillus reuteriL-Arabinose633 ± 69179 ± 10
Bacillus amyloliquefaciensL-Arabinose92.8-
Ribulokinase Escherichia coliThis compound0.14-
Escherichia coliD-Ribulose0.39-
Escherichia coliL-Xylulose3.4-
Escherichia coliD-Xylulose16-
L-Xylulose Reductase Trichoderma reeseiL-Xylulose16-
L-Arabinitol-4-Dehydrogenase Trichoderma reeseiL-Arabinitol~40-
Trichoderma reeseiAdonitol (Ribitol)~40-
Trichoderma reeseiXylitol~180-

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound metabolism.

Enzyme Assays

Principle: The activity of L-arabinose isomerase is determined by measuring the formation of the ketose product (this compound or D-tagatose from L-arabinose or D-galactose, respectively). The amount of ketose can be quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

  • 50 mM Sodium Phosphate Buffer (pH 6.0 - 7.5, optimal pH may vary by enzyme source)

  • 1 mM CoCl2

  • 0.5 mM MnCl2

  • 250-500 mM L-arabinose (or D-galactose) solution

  • Enzyme solution (appropriately diluted)

  • Cysteine-HCl solution (0.1% w/v)

  • Carbazole (B46965) solution (0.12% w/v in absolute ethanol)

  • Concentrated Sulfuric Acid (H2SO4)

Procedure:

  • Prepare a reaction mixture containing the buffer, metal ions, and substrate.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-65 °C).

  • Initiate the reaction by adding the enzyme solution.

  • Incubate for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by heating the mixture (e.g., 95 °C for 5 minutes) or by adding a quenching agent.

  • For the colorimetric assay, add cysteine-HCl solution to an aliquot of the reaction mixture, followed by the addition of concentrated sulfuric acid.

  • Add the carbazole solution and incubate to allow color development.

  • Measure the absorbance at 560 nm.

  • Calculate the amount of ketose produced using a standard curve prepared with this compound or D-tagatose.

  • One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Principle: The activity of L-xylulose reductase is determined by monitoring the oxidation of the NADPH or NADH cofactor, which results in a decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Glycine (B1666218) Buffer (pH 10.0 at 25°C)

  • 100 mM MgCl2 solution

  • 657 mM Xylitol solution (as substrate for the reverse reaction)

  • 12.5 mM NADP+ solution

  • Enzyme solution (containing 0.1 - 0.2 units/ml)

Procedure:

  • In a cuvette, combine the glycine buffer, MgCl2 solution, xylitol solution, and NADP+ solution.

  • Equilibrate the mixture to 25°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme solution.

  • Record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute from the linear portion of the curve.

  • One unit of activity is defined as the amount of enzyme that oxidizes 1.0 µmole of xylitol to L-xylulose per minute at pH 10.0 at 25°C.

13C-Metabolic Flux Analysis (MFA)

Principle: 13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. It involves feeding cells a 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose) and measuring the incorporation of the label into intracellular metabolites, particularly proteinogenic amino acids. The labeling patterns are then used to computationally estimate the metabolic fluxes.

Experimental Workflow:

mfa_workflow cluster_mfa 13C-Metabolic Flux Analysis Workflow Cell_Culture 1. Cell Culture with 13C-Labeled Substrate Harvesting 2. Rapid Harvesting and Metabolite Quenching Cell_Culture->Harvesting Extraction 3. Metabolite Extraction Harvesting->Extraction Analysis 4. Mass Spectrometry (GC-MS/LC-MS) Analysis of Labeling Patterns Extraction->Analysis Modeling 5. Computational Modeling and Flux Estimation Analysis->Modeling Validation 6. Statistical Analysis and Model Validation Modeling->Validation

Workflow for 13C-Metabolic Flux Analysis

Detailed Steps:

  • Isotopic Labeling Experiment:

    • Culture cells in a chemically defined medium with a 13C-labeled carbon source (e.g., a mixture of [1-13C]glucose and [U-13C]glucose) until they reach a metabolic and isotopic steady state.

  • Cell Harvesting and Quenching:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels. This is often done by rapidly cooling the cells in a cold solvent like methanol.

  • Metabolite Extraction:

    • Extract intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

  • Sample Derivatization and Analysis:

    • For GC-MS analysis of amino acids, hydrolyze cell protein and derivatize the resulting amino acids to make them volatile.

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acid fragments.

  • Computational Flux Estimation:

    • Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism. This allows for the estimation of intracellular metabolic fluxes.

  • Statistical Analysis:

    • Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Conclusion

The metabolic fate of this compound is a fascinating example of both conserved and divergent evolutionary strategies for carbohydrate utilization. In bacteria, a streamlined, three-step enzymatic pathway efficiently channels this compound into the pentose phosphate pathway. Fungi, in contrast, employ a more complex series of redox reactions. While some archaea appear to have adopted the bacterial pathway, others utilize distinct oxidative routes. In mammals, the metabolism of the related L-xylulose is a part of the glucuronic acid pathway, and its disruption leads to the benign condition of pentosuria.

The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating these pathways. Further research, particularly in archaea and the broader context of mammalian pentose metabolism, will undoubtedly uncover new enzymes, regulatory mechanisms, and potential applications in biotechnology and medicine. The continued application of advanced techniques like 13C-metabolic flux analysis will be crucial in unraveling the intricate dynamics of these vital metabolic networks.

References

A Technical Guide to the Key Enzymes of the L-Ribulose Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The L-arabinose catabolic pathway, a cornerstone of pentose (B10789219) metabolism in many bacteria, provides a mechanism for the utilization of L-arabinose, one of the most abundant monosaccharides in plant hemicellulose and pectin. The central part of this pathway involves the conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway. This conversion is catalyzed by three key enzymes encoded by the araBAD operon.[1][2] Understanding the structure, function, and kinetics of these enzymes is critical for research in metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting bacterial-specific metabolic routes. This guide provides an in-depth examination of the three core enzymes: L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD).

The this compound Metabolic Pathway

The pathway begins with the isomerization of L-arabinose to this compound. This is followed by the phosphorylation of this compound to form this compound-5-phosphate. In the final step, this compound-5-phosphate is epimerized to D-xylulose-5-phosphate, which directly enters the central pentose phosphate pathway for further metabolism.[3]

L_Ribulose_Pathway cluster_pathway This compound Metabolic Pathway cluster_atp L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-arabinose isomerase (araA) LR5P This compound-5-Phosphate L_Ribulose->LR5P L-ribulokinase (araB) DX5P D-Xylulose-5-Phosphate LR5P->DX5P this compound-5-phosphate 4-epimerase (araD) ADP ADP LR5P->ADP PPP Pentose Phosphate Pathway DX5P->PPP ATP ATP ATP->L_Ribulose

Caption: The core enzymatic steps of the this compound metabolic pathway.

Key Enzymes and Quantitative Data

The coordinated action of three enzymes facilitates the conversion of L-arabinose. Their kinetic properties are fundamental to understanding the pathway's efficiency and regulation.

L-Arabinose Isomerase (E.C. 5.3.1.4)

L-arabinose isomerase, encoded by the araA gene, catalyzes the initial, reversible isomerization of the aldose L-arabinose to the ketose this compound.[4] This enzyme is the first committed step in L-arabinose catabolism. Structurally, it is often a homohexamer.[5] The enzyme's ability to also isomerize D-galactose to D-tagatose has made it a target for industrial applications in the production of low-calorie sweeteners.[4]

Table 1: Quantitative Data for L-Arabinose Isomerase

Parameter Organism Substrate Value Reference
Km Thermotoga maritima L-Arabinose 31 mM [6]
Thermotoga maritima D-Galactose 60 mM [6]
Vmax Thermotoga maritima L-Arabinose 41.3 U/mg [6]
Thermotoga maritima D-Galactose 8.9 U/mg [6]
kcat/Km Thermotoga maritima L-Arabinose 74.8 mM⁻¹·min⁻¹ [6]
Thermotoga maritima D-Galactose 8.5 mM⁻¹·min⁻¹ [6]
Optimal pH Thermotoga maritima - 7.5 [6]
Optimal Temp. Thermotoga maritima - 90 °C [6]

| Specific Activity | Klebsiella pneumoniae | D-Galactose | 1.8 U/mg |[5] |

L-Ribulokinase (E.C. 2.7.1.16)

Encoded by the araB gene, L-ribulokinase catalyzes the second step: the irreversible, ATP-dependent phosphorylation of this compound at the C5 position to produce this compound-5-phosphate.[1][2] This enzyme belongs to the FGGY family of carbohydrate kinases.[2] Unlike many other kinases, it exhibits broad substrate specificity, capable of phosphorylating all four 2-ketopentoses with comparable catalytic rates (kcat), though it shows significant differences in substrate affinity (Km).[1][7]

Table 2: Quantitative Data for E. coli L-Ribulokinase (AraB)

Parameter Substrate Value Reference
Km This compound 0.14 mM [7]
D-Ribulose 0.39 mM [7]
L-Xylulose 3.4 mM [7]
D-Xylulose 16 mM [7]
MgATP (with this compound) 0.02 mM [7]

| Kinetic Mechanism | - | Random, with a strong preference for the sugar to bind first. |[7] |

This compound-5-Phosphate 4-Epimerase (E.C. 5.1.3.4)

The final enzyme in the sequence, this compound-5-phosphate 4-epimerase (encoded by araD), catalyzes the reversible epimerization of this compound-5-phosphate to D-xylulose-5-phosphate.[3] The enzyme from E. coli is a homotetramer that requires a divalent metal ion, typically zinc, for catalysis.[8][9] Its mechanism proceeds via a retro-aldol cleavage, forming a metal-stabilized enediolate intermediate, followed by an aldol (B89426) reaction that results in the inversion of stereochemistry at the C4 position.[3][10]

Table 3: Quantitative and Structural Data for this compound-5-Phosphate 4-Epimerase

Parameter Organism Value Reference
Structure E. coli Homotetramer (~102 kDa) [3]
Cofactor E. coli Zn²⁺ [8][9]
Catalytic Residues E. coli Asp120', Tyr229' [11]

| PDB Accession | E. coli | 1JD1 |[8][9] |

Regulation of the araBAD Operon

The expression of the three key enzymes is tightly controlled at the transcriptional level by the AraC regulatory protein. AraC functions as a homodimer and exerts both positive and negative control depending on the presence of L-arabinose.

  • In the absence of L-arabinose (Repression): The AraC dimer binds to two distant operator sites, araO₂ and araI₁. This binding forces the intervening DNA into a loop, which physically blocks RNA polymerase from accessing the promoter (PBAD), thereby repressing transcription.[12]

  • In the presence of L-arabinose (Activation): L-arabinose acts as an inducer, binding to AraC and causing a conformational change. This change shifts AraC's binding preference, causing it to release araO₂ and bind to the adjacent araI₁ and araI₂ sites.[12] This new conformation helps recruit RNA polymerase to the promoter, activating transcription of the araBAD genes.[13]

Caption: Dual regulatory control of the araBAD operon by the AraC protein.

Experimental Protocols

Accurate characterization of these enzymes requires robust and reliable assay protocols. Below are methodologies for determining the activity of each key enzyme.

Protocol: L-Arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)

This colorimetric assay measures the formation of ketose (this compound) from aldose (L-arabinose).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 0.5 mL containing:

    • 50 mM Sodium Phosphate Buffer (pH 6.0 - 7.5, optimize for specific enzyme)

    • 1 mM MnCl₂ and/or 1 mM CoCl₂ (required for many isomerases)[14]

    • 50 mM L-arabinose (substrate)

  • Enzyme Addition: Add a known concentration of purified L-arabinose isomerase or cell-free extract to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37-65 °C) for a defined period (e.g., 10-30 minutes) where the reaction rate is linear.

  • Reaction Termination: Stop the reaction by heating the mixture at 95-100 °C for 5 minutes.

  • Color Development:

    • Take a 250 µL aliquot of the (appropriately diluted) reaction mixture.

    • Add 50 µL of 1.5% (w/v) L-cysteine-HCl.

    • Add 1.5 mL of 70% (v/v) sulfuric acid.

    • Add 50 µL of 0.12% (w/v) carbazole (B46965) (in ethanol).

  • Quantification: Incubate at room temperature for 1 hour for color development. Measure the absorbance at 560 nm.[14]

  • Calculation: Determine the concentration of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound. One unit of activity is the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol: L-Ribulokinase Activity Assay (Coupled Spectrophotometric Assay)

This continuous assay measures the production of ADP by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Kinase_Assay_Workflow cluster_workflow L-Ribulokinase Coupled Assay cluster_inputs start This compound + ATP step1 ADP + this compound-5-P start->step1 L-Ribulokinase (Target Enzyme) step2 ATP + Pyruvate (B1213749) step1->step2 Pyruvate Kinase (Coupling Enzyme 1) step3 Lactate (B86563) + NAD⁺ step2->step3 Lactate Dehydrogenase (Coupling Enzyme 2) end Monitor ΔA₃₄₀ step3->end PEP Phosphoenolpyruvate PEP->step1 NADH NADH NADH->step2

Caption: Workflow for the coupled spectrophotometric assay of L-Ribulokinase.
  • Assay Mixture: In a 1 cm path-length quartz cuvette, prepare a 1.0 mL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM ATP

    • 0.2 mM NADH

    • 1 mM Phosphoenolpyruvate (PEP)

    • Excess coupling enzymes: ~5 units of pyruvate kinase (PK) and ~10 units of lactate dehydrogenase (LDH).

    • A defined concentration of purified L-ribulokinase.

  • Equilibration: Incubate the mixture in a spectrophotometer at a constant temperature (e.g., 25 °C) for 5 minutes to allow the temperature to equilibrate and obtain a stable baseline.

  • Initiation: Start the reaction by adding the substrate, this compound (e.g., to a final concentration of 0.5-5 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by L-ribulokinase.

  • Calculation: Calculate the activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of activity is the amount of enzyme that catalyzes the production of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute. Ensure that the coupling enzymes are not rate-limiting by confirming the reaction rate is dependent only on the concentration of L-ribulokinase.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Ribulose from L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose, a rare ketopentose sugar, serves as a crucial chiral intermediate in the synthesis of various bioactive compounds and antiviral drugs, including L-nucleoside analogues.[1][2][3] The enzymatic synthesis of this compound from the readily available and inexpensive L-arabinose offers a green and efficient alternative to complex chemical methods.[1][3] This document provides detailed application notes and protocols for the enzymatic conversion of L-arabinose to this compound, focusing on the use of L-arabinose isomerase.

Principle of Conversion

The primary method for the enzymatic synthesis of this compound from L-arabinose is through isomerization, catalyzed by the enzyme L-arabinose isomerase (AI). This enzyme facilitates the reversible conversion of the aldose sugar L-arabinose to the ketose sugar this compound. The equilibrium of this reaction, however, often favors the substrate, L-arabinose, necessitating strategies to enhance product yield.

dot

Enzymatic_Conversion cluster_main Enzymatic Isomerization L-Arabinose L-Arabinose This compound This compound L-Arabinose->this compound L-Arabinose Isomerase

Caption: Enzymatic conversion of L-arabinose to this compound.

Data Summary

The following table summarizes the quantitative data from various studies on the enzymatic production of this compound.

Enzyme SourceMethodKey ParametersL-Arabinose (Initial)This compound (Final)Conversion YieldReference
Geobacillus thermodenitrificans (mutant)BatchpH 8.0, 70°C, 2 h500 g/L95 g/L19%
Geobacillus thermodenitrificans (encapsulated in yeast spores)Batch-1 g in 10 mL250 mg25%
Multi-enzyme cascade (P2O, xylose reductase, formate (B1220265) dehydrogenase, catalase)One-pot bioconversionpH 7.0, 4°C-Complete conversion reported-

Experimental Protocols

Protocol 1: this compound Production using L-Arabinose Isomerase from Geobacillus thermodenitrificans

This protocol is based on the methodology described for a mutant L-arabinose isomerase from Geobacillus thermodenitrificans.

1. Materials and Reagents:

  • L-Arabinose

  • L-Arabinose Isomerase (from Geobacillus thermodenitrificans, mutant)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Cobalt chloride (CoCl₂) (optional, may enhance activity)

  • Reaction vessel with temperature control

2. Enzyme Activity Assay:

  • Prepare a reaction mixture containing 100 mM L-arabinose in buffer.

  • Add a known amount of L-arabinose isomerase.

  • Incubate at 70°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding trichloroacetic acid (10% final concentration).

  • Determine the amount of this compound formed using the cysteine-carbazole-sulfuric acid method, measuring absorbance at 540 nm.

  • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the assay conditions.

3. Production of this compound:

  • Prepare a solution of L-arabinose (500 g/L) in the appropriate buffer (pH 8.0).

  • Add L-arabinose isomerase to a final concentration of 10 units/mL.

  • If required, add Co²⁺ to a final concentration of 1 mM.

  • Incubate the reaction mixture at 70°C for 2 hours with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

4. Purification of this compound:

  • Terminate the reaction by heat inactivation of the enzyme or by lowering the pH.

  • Centrifuge the reaction mixture to remove any precipitated protein.

  • The supernatant containing this compound and unreacted L-arabinose can be purified using a Ca²⁺ ion-exchange chromatography column.

  • Elute the column with deionized water. L-arabinose will elute first, followed by this compound.

  • Collect the fractions containing this compound and pool them.

  • The purity of the collected fractions can be confirmed by HPLC.

Protocol 2: One-Pot Bioconversion using a Multi-Enzyme Cascade

This approach utilizes a cascade of four enzymes to drive the reaction to completion.

dot

MultiEnzyme_Cascade cluster_cascade Multi-Enzyme Cascade for this compound Synthesis cluster_cofactor Cofactor Regeneration cluster_peroxide Peroxide Removal L-Arabinose L-Arabinose 2-Keto-L-arabinose 2-Keto-L-arabinose L-Arabinose->2-Keto-L-arabinose Pyranose 2-oxidase (P2O) This compound This compound 2-Keto-L-arabinose->this compound Xylose Reductase Formate Formate CO2 CO2 Formate->CO2 Formate Dehydrogenase NADP+ NADP+ NADPH NADPH NADP+->NADPH H2O2 H2O2 H2O + O2 H2O + O2 H2O2->H2O + O2 Catalase

Caption: Multi-enzyme cascade for this compound synthesis.

1. Materials and Reagents:

  • L-Arabinose

  • Pyranose 2-oxidase (P2O) variant (e.g., T169G)

  • Xylose reductase

  • Formate dehydrogenase

  • Catalase

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • NADPH (or NADP⁺ and formate for in situ regeneration)

  • Reaction vessel

2. Reaction Setup:

  • In a reaction vessel, prepare a solution of L-arabinose in 50 mM sodium phosphate buffer (pH 7.0).

  • Add the four enzymes (P2O, xylose reductase, formate dehydrogenase, and catalase) to the reaction mixture.

  • Add the cofactor NADPH. For continuous regeneration, add NADP⁺ and formate.

  • Incubate the reaction at the optimal temperature for the enzyme cocktail (e.g., 4°C as a starting point, but should be optimized).

3. Monitoring and Purification:

  • Monitor the conversion of L-arabinose to this compound using HPLC.

  • Once the reaction is complete, the enzymes can be removed by ultrafiltration or heat denaturation followed by centrifugation.

  • The resulting this compound solution can be purified as described in Protocol 1.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is suitable.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 85°C.

  • Detection: Refractive Index (RI) detector.

  • Quantification: this compound concentration is determined by comparing the peak area with a standard curve of known this compound concentrations.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of L-ribose, which is a key component of L-nucleoside analogues. These analogues are a class of antiviral and anticancer drugs. The enzymatic production of this compound provides a critical starting material for the stereospecific synthesis of these important pharmaceuticals.

Troubleshooting

IssuePossible CauseSolution
Low conversion yieldSuboptimal pH or temperatureOptimize reaction conditions for the specific enzyme being used.
Enzyme inhibitionEnsure no inhibiting metal ions are present, or add chelating agents if necessary. Some enzymes require specific metal cofactors.
Equilibrium limitationFor isomerase reactions, consider strategies to shift the equilibrium, such as product removal or using a multi-enzyme cascade.
Difficulty in purificationCo-elution of substrate and productOptimize the chromatography conditions (e.g., gradient, column type).
Inconsistent enzyme activityImproper enzyme storage or handlingStore enzymes at the recommended temperature and handle them according to the manufacturer's instructions.

References

Application Notes and Protocols for L-Ribulose Production using L-Arabinose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose, a rare ketopentose sugar, serves as a valuable precursor in the synthesis of various bioactive compounds and L-nucleoside analogs, which are potent antiviral and anticancer agents. The enzymatic conversion of the abundant and inexpensive L-arabinose to this compound, catalyzed by L-arabinose isomerase (L-AI), presents a cost-effective and environmentally friendly alternative to complex chemical synthesis routes.[1] This document provides detailed application notes and experimental protocols for the production of this compound utilizing L-arabinose isomerase.

L-arabinose isomerase (EC 5.3.1.4) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway in microorganisms, catalyzing the reversible isomerization of L-arabinose to this compound.[2][3] This enzyme can also convert D-galactose to D-tagatose (B3328093), another rare sugar with significant commercial value.[2][3] The bioconversion of L-arabinose to this compound is a critical first step in the biotechnological production of L-ribose, which involves a subsequent isomerization step.[4]

Data Presentation

The efficiency of this compound production is influenced by various factors, including the source of the L-arabinose isomerase, reaction conditions, and the use of free or immobilized enzymes. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of L-Arabinose Isomerase from Different Microbial Sources for this compound Production

Microbial SourceOptimal pHOptimal Temperature (°C)Metal Ion CofactorSpecific Activity (U/mg)Reference
Geobacillus thermodenitrificans8.070Mn²⁺, Co²⁺Not specified[5]
Klebsiella pneumoniae8.040Mn²⁺1.8 (for D-galactose)[6]
Lactobacillus plantarum7.050Mn²⁺, Fe³⁺, Fe²⁺, Ca²⁺Not specified[7][8]
Bacillus licheniformis>9.0>50Not specifiedNot specified[9]
Clostridium hylemonae7.0-7.550Mg²⁺Not specified[10]
Lactobacillus reuteri6.065Mn²⁺, Co²⁺Not specified[11]

Table 2: this compound Production Yields and Productivity under Various Conditions

BiocatalystSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Yield (%)Productivity (g/L/h)Reference
G. thermodenitrificans (mutant L-AI)500951947.5[5]
Encapsulated G. thermodenitrificans L-AI in yeast spores100 (1g in 10mL)25 (250mg in 10mL)25Not specified[12][13]
L. plantarum (resting cells with borate)100Not specified7014.8[14]
Recombinant E. coli with B. licheniformis L-AI50037575375[9]
Co-expression of L-AI and d-LIase in E. coli10020.9 (L-ribose)20.9Not specified[15]
Co-expression of L-AI and d-LIase in E. coli30039.7 (L-ribose)13.2Not specified[15]
Co-expression of L-AI and d-LIase in E. coli50050.3 (L-ribose)10.0Not specified[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the production of this compound.

Protocol 1: Expression and Purification of L-Arabinose Isomerase

This protocol describes the expression of recombinant L-arabinose isomerase in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the araA gene encoding L-arabinose isomerase from the desired microbial source (e.g., Geobacillus thermodenitrificans) using PCR with specific primers.
  • Clone the amplified gene into an appropriate expression vector (e.g., pET vector series) containing a suitable tag for purification (e.g., His-tag).
  • Transform the recombinant plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours (e.g., 12-16 h) to enhance the production of soluble protein.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the tagged L-arabinose isomerase from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
  • Wash the column with a wash buffer containing a low concentration of imidazole.
  • Elute the purified protein with an elution buffer containing a high concentration of imidazole.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Protocol 2: Enzymatic Synthesis of this compound using Purified L-Arabinose Isomerase

This protocol details the enzymatic conversion of L-arabinose to this compound.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • L-arabinose (substrate): 100-500 g/L in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0-9.0).
  • Purified L-arabinose isomerase: 1-10 U/mL.
  • Metal ion cofactor: 1 mM MnCl₂ or CoCl₂.[16][17]
  • The addition of borate (B1201080) can shift the equilibrium towards this compound formation, increasing the conversion yield.[9] If using borate, prepare a borate buffer at the desired pH.

2. Reaction Conditions:

  • Incubate the reaction mixture at the optimal temperature for the specific L-arabinose isomerase being used (e.g., 50-70°C).[5][16]
  • Monitor the reaction progress over time by taking samples at regular intervals.

3. Product Analysis:

  • Terminate the reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).
  • Analyze the concentration of L-arabinose and this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column).

Protocol 3: this compound Production using Whole-Cell Biocatalyst

This protocol describes the use of recombinant E. coli cells expressing L-arabinose isomerase as a whole-cell biocatalyst.

1. Preparation of Resting Cells:

  • Grow the recombinant E. coli cells expressing L-arabinose isomerase as described in Protocol 1.
  • Harvest the cells by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.
  • Resuspend the cells in the reaction buffer to the desired cell concentration.

2. Whole-Cell Bioconversion:

  • Set up the reaction mixture as described in Protocol 2, but use the prepared resting cells instead of the purified enzyme.
  • Incubate the reaction under optimal conditions.
  • Monitor the reaction and analyze the product as described in Protocol 2.

3. Downstream Processing and Purification of this compound:

  • After the reaction, separate the biocatalyst (cells or immobilized enzyme) from the reaction mixture by centrifugation or filtration.[18]
  • The supernatant containing this compound can be further purified. A common method involves ion-exchange chromatography. For example, a Ca²⁺ ion exchange column can be used to purify this compound with high recovery.[12][13]

Visualizations

Enzymatic Conversion of L-Arabinose to this compound

L_Arabinose_Conversion L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose Isomerization Enzyme L-Arabinose Isomerase (L-AI)

Caption: Reversible isomerization of L-arabinose to this compound catalyzed by L-arabinose isomerase.

Experimental Workflow for this compound Production

L_Ribulose_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Cloning Gene Cloning & Vector Construction Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Cell_Harvest Cell Harvest & Lysis (for purified enzyme) or Resting Cell Prep Expression->Cell_Harvest Reaction Enzymatic Reaction (L-Arabinose -> this compound) Cell_Harvest->Reaction Separation Biocatalyst Separation Reaction->Separation Purification Product Purification (e.g., Ion Exchange) Separation->Purification Analysis Product Analysis (HPLC) Purification->Analysis

Caption: General experimental workflow for the production and purification of this compound.

Logical Relationship of Factors Affecting this compound Yield

Yield_Factors Yield This compound Yield Enzyme_Source Enzyme Source (e.g., Thermostability) Enzyme_Source->Yield pH Reaction pH pH->Yield Temperature Reaction Temperature Temperature->Yield Cofactors Metal Ion Cofactors (e.g., Mn²⁺, Co²⁺) Cofactors->Yield Substrate_Conc Substrate Concentration Substrate_Conc->Yield Borate Borate Addition (Equilibrium Shift) Borate->Yield Biocatalyst_Form Biocatalyst Form (Free vs. Immobilized/Whole Cell) Biocatalyst_Form->Yield

Caption: Key factors influencing the final yield of this compound in the enzymatic conversion.

References

Application Notes and Protocols: Bioconversion of L-arabinose to L-Ribulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enzymatic conversion of L-arabinose to L-ribulose, a key precursor in the synthesis of various antiviral nucleoside analogues. The protocols outlined below are based on established methodologies utilizing L-arabinose isomerase for direct isomerization.

Introduction

This compound is a rare ketopentose sugar of significant interest to the pharmaceutical industry. Its efficient production is a critical step in the synthesis of therapeutic compounds. Bioconversion using enzymes offers a highly specific and environmentally friendly alternative to traditional chemical synthesis routes. The primary enzymatic method involves the use of L-arabinose isomerase (AI), which catalyzes the reversible isomerization of L-arabinose to this compound.[1][2] This document details protocols for this conversion using both purified enzymes and whole-cell biocatalysts.

Data Presentation

Table 1: Optimal Conditions for L-arabinose Isomerases from Various Microbial Sources
MicroorganismOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Geobacillus thermodenitrificans8.070-[3]
Klebsiella pneumoniae8.040-50Mn²⁺[4]
Shewanella sp. ANA-35.5 - 6.515 - 35Mn²⁺ (weak requirement)[5]
Lactobacillus plantarum NC87.560Co²⁺, Mn²⁺
Bacillus subtilis AH17.550-
Bacillus amyloliquefaciens7.545None (metal-ion independent)
Lactobacillus plantarum SK-27.050Mn²⁺, Fe³⁺, Fe²⁺, Ca²⁺
Escherichia coli7.0 - 7.550Mg²⁺
Table 2: Comparison of Bioconversion Parameters for this compound Production
BiocatalystSubstrate ConcentrationProduct ConcentrationConversion Rate (%)Reaction TimeReference
Encapsulated G. thermodenitrificans AI in yeast spores1 g L-arabinose in 10 mL250 mg this compound25-
Mutant G. thermodenitrificans AI500 g/L L-arabinose95 g/L this compound192 h
Purified L. plantarum SK-2 AI1 g/L galactose390 mg/L tagatose3996 h
Recombinant E. coli expressing AI50 g/L galactose17.7 g/L tagatose34168 h
Engineered Candida tropicalis30 g/L L-arabinose3.2 g/L this compound-45.5 h

Experimental Protocols

Protocol 1: Bioconversion using Purified L-arabinose Isomerase

This protocol describes the conversion of L-arabinose to this compound using a purified L-arabinose isomerase.

1. Enzyme Preparation:

  • Purify the L-arabinose isomerase from a suitable microbial source (e.g., Bacillus subtilis, Geobacillus thermodenitrificans) using standard chromatography techniques such as Ni-NTA affinity chromatography.

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • L-arabinose: 10 - 150 g/L in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer).

    • Purified L-arabinose isomerase: 10 units/mL.

    • Metal ions (if required, refer to Table 1): e.g., 1 mM MnCl₂.

  • Adjust the pH of the reaction mixture to the optimal pH for the specific enzyme used (refer to Table 1).

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (refer to Table 1) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals.

4. Reaction Termination and Product Analysis:

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes) or by adding an equal volume of a quenching agent like 0.1 M HCl.

  • Analyze the concentration of L-arabinose and this compound using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

    • HPLC Conditions: A suitable column, such as a sugar-specific column (e.g., COL-AMINO 150 x 4.6 mm), can be used. The mobile phase is typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) with a flow rate of 1 mL/min.

Protocol 2: Bioconversion using Whole-Cell Biocatalyst

This protocol utilizes whole microbial cells expressing L-arabinose isomerase, which can simplify the process by eliminating the need for enzyme purification.

1. Biocatalyst Preparation:

  • Cultivate a microbial strain known to produce L-arabinose isomerase (e.g., Lactobacillus plantarum, recombinant E. coli) in a suitable growth medium.

  • Induce the expression of the L-arabinose isomerase if using a recombinant strain, for example, by adding an inducer like IPTG.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Reaction Setup:

  • Resuspend the harvested cells in a reaction buffer to a desired cell concentration (e.g., 60 g/L).

  • Add L-arabinose to the cell suspension to the desired final concentration (e.g., 100 g/L).

  • Add necessary cofactors, such as 1 mM Mn²⁺, if required by the enzyme.

  • Adjust the pH and incubate at the optimal temperature for the whole-cell system (e.g., pH 8.0, 50°C).

3. Incubation and Monitoring:

  • Incubate the reaction mixture with agitation.

  • Periodically withdraw samples, centrifuge to remove the cells, and analyze the supernatant for L-arabinose and this compound concentrations using HPLC as described in Protocol 1.

4. Product Recovery:

  • After the reaction reaches equilibrium or the desired conversion, separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing this compound can be further purified using methods like ion-exchange chromatography.

Visualization

Bioconversion_Pathway L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose Isomerization Enzyme L-arabinose Isomerase (AI) Enzyme->L_Arabinose Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioconversion Reaction cluster_analysis Product Analysis & Purification start Select Microbial Source (e.g., G. thermodenitrificans) culture Cultivation & Induction start->culture harvest Cell Harvesting & Washing culture->harvest purification Enzyme Purification (Optional) harvest->purification setup Reaction Setup (Substrate, Buffer, pH) harvest->setup Whole-cell catalyst purification->setup incubation Incubation (Optimal Temperature & Agitation) setup->incubation monitoring Reaction Monitoring (HPLC Analysis) incubation->monitoring termination Reaction Termination monitoring->termination analysis Quantitative Analysis (HPLC-RI) termination->analysis purify_product Product Purification (e.g., Ion Exchange) analysis->purify_product

References

Purifying L-Ribulose: A Detailed Guide to Chromatographic and Crystallization Methods

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

WUXI, Jiangsu – December 2, 2025 – This application note provides detailed protocols and comparative data for the purification of L-Ribulose from a typical enzymatic reaction mixture. Aimed at researchers, scientists, and professionals in drug development, this document outlines three primary methods: Ion Exchange Chromatography (IEC), Simulated Moving Bed (SMB) Chromatography, and Crystallization.

This compound, a rare ketopentose, is a valuable chiral intermediate in the synthesis of various antiviral drugs and other bioactive molecules. Its efficient purification from the reaction mixture, which typically contains the starting material L-arabinose and other byproducts, is a critical step in its production. This guide offers a comprehensive overview of established and industrially scalable purification techniques.

Summary of Purification Methods

The selection of a purification method for this compound depends on factors such as the desired purity, yield, scale of operation, and economic considerations. Below is a summary of the quantitative performance of the discussed methods.

Purification Method Purity (%) Recovery/Yield (%) Throughput Key Advantages Key Disadvantages
Ion Exchange Chromatography (Ca²⁺ form) > 95%~ 91%[1]BatchHigh selectivity for ketoses, robust methodRequires resin regeneration, batch process limits throughput
Simulated Moving Bed (SMB) Chromatography > 99%> 95%ContinuousHigh purity and yield, continuous operation, reduced solvent consumptionHigher initial capital investment, complex process optimization
Crystallization > 99%Variable (dependent on preceding purity)BatchCost-effective, yields high-purity crystalline productCan be challenging to optimize, potential for product loss in mother liquor

Ion Exchange Chromatography (IEC)

Ion exchange chromatography is a robust and widely used method for the separation of sugars. For the purification of this compound from L-arabinose, a strong acid cation exchange resin in the calcium form (Ca²⁺) is particularly effective. The principle of separation relies on the differential complexation of the hydroxyl groups of the sugars with the calcium ions on the resin. Ketoses, like this compound, generally form stronger complexes than aldoses, like L-arabinose, leading to a longer retention time and effective separation.

Experimental Protocol

1.1. Materials:

  • Reaction mixture containing this compound and L-arabinose

  • Strong acid cation exchange resin (e.g., Dowex 50W-X8, Ca²⁺ form, 200-400 mesh)

  • Chromatography column

  • Deionized water (degassed)

  • Peristaltic pump

  • Fraction collector

  • Refractive Index (RI) detector for monitoring elution

1.2. Resin Preparation and Column Packing:

  • Wash the resin extensively with deionized water to remove any impurities.

  • Convert the resin to the Ca²⁺ form by washing with a 1 M CaCl₂ solution.

  • Wash the resin again with deionized water until the eluent is free of chloride ions (tested with AgNO₃).

  • Prepare a slurry of the resin in deionized water and pack it into the chromatography column.

  • Equilibrate the packed column by pumping deionized water through it at the desired flow rate until a stable baseline is achieved on the RI detector.

1.3. Chromatographic Separation:

  • Filter the reaction mixture through a 0.45 µm membrane to remove any particulate matter.

  • Load the filtered sample onto the equilibrated column. The sample volume should be optimized based on the column dimensions and resin capacity.

  • Elute the sugars with deionized water at a constant flow rate.

  • Monitor the elution profile using an RI detector. L-arabinose will elute first, followed by this compound.

  • Collect fractions corresponding to the this compound peak using a fraction collector.

  • Pool the this compound fractions and concentrate them under reduced pressure.

1.4. Regeneration of the Resin:

  • After each run, wash the column with several column volumes of deionized water.

  • The resin can be regenerated by washing with a dilute acid solution followed by conversion back to the Ca²⁺ form as described in step 1.2.

IEC_Workflow A Reaction Mixture (this compound, L-arabinose) B Filtration (0.45 µm) A->B C Load onto Ca²⁺ Ion Exchange Column B->C D Elution with Deionized Water C->D E Fraction Collection (RI Detection) D->E F L-arabinose Fraction E->F Early Fractions G This compound Fraction E->G Late Fractions H Concentration G->H I Purified this compound H->I

Figure 1. Workflow for this compound purification by Ion Exchange Chromatography.

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers significant advantages in terms of efficiency, solvent consumption, and product purity for binary separations.[2] It is particularly well-suited for the large-scale separation of sugars. The process simulates a counter-current movement of the solid phase (adsorbent) and the liquid phase (mobile phase), leading to a more efficient use of the stationary phase.

Logical Relationship for SMB Operation

The SMB process is divided into four zones, each with a specific function. The relative flow rates in these zones are critical for achieving high-purity separation. The fundamental principle is to maintain the less strongly adsorbed component (L-arabinose) moving with the eluent (raffinate stream) and the more strongly adsorbed component (this compound) moving with the solid phase (extract stream).

SMB_Logic cluster_zones SMB Zones Zone1 Zone I Eluent Regeneration Zone2 Zone II Desorption of this compound Zone1->Zone2 Liquid Flow Zone4 Zone IV Adsorbent Regeneration Zone1->Zone4 Simulated Solid Flow Zone2->Zone1 Simulated Solid Flow Zone3 Zone III Adsorption of L-arabinose Zone2->Zone3 Liquid Flow Extract Extract (this compound) Zone2->Extract Zone3->Zone2 Simulated Solid Flow Zone3->Zone4 Liquid Flow Zone4->Zone1 Liquid Flow Zone4->Zone3 Simulated Solid Flow Raffinate Raffinate (L-arabinose) Zone4->Raffinate Feed Feed (L-arabinose + this compound) Feed->Zone3 Eluent Eluent Eluent->Zone1

Figure 2. Logical relationship of zones in an SMB system for this compound purification.

Experimental Protocol

2.1. Materials:

  • Reaction mixture containing this compound and L-arabinose

  • Appropriate stationary phase (e.g., a cation exchange resin in Ca²⁺ form or a column with an amino-based stationary phase)

  • SMB system with multiple columns and switching valves

  • Eluent (e.g., deionized water or a water/acetonitrile mixture)

  • Pumps for eluent, feed, extract, and raffinate streams

  • Detectors (e.g., RI and UV)

2.2. System Setup and Parameter Optimization:

  • Pack the columns with the selected stationary phase and connect them in series within the SMB unit.

  • Determine the adsorption isotherms of this compound and L-arabinose on the stationary phase through pulse tests or frontal analysis to calculate the Henry constants.

  • Use the isotherm data and the triangle theory to calculate the optimal flow rates for the eluent, feed, extract, and raffinate streams in each of the four zones.[3] Aspen Chromatography software can be used for simulation and optimization of these parameters.[3]

  • Set the switching time for the valves based on the column length and flow rates.

2.3. SMB Operation:

  • Equilibrate the entire system by circulating the eluent.

  • Introduce the feed stream (reaction mixture) at the inlet between zones II and III.

  • Introduce the eluent at the inlet between zones I and IV.

  • Withdraw the extract stream (containing this compound) from the outlet between zones I and II.

  • Withdraw the raffinate stream (containing L-arabinose) from the outlet between zones III and IV.

  • Operate the system continuously, with periodic switching of the inlet and outlet ports in the direction of the liquid flow to simulate the counter-current movement of the solid phase.

  • Collect the extract and raffinate streams and analyze their purity by HPLC.

Crystallization

Crystallization is a highly effective method for obtaining high-purity this compound in a solid, stable form. This technique is typically employed after a primary purification step, such as ion exchange chromatography, has removed the bulk of the impurities. The principle is based on the controlled precipitation of the target molecule from a supersaturated solution.

Experimental Protocol

3.1. Materials:

  • Concentrated this compound solution (pre-purified)

  • Antisolvent (e.g., ethanol, isopropanol)

  • Crystallization vessel with temperature control and agitation

  • Seed crystals of this compound (if available)

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

3.2. Crystallization Procedure:

  • Prepare a concentrated aqueous solution of this compound.

  • Gently heat the solution to ensure all the sugar is dissolved.

  • Slowly add an antisolvent (e.g., ethanol) to the warm solution with gentle stirring until slight turbidity is observed. This indicates the solution is reaching saturation.

  • If available, add a small amount of this compound seed crystals to induce crystallization. If no seeds are available, crystallization can be induced by slow cooling or by scratching the inside of the vessel with a glass rod.

  • Allow the solution to cool down slowly to room temperature, and then further cool to a lower temperature (e.g., 4 °C) over several hours to maximize the crystal yield.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture (e.g., water/ethanol).

  • Dry the crystals under vacuum at a moderate temperature.

Crystallization_Workflow A Concentrated this compound Solution B Addition of Antisolvent (e.g., Ethanol) A->B C Seeding (Optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Filtration E->F G Washing with Cold Solvent F->G H Drying under Vacuum G->H I High-Purity Crystalline this compound H->I

Figure 3. Workflow for the crystallization of this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound fractions and the final product should be monitored by HPLC. A common method for the analysis of sugars is using a ligand exchange column or a column with an amino-based stationary phase.

HPLC Protocol
  • Column: Aminex HPX-87C or a similar column suitable for carbohydrate analysis.[2]

  • Mobile Phase: Deionized water or a dilute acid solution (e.g., 5 mM H₂SO₄). The use of boric acid as a mobile phase additive can enhance the separation of ribose, arabinose, and ribulose.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 60 - 85 °C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 10 - 20 µL.

This comprehensive guide provides a solid foundation for the purification of this compound. The specific parameters for each protocol may require further optimization based on the composition of the starting reaction mixture and the desired final product specifications.

References

Application Notes and Protocols for the HPLC Analysis of L-Ribulose and Other Pentoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose is a rare ketopentose sugar that serves as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is a valuable precursor for the synthesis of antiviral drugs. Accurate and reliable quantification of this compound and other pentoses, such as D-Ribose, D-Arabinose, and D-Xylose, is crucial for various applications, including metabolic studies, fermentation process monitoring, and quality control in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these carbohydrates. This document provides detailed application notes and protocols for the HPLC analysis of this compound and other pentoses.

Data Presentation

The following tables summarize the quantitative data for the HPLC separation of this compound and other pentoses under various chromatographic conditions.

Table 1: Separation of Pentoses on Aminex HPX-87H Column

CompoundRetention Time (min)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
D-Xylose4.075:25 Acetonitrile:Water1.035RI[1]
L-(+)-Arabinose4.775:25 Acetonitrile:Water1.035RI[1]
D-RiboseNot Reported75:25 Acetonitrile:Water1.035RI[1]
This compoundNot ReportedMilliQ WaterNot SpecifiedNot SpecifiedUV (210 nm)

Note: A study using an Aminex HPX-87H column with MilliQ water as the mobile phase reported a sensitivity limit of 0.5 g/L for this compound, with detection at 210 nm.

Table 2: Separation of Pentoses on Anion-Exchange Column with NaOH Eluent

CompoundRetention Time (min)Eluent ConcentrationFlow Rate (mL/min)Temperature (°C)DetectionReference
D-Arabinose~1120 mM NaOH1.0Not SpecifiedPulsed Amperometric[2]
D-Lyxose~1220 mM NaOH1.0Not SpecifiedPulsed Amperometric[2]
D-Xylose~1320 mM NaOH1.0Not SpecifiedPulsed Amperometric[2]
D-Ribose~1420 mM NaOH1.0Not SpecifiedPulsed Amperometric[2]

Note: Optimal resolution for all aldopentoses was achieved with a 20 mM NaOH eluent.[2]

Table 3: Separation of D-Ribose and D-Xylose on a Cogent Amide™ Column

CompoundRetention Time (min)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
D-Ribose~4.595% ACN / 5% DI water / 0.1% TEA0.5Not SpecifiedRI[3]
D-Xylose~5.595% ACN / 5% DI water / 0.1% TEA0.5Not SpecifiedRI[3]

Experimental Protocols

Protocol 1: Analysis of Pentoses using Aminex HPX-87H Column

This protocol is suitable for the analysis of pentoses in samples such as fermentation broth.

1. Materials and Reagents

  • Aminex HPX-87H Column (300 mm x 7.8 mm)

  • HPLC grade acetonitrile

  • Deionized water (Milli-Q or equivalent)

  • This compound, D-Ribose, D-Arabinose, and D-Xylose standards

  • 0.22 µm syringe filters

2. Instrument and Conditions

  • HPLC system with a Refractive Index (RI) detector

  • Mobile Phase: 75:25 (v/v) acetonitrile/water or 100% MilliQ water

  • Flow Rate: 1.0 mL/min (for acetonitrile/water)

  • Column Temperature: 35 °C

  • Detector Temperature: Matched to column temperature

  • Injection Volume: 10-20 µL

3. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of each pentose standard (e.g., 10 mg/mL) in the mobile phase. Create working standards by diluting the stock solutions to the desired concentrations (e.g., 0.5 - 10 mg/mL).

  • Sample Preparation (Fermentation Broth):

    • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.[4]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[1]

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range.

4. HPLC Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the pentoses in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 2: High-Resolution Separation of Pentoses using Anion-Exchange Chromatography

This protocol is designed for the high-resolution separation of aldopentoses.

1. Materials and Reagents

  • Anion-exchange HPLC column

  • Sodium Hydroxide (NaOH), 50% (w/v) solution

  • Deionized water (Milli-Q or equivalent)

  • D-Ribose, D-Arabinose, and D-Xylose standards

  • 0.45 µm membrane filters

2. Instrument and Conditions

  • HPLC system with a Pulsed Amperometric Detector (PAD)

  • Eluent: 20 mM NaOH in deionized water. Prepare by diluting a 50% NaOH stock solution. Degas the eluent.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 2 µL

3. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of each aldopentose standard (0.1 wt%) in Milli-Q water. Create working standards by diluting the stock solutions (e.g., to 0.01 wt%). Filter the standards through a 0.45 µm membrane filter.[2]

  • Sample Preparation (General):

    • Dissolve the sample in Milli-Q water.

    • Filter the sample through a 0.45 µm membrane filter prior to injection.

4. HPLC Analysis

  • Equilibrate the column with the 20 mM NaOH eluent until a stable baseline is obtained.

  • Inject the prepared standards individually to determine their retention times.

  • Inject a mixture of standards to verify separation.

  • Inject the prepared samples.

  • Identify and quantify the aldopentoses based on retention times and peak responses.

Mandatory Visualization

Caption: The Pentose Phosphate Pathway.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Fermentation Broth) Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Dilute Dilution (if necessary) Filter->Dilute Injection Sample Injection Dilute->Injection Column HPLC Column (e.g., Aminex HPX-87H) Injection->Column Detection Detection (e.g., RI Detector) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

References

Quantification of L-Ribulose in Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose, a rare ketopentose sugar, is a valuable chiral intermediate in the synthesis of various antiviral drugs and other bioactive molecules. Its production through microbial fermentation has garnered significant interest. Accurate and robust quantification of this compound in complex fermentation broths is critical for process optimization, yield determination, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic methods.

Analytical Methods for this compound Quantification

A comparative overview of the most common analytical techniques for this compound quantification is presented below. The choice of method depends on factors such as required sensitivity, sample throughput, and available instrumentation.

ParameterHPLC-RIDGC-MSEnzymatic Assay
Principle Separation based on polarity and size, detection by refractive index changes.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Specific enzymatic conversion of this compound, coupled to a detectable signal (e.g., change in absorbance).
Sample Preparation Minimal, typically involves centrifugation and filtration.More complex, requires derivatization to increase volatility.Specific to the assay, may involve buffer exchange and removal of interfering substances.
Selectivity Moderate, co-elution with other sugars can be an issue.High, provides structural information for confident identification.Very high, enzymes provide excellent specificity for the target analyte.
Sensitivity (LOD/LOQ) µg/mL to mg/mL range.[1]ng/mL to µg/mL range.Can be highly sensitive depending on the coupled reaction.
Throughput High, with typical run times of 15-30 minutes per sample.[1]Moderate, sample preparation (derivatization) can be time-consuming.Can be adapted for high-throughput screening in microplate format.
Instrumentation Standard HPLC system with a Refractive Index Detector (RID).GC system coupled with a Mass Spectrometer.Spectrophotometer or microplate reader.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol describes a robust method for quantifying this compound in fermentation broth using an Aminex HPX-87H column, which is well-suited for the analysis of sugars, organic acids, and alcohols.

a. Sample Preparation

  • Withdraw 1 mL of fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cells and other solids.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with ultrapure water to bring the this compound concentration within the calibration range.

b. HPLC-RID Conditions

ParameterCondition
Column Bio-Rad Aminex HPX-87H (300 x 7.8 mm)
Mobile Phase 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Run Time ~25 minutes

c. Calibration

Prepare a series of this compound standards in ultrapure water (e.g., 0.1, 0.5, 1, 5, 10 g/L). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis start Fermentation Broth centrifuge Centrifugation (10,000 x g, 10 min) start->centrifuge filter Filtration (0.22 µm filter) centrifuge->filter dilute Dilution (if necessary) filter->dilute end_prep Prepared Sample dilute->end_prep hplc HPLC Injection (Aminex HPX-87H) end_prep->hplc detection RID Detection hplc->detection quant Quantification (vs. Calibration Curve) detection->quant end_analysis This compound Concentration quant->end_analysis

HPLC-RID workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for this compound quantification. This protocol involves a two-step derivatization process (oximation followed by silylation) to make the sugar volatile for GC analysis.

a. Sample Preparation and Derivatization

  • Prepare the sample as described in the HPLC protocol (steps 1-3).

  • Transfer 100 µL of the filtered supernatant to a clean, dry microcentrifuge tube.

  • Lyophilize the sample to complete dryness.

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture. Vortex and incubate at 37°C for 30 minutes.

  • Centrifuge briefly and transfer the supernatant to a GC vial with a micro-insert.

b. GC-MS Conditions

ParameterCondition
Column Rtx-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Initial 60°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-600

c. Calibration

Prepare this compound standards and derivatize them using the same procedure as the samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.

d. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Filtered Sample lyophilize Lyophilization start->lyophilize oximation Oximation (Methoxyamine HCl) lyophilize->oximation silylation Silylation (MSTFA) oximation->silylation end_prep Derivatized Sample silylation->end_prep gcms GC-MS Injection end_prep->gcms detection Mass Spectrometry Detection gcms->detection quant Quantification (vs. Calibration Curve) detection->quant end_analysis This compound Concentration quant->end_analysis

GC-MS workflow for this compound quantification.
Enzymatic Assay (Coupled Reaction)

This protocol describes a coupled enzymatic assay for the quantification of this compound. The principle involves the conversion of this compound to a product that can be measured spectrophotometrically. This example uses a hypothetical this compound dehydrogenase that reduces NAD⁺ to NADH, which can be monitored at 340 nm.

a. Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • NAD⁺ Solution: 10 mM in assay buffer

  • This compound Dehydrogenase: (Specific to this compound, concentration to be optimized)

  • This compound Standards: 0.1 to 2.0 mM in ultrapure water

b. Assay Procedure

  • Prepare samples as described in the HPLC protocol (steps 1-3). Dilute samples in assay buffer to fall within the assay's linear range.

  • In a 96-well microplate, add the following to each well:

    • 160 µL Assay Buffer

    • 20 µL Sample or Standard

    • 20 µL NAD⁺ Solution

  • Mix and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of this compound Dehydrogenase solution.

  • Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of NADH formation (change in absorbance per minute, ΔA340/min).

  • Construct a standard curve by plotting the reaction rate against the this compound concentration of the standards.

  • Determine the this compound concentration in the samples from the standard curve.

c. Experimental Workflow

Enzymatic_Workflow start Prepared Sample/Standard mix Mix with Assay Buffer and NAD⁺ start->mix incubate Incubate at 37°C mix->incubate add_enzyme Add this compound Dehydrogenase incubate->add_enzyme measure Measure Absorbance at 340 nm (Kinetic Read) add_enzyme->measure calculate Calculate Rate (ΔA340/min) measure->calculate quantify Quantify vs. Standard Curve calculate->quantify result This compound Concentration quantify->result

Enzymatic assay workflow for this compound.

Metabolic Pathway for this compound Production

This compound is typically produced from L-arabinose in engineered microorganisms like E. coli and Lactobacillus plantarum. The pathway involves the isomerization of L-arabinose to this compound, catalyzed by L-arabinose isomerase. To enhance accumulation, downstream metabolic steps are often blocked, for example, by deleting the gene for L-ribulokinase.[2]

metabolic_pathway cluster_cell Microbial Cell L_Arabinose_ext L-Arabinose (extracellular) L_Arabinose_int L-Arabinose (intracellular) L_Arabinose_ext->L_Arabinose_int Transport L_Ribulose This compound L_Arabinose_int->L_Ribulose L-arabinose isomerase (araA) L_Ribulose_5P This compound-5-Phosphate L_Ribulose->L_Ribulose_5P L-ribulokinase (araB) (often deleted) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P This compound-5-P 4-epimerase (araD) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

L-Arabinose catabolic pathway for this compound production.

Conclusion

The quantification of this compound in fermentation broth can be effectively achieved using HPLC-RID, GC-MS, or enzymatic assays. HPLC-RID offers a straightforward and high-throughput method suitable for routine monitoring. GC-MS provides higher sensitivity and selectivity, which is beneficial for complex matrices or when lower detection limits are required. Enzymatic assays, when available, offer excellent specificity and can be adapted for high-throughput screening. The choice of the most appropriate method will depend on the specific requirements of the research or development project. The protocols and workflows provided in this document serve as a detailed guide for the accurate and reliable quantification of this compound.

References

Application Notes and Protocols for L-Ribose Production from L-Ribulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic production of L-ribose (B16112) from L-ribulose, a critical step in the synthesis of L-nucleoside analogues for antiviral and anticancer drug development.[1][2][3][4] L-ribose is a rare sugar not abundant in nature, making biotechnological production a promising alternative to complex chemical synthesis.[3][4][5]

Introduction to the Enzymatic Conversion of this compound to L-Ribose

The bioconversion of this compound to L-ribose is a key isomerization reaction that can be efficiently catalyzed by specific enzymes.[2][6] This biological approach offers several advantages over traditional chemical methods, including higher specificity, milder reaction conditions, and potentially lower environmental impact.[1][3] The overall biotechnological pathway often starts from the more abundant and less expensive L-arabinose, which is first isomerized to this compound. This this compound is then converted to L-ribose.[2][4][7]

The primary enzymes utilized for the conversion of this compound to L-ribose are:

  • Mannose-6-Phosphate (B13060355) Isomerase (MPI, EC 5.3.1.8): This enzyme has shown high efficiency in converting this compound to L-ribose.[5][7]

  • L-Ribose Isomerase (L-RI, EC 5.3.1.B3): A rare enzyme that specifically catalyzes the isomerization between L-ribose and this compound.[1][2]

  • D-Lyxose Isomerase (D-LIase, EC 5.3.1.15): This enzyme can also catalyze the isomerization of this compound to L-ribose.[7]

This document will focus on the use of Mannose-6-Phosphate Isomerase and L-Ribose Isomerase for the production of L-ribose from this compound.

Data Presentation: Comparative Production of L-Ribose

The following tables summarize quantitative data from various studies on the enzymatic production of L-ribose, providing a clear comparison of different approaches.

Table 1: L-Ribose Production from this compound Using Mannose-6-Phosphate Isomerase (MPI)

Enzyme SourceSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Yield (%)Volumetric Productivity (g L⁻¹ h⁻¹)Reaction Time (h)Temperature (°C)pHMetal CofactorReference
Bacillus subtilis30021371713407.50.5 mM Co²⁺[7]
Geobacillus thermodenitrificans (Wild-type)30021370474.5707.01 mM Co²⁺[8]
Geobacillus thermodenitrificans (Triple-site variant)300213712131707.01 mM Co²⁺[8]
Thermus thermophilus (R142N mutant)300213-1072---[7]

Table 2: L-Ribose Production from L-Arabinose (Two-Step Conversion)

Biocatalyst SystemInitial L-Arabinose (g/L)Final L-Ribose (g/L)Conversion Yield (%)Volumetric Productivity (g L⁻¹ h⁻¹)Reaction Time (h)Temperature (°C)pHMetal CofactorReference
Purified L-AI and MPI from G. thermodenitrificans50011823.639.33707.01 mM Co²⁺[5]
Immobilized recombinant E. coli (L-AI and MPI)3009933333607.51 mM Co²⁺[9]
Recombinant Candida tropicalis (L-AI and L-RI)306.020-45.5---[10]
Recombinant Candida tropicalis (L-AI and L-RI)509.820-45.5---[10]
Co-expression of L-AI and D-LIase in E. coli10020.920.9--706.0Co²⁺[7]
Co-expression of L-AI and D-LIase in E. coli30039.713.2--706.0Co²⁺[7]
Co-expression of L-AI and D-LIase in E. coli50050.310.0--706.0Co²⁺[7]

Experimental Protocols

Protocol 1: Enzymatic Production of L-Ribose from this compound using Purified Mannose-6-Phosphate Isomerase (MPI)

This protocol is based on the methodology for producing L-ribose from this compound using a purified, thermostable MPI.

Materials:

  • This compound

  • Purified Mannose-6-Phosphate Isomerase (e.g., from Geobacillus thermodenitrificans)

  • 50 mM PIPES buffer (pH 7.0)

  • 1 M CoCl₂ solution

  • Reaction vessel with temperature control (e.g., water bath or incubator)

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a solution of this compound in 50 mM PIPES buffer (pH 7.0) to a final concentration of 300 g/L.

    • Add CoCl₂ to the reaction mixture to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add the purified MPI to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be in the range of 1-2 mg/mL.[8]

  • Incubation:

    • Incubate the reaction mixture at 70°C with gentle agitation.[8]

  • Monitoring the Reaction:

    • Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) to monitor the progress of the reaction.

    • Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid.

  • Analysis:

    • Analyze the concentration of L-ribose and remaining this compound in the aliquots using an HPLC system equipped with a suitable carbohydrate analysis column.

  • Termination and Product Recovery:

    • Once the reaction has reached the desired conversion yield (or equilibrium), terminate the reaction by heat inactivation.

    • The L-ribose can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Protocol 2: Whole-Cell Bioconversion of L-Arabinose to L-Ribose using Recombinant E. coli

This protocol describes the use of recombinant E. coli cells co-expressing L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI) for the production of L-ribose from L-arabinose.

Materials:

  • Recombinant E. coli strain co-expressing L-AI and MPI

  • L-Arabinose

  • Growth medium (e.g., LB broth) with appropriate antibiotics

  • Inducer for gene expression (e.g., IPTG)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1 M CoCl₂ solution

  • Centrifuge and cell resuspension buffer

  • Bioreactor or shake flasks

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium with the recombinant E. coli strain.

    • Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.6-0.8).

    • Induce the expression of the target enzymes by adding the inducer (e.g., IPTG) and continue the cultivation for a specified period (e.g., 4-16 hours) at a suitable temperature (e.g., 25-30°C).

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with reaction buffer to remove residual growth medium.

    • Resuspend the cells in the reaction buffer to a desired cell density (e.g., 50 g/L wet cell weight).[7]

  • Bioconversion Reaction:

    • Prepare the reaction mixture containing L-arabinose (e.g., 300 g/L) and CoCl₂ (1 mM) in the reaction buffer.[9]

    • Add the prepared cell suspension to the reaction mixture.

    • Incubate the reaction at the optimal temperature (e.g., 60°C) with agitation in a bioreactor or shake flask.[9]

  • Monitoring and Analysis:

    • Monitor the reaction progress by taking samples periodically and analyzing the concentrations of L-arabinose, this compound, and L-ribose by HPLC.

  • Product Recovery:

    • After the desired conversion is achieved, separate the cells from the reaction mixture by centrifugation or filtration.

    • The supernatant containing L-ribose can then be subjected to purification steps, such as activated carbon treatment for decolorization and ion-exchange chromatography to remove impurities.[11]

Visualizations

Signaling Pathways and Experimental Workflows

L_Ribose_Production_Pathway cluster_arabinose_conversion Step 1: L-Arabinose to this compound cluster_ribulose_conversion Step 2: this compound to L-Ribose L-Arabinose L-Arabinose This compound This compound L-Arabinose->this compound Isomerization L-Ribose L-Ribose This compound->L-Ribose Isomerization L-Arabinose Isomerase (L-AI) L-Arabinose Isomerase (L-AI) L-Arabinose Isomerase (L-AI)->L-Arabinose Mannose-6-Phosphate Isomerase (MPI) Mannose-6-Phosphate Isomerase (MPI) Mannose-6-Phosphate Isomerase (MPI)->this compound

Caption: Enzymatic pathway for L-ribose production from L-arabinose.

Experimental_Workflow start Start recombinant_strain Recombinant Strain (e.g., E. coli with L-AI and MPI) start->recombinant_strain cell_culture Cell Culture & Induction recombinant_strain->cell_culture cell_harvest Cell Harvesting & Washing cell_culture->cell_harvest bioconversion Bioconversion Reaction (L-Arabinose -> L-Ribose) cell_harvest->bioconversion separation Separation of Cells and Supernatant bioconversion->separation purification Purification of L-Ribose (e.g., Chromatography) separation->purification end Final Product: Pure L-Ribose purification->end

Caption: General experimental workflow for whole-cell L-ribose production.

References

L-Ribulose: A Key Starting Material in the Synthesis of Potent Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the utilization of L-Ribulose in the synthesis of antiviral nucleoside analogs. This application note details the enzymatic conversion of this compound to L-Ribose and its subsequent use in the production of clinically significant antiviral agents such as Clevudine, Telbivudine, and Elvucitabine. This document provides detailed protocols, quantitative data, and visual workflows to support the research and development of novel antiviral therapies.

L-nucleosides, the enantiomers of naturally occurring D-nucleosides, have emerged as a critical class of antiviral drugs due to their ability to inhibit viral polymerases and their often-favorable safety profiles.[1] A key challenge in the synthesis of these therapeutic agents is the availability of the L-sugar backbone. This compound, a rare ketopentose, serves as a valuable and accessible precursor to L-Ribose, the essential aldopentose required for the assembly of L-nucleoside analogs.

From this compound to Antiviral Agent: A Streamlined Synthetic Pathway

The synthesis of antiviral L-nucleosides from this compound follows a general three-stage process:

  • Enzymatic Isomerization of this compound to L-Ribose: This crucial first step is efficiently catalyzed by enzymes such as L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI). This biocatalytic approach offers high stereoselectivity and avoids the harsh conditions and complex purification procedures associated with traditional chemical methods.[2][3]

  • Glycosylation: The synthesized L-Ribose, after appropriate protection of its hydroxyl groups, is coupled with a desired nucleobase (e.g., thymine, cytosine) to form the L-nucleoside. This step is critical for creating the core structure of the antiviral agent.[4][5]

  • Phosphorylation: To exert their antiviral effect, L-nucleoside analogs must be converted into their active triphosphate form within the host cell. This is typically achieved through sequential phosphorylation by cellular kinases. The resulting L-nucleoside triphosphate acts as a competitive inhibitor or a chain terminator of viral DNA or RNA synthesis.

Featured Antiviral Nucleosides Synthesized from this compound Precursors

This application note provides detailed information on the synthesis and activity of three prominent antiviral drugs that can be synthesized using L-Ribose derived from this compound:

  • Clevudine (L-FMAU): An L-nucleoside analog with potent activity against the Hepatitis B virus (HBV).

  • Telbivudine (LdT): Another L-thymidine analog used in the treatment of chronic hepatitis B.

  • Elvucitabine (L-Fd4C): An L-cytosine analog with activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Quantitative Antiviral Activity

The efficacy of these L-nucleoside analogs is demonstrated by their potent antiviral activity in vitro. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for each compound against their target viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, indicates the therapeutic window of the drug.

Antiviral NucleosideTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Clevudine HBVHepG20.01 - 0.1>100>1000 - >10000
Telbivudine HBVHepG20.05 - 0.65>100>154 - >2000
Elvucitabine HIV-1PBMC~0.001>100>100000
Elvucitabine HBVHepG2---

Note: EC₅₀ and CC₅₀ values can vary depending on the specific cell line and assay conditions. The data presented is a representative range based on published literature.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of antiviral L-nucleosides from this compound.

Protocol 1: Enzymatic Conversion of this compound to L-Ribose

This protocol describes the isomerization of this compound to L-Ribose using a recombinant L-Ribose Isomerase.

Materials:

  • This compound

  • Recombinant L-Ribose Isomerase (L-RI)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Metal ion cofactor (e.g., 1 mM Mn²⁺ or Co²⁺)

  • Reaction vessel with temperature control

  • HPLC system for monitoring the reaction

Procedure:

  • Prepare a solution of this compound in 50 mM sodium phosphate buffer (pH 7.5). A typical starting concentration is 20 g/L.

  • Add the metal ion cofactor to the solution to a final concentration of 1 mM.

  • Equilibrate the reaction mixture to the optimal temperature for the L-RI enzyme, typically around 40°C.

  • Add the purified L-Ribose Isomerase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the ratio of this compound to L-Ribose by HPLC.

  • The reaction is typically allowed to proceed until equilibrium is reached, which can result in a conversion of approximately 32% of this compound to L-Ribose.

  • Upon completion, the enzyme can be denatured by heat treatment and removed by centrifugation.

  • The resulting L-Ribose solution can be purified using chromatographic techniques.

Protocol 2: General Procedure for Glycosylation of L-Ribose with a Nucleobase

This protocol outlines a general method for the coupling of a protected L-Ribose derivative with a silylated nucleobase, a common strategy in nucleoside synthesis.

Materials:

Procedure:

  • Silylation of the Nucleobase: Reflux the nucleobase with a slight excess of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until the solution becomes clear. Remove the excess HMDS under vacuum to obtain the silylated nucleobase.

  • Glycosylation Reaction: Dissolve the protected L-Ribose derivative in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the silylated nucleobase to the solution.

  • Cool the reaction mixture to 0°C and slowly add the Lewis acid catalyst.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected L-nucleoside.

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups) using a suitable method, such as treatment with methanolic ammonia, to yield the final L-nucleoside.

Protocol 3: Phosphorylation of L-Nucleosides to their Triphosphate Form

This protocol describes a general enzymatic approach for the three-step phosphorylation of a nucleoside to its active triphosphate form.

Materials:

  • L-nucleoside

  • ATP (Adenosine triphosphate)

  • Nucleoside kinase (NK)

  • Nucleoside monophosphate kinase (NMPK)

  • Nucleoside diphosphate (B83284) kinase (NDPK)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • First Phosphorylation (to Monophosphate): Incubate the L-nucleoside with ATP and a suitable nucleoside kinase in the reaction buffer. This reaction transfers a phosphate group from ATP to the 5'-hydroxyl group of the nucleoside, forming the nucleoside monophosphate (NMP).

  • Second Phosphorylation (to Diphosphate): Add a nucleoside monophosphate kinase and additional ATP to the reaction mixture containing the NMP. The NMPK catalyzes the transfer of a phosphate group from ATP to the NMP, yielding the nucleoside diphosphate (NDP).

  • Third Phosphorylation (to Triphosphate): Introduce a nucleoside diphosphate kinase and more ATP to the reaction mixture. The NDPK facilitates the final phosphorylation step, converting the NDP to the active nucleoside triphosphate (NTP).

  • The progress of each phosphorylation step can be monitored using techniques such as HPLC or ³¹P NMR.

  • The final NTP product can be purified using ion-exchange chromatography.

Visualizing the Synthesis and Mechanism

To further clarify the processes described, the following diagrams illustrate the key pathways.

Synthesis_Pathway LRibulose This compound LRibose L-Ribose LRibulose->LRibose Enzymatic Isomerization (L-RI or MPI) ProtectedLRibose Protected L-Ribose LRibose->ProtectedLRibose Protection LNucleoside L-Nucleoside ProtectedLRibose->LNucleoside Glycosylation Nucleobase Nucleobase Nucleobase->LNucleoside LNMP L-Nucleoside Monophosphate LNucleoside->LNMP Phosphorylation (Kinase) LNDP L-Nucleoside Diphosphate LNMP->LNDP Phosphorylation (Kinase) LNTP L-Nucleoside Triphosphate (Active Drug) LNDP->LNTP Phosphorylation (Kinase)

Figure 1. General synthetic pathway from this compound to antiviral L-nucleoside triphosphates.

Antiviral_Mechanism cluster_cell Intracellular Activation LNucleoside L-Nucleoside Prodrug (e.g., Clevudine, Telbivudine) LNTP Active L-Nucleoside Triphosphate LNucleoside->LNTP Cellular Kinases Cell Host Cell ViralPolymerase Viral Polymerase (Reverse Transcriptase/DNA Polymerase) LNTP->ViralPolymerase Competitive Inhibition ViralReplication Viral DNA/RNA Synthesis LNTP->ViralReplication Incorporation ViralPolymerase->ViralReplication Catalyzes ChainTermination Chain Termination & Inhibition of Viral Replication ViralReplication->ChainTermination

Figure 2. Mechanism of action of L-nucleoside antiviral drugs.

This application note serves as a valuable resource for the scientific community, providing a solid foundation for the development of next-generation antiviral therapeutics starting from the readily accessible precursor, this compound.

References

Application Notes and Protocols for the Scale-up of L-Ribulose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale production of L-Ribulose, a rare sugar of significant interest as a precursor for the synthesis of antiviral and anticancer nucleoside analogues.[1][2] The focus is on enzymatic and whole-cell biocatalytic methods for the conversion of the abundant and inexpensive L-arabinose into high-value this compound.

Introduction to this compound Production

This compound is a ketopentose that serves as a key chiral building block in the synthesis of various pharmaceuticals.[1] Traditional chemical synthesis methods for this compound are often complex, expensive, and generate hazardous waste.[1] Biotechnological routes, primarily through the enzymatic isomerization of L-arabinose, offer a more sustainable and economically viable alternative.[1][2] The most critical enzyme in this process is L-arabinose isomerase (AI), which catalyzes the reversible conversion of L-arabinose to this compound.[3] However, the reaction equilibrium often favors the substrate, L-arabinose, limiting the conversion yield.[4] To overcome this limitation, various strategies have been developed, including the use of thermostable and mutant enzymes, whole-cell biocatalysis, and innovative multi-enzyme cascade systems.[3][5]

Production Strategies and Quantitative Data

Several methods have been successfully employed for the production of this compound. The choice of method depends on the desired scale, yield, and downstream processing capabilities. Below is a summary of key production strategies with their reported quantitative data.

Production MethodBiocatalystSubstrateProduct Concentration (g/L)Conversion Yield (%)Key Reaction ConditionsReference
Enzymatic Isomerization Mutated L-arabinose isomerase from Geobacillus thermodenitrificans500 g/L L-arabinose9519pH 8.0, 70°C, 10 units/mL enzyme, 2 hours[3][6]
Encapsulated Enzyme L-arabinose isomerase from G. thermodenitrificans encapsulated in yeast spores100 g/L L-arabinose2525-[7]
Whole-Cell Biocatalysis Engineered Lactobacillus plantarum (ribulokinase-deficient)100 g/L L-arabinose7070500 mM borate (B1201080), pH >9, Temp >50°C[8]
One-Pot Enzymatic Cascade Pyranose 2-oxidase (T169G mutant), xylose reductase, formate (B1220265) dehydrogenase, catalaseL-arabinose-100-[4][5][9]
Two-Enzyme System L-arabinose isomerase and mannose-6-phosphate (B13060355) isomerase from G. thermodenitrificans500 g/L L-arabinose118 (L-Ribose)23.6 (to L-Ribose)pH 7.0, 70°C, 1 mM Co²⁺, 3 hours[10][11]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the production and analysis of this compound.

Protocol for L-Arabinose Isomerase Activity Assay

This protocol is used to determine the activity of L-arabinose isomerase by measuring the amount of this compound produced.

Materials:

  • L-arabinose solution (e.g., 250 mM)

  • D-galactose solution (as an alternative substrate for some isomerases, e.g., 500 mM)

  • Phosphate (B84403) buffer (50 mM, pH 7.0) or Tris-HCl buffer (100 mM, pH 7.0)

  • MnCl₂ solution (e.g., 1 mM)

  • CoCl₂ solution (e.g., 1 mM)

  • Enzyme preparation (appropriately diluted)

  • Cysteine-carbazole-sulfuric acid reagent

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 50 mM Phosphate buffer (pH 7.0)

    • 250 mM L-arabinose

    • 1 mM MnCl₂

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C or 65°C) for 5 minutes.[6][12]

  • Initiate the reaction by adding a known amount of the diluted enzyme preparation to the mixture.

  • Incubate the reaction for a specific time (e.g., 10-60 minutes) at the optimal temperature.[6][12]

  • Stop the reaction by placing the tube in an ice bath or by heat inactivation (e.g., 95°C for 5 minutes).[12]

  • Quantify the amount of this compound formed using the cysteine-carbazole-sulfuric acid method, measuring the absorbance at 560 nm.[13]

  • One unit of L-arabinose isomerase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[12]

Protocol for Whole-Cell Biocatalyst Preparation and this compound Production

This protocol describes the preparation of a whole-cell biocatalyst using a suitable microbial host (e.g., E. coli or Lactobacillus plantarum) and its use for this compound production.

Materials:

  • Microbial strain expressing L-arabinose isomerase (e.g., a ribulokinase-deficient strain).

  • Appropriate growth medium (e.g., LB for E. coli, MRS for Lactobacillus).

  • Inducer for gene expression (e.g., IPTG or lactose).

  • Centrifuge.

  • Reaction buffer (e.g., phosphate buffer with borate).

  • L-arabinose substrate solution.

  • Shaking incubator.

Procedure:

  • Cultivation of the microbial strain: Inoculate a starter culture of the microbial strain in the appropriate growth medium and incubate overnight.

  • Inoculate a larger volume of fresh medium with the starter culture and grow until the optical density (OD₆₀₀) reaches a mid-log phase (e.g., 0.4-0.6).

  • Induce the expression of L-arabinose isomerase by adding the appropriate inducer and continue the cultivation for a specified period (e.g., 20-24 hours) at a suitable temperature (e.g., 25°C).[14]

  • Harvesting the cells: Centrifuge the culture to pellet the cells.

  • Wash the cell pellet with a suitable buffer to remove residual medium components.

  • Whole-cell bioconversion: Resuspend the cell pellet in the reaction buffer containing L-arabinose and any necessary co-factors or additives (e.g., borate to shift the equilibrium).

  • Incubate the reaction mixture in a shaking incubator under optimized conditions of temperature and pH.

  • Monitor the production of this compound over time by taking samples and analyzing them using HPLC.

Protocol for HPLC Analysis of this compound and L-Arabinose

This protocol outlines a method for the quantitative analysis of L-arabinose and this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system equipped with a Refractive Index (RI) detector.

  • Carbohydrate analysis column (e.g., cation-exchange resin in the lead(II) form or an amino column).

Reagents:

  • Ultrapure water (degassed and filtered) as the mobile phase.

  • Acetonitrile (B52724) (HPLC grade) for amino columns.

  • L-arabinose and this compound standards of known concentrations.

Procedure:

  • Sample Preparation: Dilute the reaction samples to a concentration within the linear range of the detector. Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Example with Cation-Exchange Column):

    • Mobile Phase: Degassed, filtered ultrapure water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 48°C.

    • Injection Volume: 50-100 µL.

    • Detector: Refractive Index (RI) detector.

  • Chromatographic Conditions (Example with Amino Column):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 35°C.[15]

  • Calibration: Prepare a series of standard solutions of L-arabinose and this compound of known concentrations. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared samples into the HPLC system. Identify and quantify the peaks corresponding to L-arabinose and this compound by comparing their retention times and peak areas to the calibration curve.

Protocol for Downstream Purification of this compound

This protocol describes the purification of this compound from the reaction mixture using ion-exchange chromatography.

Materials:

  • Reaction mixture containing this compound.

  • Cation-exchange resin (e.g., Ca²⁺ form).

  • Chromatography column.

  • Elution buffer (e.g., deionized water).

  • Fraction collector.

Procedure:

  • Sample Preparation: Remove the biocatalyst (cells or enzyme) from the reaction mixture by centrifugation or filtration.

  • Column Packing and Equilibration: Pack the chromatography column with the cation-exchange resin. Equilibrate the column by washing it with several column volumes of the elution buffer.

  • Sample Loading: Load the clarified reaction supernatant onto the equilibrated column.

  • Elution: Elute the sugars from the column with the elution buffer. L-arabinose will typically elute before this compound.[7]

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions for the presence of L-arabinose and this compound using HPLC.

  • Pooling and Concentration: Pool the fractions containing pure this compound. The purified this compound solution can then be concentrated by evaporation under reduced pressure.

Visualizations

Enzymatic Production of this compound from L-Arabinose

The following diagram illustrates the single-step enzymatic conversion of L-arabinose to this compound.

Enzymatic_Conversion L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose Isomerization Enzyme L-Arabinose Isomerase Enzyme->L_Arabinose

Caption: Enzymatic isomerization of L-arabinose to this compound.

One-Pot Enzymatic Cascade for Complete Conversion

This diagram shows a multi-enzyme cascade that drives the conversion of L-arabinose completely to this compound.

Enzymatic_Cascade cluster_main Main Reaction Pathway cluster_enzymes Enzymes cluster_cofactors Cofactor Regeneration cluster_side_reaction Byproduct Removal L_Arabinose L-Arabinose Intermediate 2-Keto-L-arabinose L_Arabinose->Intermediate Oxidation H2O2 H₂O₂ L_Arabinose->H2O2 L_Ribulose This compound Intermediate->L_Ribulose Reduction P2O Pyranose 2-Oxidase (T169G mutant) P2O->L_Arabinose XR Xylose Reductase XR->Intermediate Formate Formate CO2 CO2 Formate->CO2 NADP NADP+ NADP->XR NADPH NADPH NADP->NADPH NADPH->Intermediate e- donor FDH Formate Dehydrogenase FDH->NADP H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase Catalase Catalase->H2O2

Caption: One-pot multi-enzyme cascade for this compound production.

Industrial Production and Downstream Processing Workflow

This workflow outlines the major steps in the industrial scale-up of this compound production, from fermentation to the purified product.

Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation Fermentation/ Bioconversion (L-arabinose -> this compound) Harvesting Cell Harvesting/ Enzyme Removal (Centrifugation/Filtration) Fermentation->Harvesting Clarification Clarification of Supernatant Harvesting->Clarification Purification Purification (Ion-Exchange Chromatography) Clarification->Purification Concentration Concentration (Evaporation) Purification->Concentration FinalProduct Pure this compound Concentration->FinalProduct

Caption: Workflow for industrial this compound production.

References

Troubleshooting & Optimization

Technical Support Center: L-Arabinose to L-Ribulose Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of L-arabinose to L-ribulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the isomerization of L-arabinose to this compound using L-arabinose isomerase (L-AI).

Question: Why is my this compound conversion yield lower than expected?

Answer: Several factors can contribute to low conversion yields. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The activity of L-arabinose isomerase is highly dependent on pH, temperature, and the presence of specific metal ions. Ensure your reaction conditions are optimized for the specific enzyme you are using. Refer to the data tables below for optimal conditions for L-AI from various sources.

  • Enzyme Inactivity: Improper storage or handling can lead to a loss of enzyme activity. Ensure the enzyme has been stored at the correct temperature and in the recommended buffer. It is also advisable to use an enzyme within its expiration date and to perform an activity assay on your enzyme stock to confirm its specific activity.[1]

  • Reaction Equilibrium: The isomerization of L-arabinose to this compound is a reversible reaction, and the equilibrium often favors L-arabinose.[2][3] To shift the equilibrium towards this compound production, consider strategies such as increasing the substrate concentration or implementing product removal techniques.[4][5]

  • Inhibitors: The presence of inhibitors can significantly reduce enzyme activity. Polyalcohols such as L-arabitol and ribitol (B610474) can act as competitive inhibitors of L-arabinose isomerase.[6] Ensure your reaction mixture is free from such contaminants.

  • Substrate Quality: The purity of the L-arabinose substrate is crucial. Impurities can inhibit the enzyme or lead to the formation of unwanted byproducts.

Question: My enzyme appears to be unstable under my experimental conditions. What can I do?

Answer: Enzyme stability is a critical factor for achieving high conversion yields. Here are some strategies to address enzyme instability:

  • Temperature and pH Optimization: Operate the reaction within the optimal temperature and pH range for your specific L-arabinose isomerase to maintain its stability.[7][8][9] Thermostable L-AIs from thermophilic organisms like Geobacillus thermodenitrificans can be stable at temperatures up to 60-70°C.[9][10]

  • Metal Ion Addition: Certain divalent metal ions, particularly Mn²⁺ and Co²⁺, have been shown to not only activate but also enhance the thermal stability of L-arabinose isomerase.[8][9][11]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its operational stability, including thermal and pH stability, and allows for easier enzyme recycling.[12][13] Common methods include encapsulation in sodium alginate.[12][13]

  • Protein Engineering: Site-directed mutagenesis can be employed to enhance the thermostability and catalytic efficiency of L-arabinose isomerase.[14][15]

Question: How can I shift the reaction equilibrium to favor this compound formation?

Answer: Overcoming the unfavorable equilibrium is a key challenge. Here are some effective strategies:

  • Product Removal: Continuously removing this compound from the reaction mixture as it is formed can drive the reaction forward. This can be achieved through techniques like chromatography or by coupling the isomerization reaction with a subsequent reaction that consumes this compound. For example, this compound can be further converted to L-ribose (B16112) using a mannose-6-phosphate (B13060355) isomerase.[4][16]

  • Complexation with Borate (B1201080): The addition of borate can form a complex with this compound, effectively removing it from the equilibrium and shifting the reaction towards the product side, leading to a higher conversion yield.[5]

  • Enzymatic Cascade: A one-pot enzymatic cascade using multiple enzymes can be designed to pull the reaction towards the final product, achieving a complete conversion of L-arabinose.[2][3][17]

Frequently Asked Questions (FAQs)

Q1: What is the typical equilibrium ratio of L-arabinose to this compound?

A1: The equilibrium of the L-arabinose isomerase reaction typically favors the substrate, L-arabinose. The ratio is often reported to be around 90:10 (L-arabinose:this compound) at equilibrium.[2]

Q2: Which metal ions are most effective for activating L-arabinose isomerase?

A2: Divalent cations, particularly Mn²⁺ and Co²⁺, are frequently reported to be the most effective activators for L-arabinose isomerases from various microbial sources.[8][11][18] The optimal concentration of these ions should be determined empirically for your specific enzyme.

Q3: What are the optimal pH and temperature for L-arabinose isomerase activity?

A3: The optimal pH and temperature can vary significantly depending on the microbial source of the enzyme. Generally, L-AIs from mesophilic bacteria have optimal temperatures ranging from 30°C to 50°C and pH optima between 7.0 and 8.5.[7][19] Enzymes from thermophilic organisms can have temperature optima as high as 65-70°C.[9][11] Please refer to the data tables for specific examples.

Q4: Can L-arabinose isomerase be used for other reactions?

A4: Yes, L-arabinose isomerase exhibits broad substrate specificity and can also catalyze the isomerization of D-galactose to D-tagatose (B3328093).[9][12][20] This dual functionality makes it a valuable biocatalyst in the production of rare sugars.

Data Presentation

Table 1: Optimal Reaction Conditions for L-Arabinose Isomerase from Various Sources
Microbial SourceOptimal pHOptimal Temperature (°C)Required Metal IonsReference
Lactobacillus reuteri6.065Mn²⁺, Co²⁺[11][18]
Bacillus subtilis AH17.550-[7]
Klebsiella pneumoniae8.040Mn²⁺, Mg²⁺[8]
Shewanella sp. ANA-35.5 - 6.515 - 35Mn²⁺[21]
Lactobacillus plantarum7.050Mn²⁺, Fe³⁺, Fe²⁺, Ca²⁺[20]
Bifidobacterium adolescentis6.555Mn²⁺[22]
Geobacillus thermodenitrificans8.570Mn²⁺[9]
Table 2: Comparison of this compound Conversion Yields
L-Arabinose Isomerase SourceInitial L-Arabinose Conc. (g/L)Conversion Yield (%)Reaction Time (h)Key Conditions/StrategiesReference
Geobacillus thermodenitrificans (mutant)500192pH 8.0, 70°C[10]
Geobacillus thermodenitrificans10019--[4]
Encapsulated in Yeast Spores10025-Enzyme immobilization[23]
Lactobacillus plantarum (ribulokinase-deficient)25~3.6-Whole-cell biocatalysis[5]
Candida tropicalis (engineered)30~10.7 (this compound)45.5Whole-cell fermentation, subsequent conversion to L-ribose[24][25]
Multi-enzyme cascade-Complete conversion-One-pot bioconversion[2][17]

Experimental Protocols

Protocol 1: General Assay for L-Arabinose Isomerase Activity

This protocol provides a general method for determining the activity of L-arabinose isomerase.

Materials:

  • L-arabinose solution (e.g., 1 M in reaction buffer)

  • L-arabinose isomerase enzyme solution

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

  • Metal ion solution (e.g., 100 mM MnCl₂ or CoCl₂)

  • Cysteine-carbazole-sulfuric acid reagent

  • This compound standard solutions

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, L-arabinose solution, and the required metal ion solution to their final concentrations.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding the L-arabinose isomerase enzyme solution.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by heating the mixture at 100°C for 5 minutes.

  • Centrifuge the tube to pellet any precipitate.

  • Quantify the amount of this compound formed in the supernatant using the cysteine-carbazole-sulfuric acid method. This involves adding the reagent to the sample, heating, and then measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Create a standard curve using known concentrations of this compound to determine the concentration of this compound in the experimental samples.

  • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.

Protocol 2: Immobilization of L-Arabinose Isomerase in Sodium Alginate

This protocol describes a common method for immobilizing L-AI to improve its stability and reusability.[12][13]

Materials:

  • Purified L-arabinose isomerase solution

  • Sodium alginate powder

  • Calcium chloride (CaCl₂) solution (e.g., 2% w/v)

  • Buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a sodium alginate solution (e.g., 3% w/v) in buffer by gently stirring to avoid air bubbles.

  • Add the L-arabinose isomerase solution to the sodium alginate solution and mix gently to achieve a homogeneous mixture.

  • Extrude the enzyme-alginate mixture dropwise into a gently stirring CaCl₂ solution using a syringe or pipette.

  • Allow the resulting beads to harden in the CaCl₂ solution for a specified time (e.g., 1-2 hours) at 4°C.

  • Collect the immobilized enzyme beads by filtration or decantation.

  • Wash the beads several times with buffer to remove excess calcium chloride and any unbound enzyme.

  • Store the immobilized enzyme beads in buffer at 4°C until use.

Visualizations

L_Arabinose_to_L_Ribulose_Pathway L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribulose->L_Arabinose (Reversible)

Caption: Biochemical pathway of L-arabinose to this compound conversion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Enzyme Source Selection (e.g., Microbial Strain) Enzyme_Purification Enzyme Expression & Purification/Immobilization Enzyme_Source->Enzyme_Purification Reaction_Setup Reaction Setup (pH, Temp, Metal Ions) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Quantification Product Quantification (e.g., HPLC, Colorimetric Assay) Reaction_Termination->Product_Quantification Data_Analysis Data Analysis & Yield Calculation Product_Quantification->Data_Analysis

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Overcoming Low Efficiency of L-Arabinose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with L-arabinose isomerase (L-AI). Our goal is to help you overcome the enzyme's inherent low efficiency, particularly in the context of D-tagatose production from D-galactose.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Enzyme Activity

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer. Most L-AIs have an optimal pH in the neutral to slightly alkaline range (pH 7.0-8.0), although some function better in slightly acidic conditions (pH 5.0-6.5)[1][2][3][4][5]. Adjust the buffer pH accordingly. See Table 1 for optimal pH ranges of L-AIs from various sources.
Suboptimal Temperature Ensure your reaction is incubated at the optimal temperature for your specific L-AI. While many mesophilic L-AIs work best around 30-50°C, thermostable variants can have optima at 60°C or higher. Operating at higher temperatures can also shift the reaction equilibrium towards D-tagatose formation. See Table 1 for optimal temperatures.
Missing Metal Ion Cofactors Many L-AIs are metal ion-dependent, with manganese (Mn²⁺) being a crucial cofactor for enhancing activity and stability. Other ions like cobalt (Co²⁺) or magnesium (Mg²⁺) can also be effective for some L-AIs. Ensure you have added the appropriate metal ion at an optimal concentration (typically 1-5 mM) to your reaction mixture. Note that some L-AIs are metal-ion independent.
Enzyme Denaturation The enzyme may have been exposed to harsh conditions during purification or storage. Review your purification protocol and ensure proper storage conditions (typically at 4°C or frozen). The stability of L-AI can be significantly affected by temperature and pH.
Incorrect Substrate Concentration While a higher substrate concentration can increase the reaction rate up to a certain point, very high concentrations might lead to substrate inhibition in some cases. Determine the optimal substrate concentration for your enzyme.
Presence of Inhibitors Certain metal ions such as Cu²⁺, Zn²⁺, and Hg²⁺ can inhibit L-AI activity. Chelating agents like EDTA can also reduce the activity of metal-dependent enzymes. Ensure your reagents are free from potential inhibitors.

Issue 2: Low Conversion Yield of D-Galactose to D-Tagatose

Potential Cause Troubleshooting Steps
Thermodynamic Equilibrium The isomerization of D-galactose to D-tagatose is a reversible reaction, and the equilibrium often favors D-galactose, limiting the conversion yield to around 30-60%. Increasing the reaction temperature can shift the equilibrium towards D-tagatose.
Low Substrate Specificity Wild-type L-AIs generally have a higher affinity for their native substrate, L-arabinose, than for D-galactose, resulting in lower catalytic efficiency for D-tagatose production. Consider using a protein-engineered variant of L-AI with improved specificity for D-galactose.
Insufficient Reaction Time The reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal reaction time for maximum conversion.
Enzyme Instability Over Time The enzyme may be losing activity over the course of the reaction, especially at elevated temperatures. Consider enzyme immobilization to improve operational stability.

Issue 3: Poor Enzyme Stability

Potential Cause Troubleshooting Steps
Thermal Instability L-AIs from mesophilic sources can be unstable at the higher temperatures required for efficient D-tagatose production. Consider using an L-AI from a thermophilic organism or a thermostable engineered variant. The addition of Mn²⁺ can also improve the thermal stability of some L-AIs.
pH Instability The enzyme may be unstable at the operating pH. Most L-AIs are stable in the neutral to slightly alkaline pH range. For applications requiring acidic conditions, consider using an acid-tolerant L-AI or protein engineering to improve stability at low pH.
Proteolytic Degradation If using cell lysates, endogenous proteases may be degrading the L-AI. Consider adding protease inhibitors to your preparation.
Dissociation of Subunits L-AIs are often multimeric enzymes (e.g., tetramers or hexamers). Dissociation of these subunits can lead to a loss of activity. Post-immobilization treatments with cross-linking agents like glutaraldehyde (B144438) can help stabilize the multimeric structure.

Frequently Asked Questions (FAQs)

Q1: Why is the efficiency of my wild-type L-arabinose isomerase so low for D-tagatose production?

A1: The primary reason for the low efficiency of wild-type L-arabinose isomerases in producing D-tagatose is their inherent substrate specificity. These enzymes have evolved to catalyze the isomerization of L-arabinose to L-ribulose and generally exhibit a much higher affinity and catalytic activity towards L-arabinose than D-galactose. This results in a lower conversion rate when D-galactose is used as the substrate.

Q2: How can I improve the catalytic efficiency of my L-arabinose isomerase?

A2: Several strategies can be employed to enhance the catalytic efficiency of L-AI:

  • Protein Engineering: Site-directed mutagenesis can be used to alter the amino acid residues in the active site, thereby increasing the enzyme's affinity and activity towards D-galactose. For example, the double mutant F118M/F279I of Lactobacillus plantarum L-AI showed a 210.1% increase in specific activity towards D-galactose.

  • Optimization of Reaction Conditions: Ensuring optimal pH, temperature, and the presence of essential metal ion cofactors (like Mn²⁺) is crucial for maximizing enzyme activity.

  • Directed Evolution: This involves creating a library of enzyme variants and screening for those with improved properties, such as higher catalytic efficiency or thermostability.

Q3: What are the optimal conditions for L-arabinose isomerase activity?

A3: The optimal conditions vary depending on the source of the L-AI. However, general ranges are:

  • Temperature: 40°C to 65°C, with thermophilic enzymes having higher optima.

  • pH: 5.0 to 8.5, with many enzymes preferring slightly acidic to neutral or slightly alkaline conditions.

  • Metal Ions: Many L-AIs require divalent cations for maximal activity, most commonly Mn²⁺ at concentrations of 1-5 mM.

Q4: How can I improve the stability of my L-arabinose isomerase for industrial applications?

A4: Enhancing enzyme stability is critical for cost-effective industrial processes. Key methods include:

  • Immobilization: Immobilizing the enzyme on a solid support (e.g., alginate beads, epoxy resins) or using whole-cell immobilization can significantly improve its operational stability, especially at high temperatures, and allow for easier reuse.

  • Protein Engineering: Introducing mutations can enhance the thermostability of the enzyme. For instance, adding a C-terminal α-helix has been shown to improve the thermostability of Lactobacillus fermentum L-AI.

  • Chemical Cross-linking: Post-immobilization treatment with agents like glutaraldehyde can create covalent bonds that stabilize the enzyme's quaternary structure.

Q5: Are there any L-arabinose isomerases that do not require metal ions?

A5: Yes, some L-arabinose isomerases have been identified that are metal-ion independent. For example, the L-AI from endophytic Bacillus amyloliquefaciens does not require metal ions for its activity, which can be an advantage in food and pharmaceutical applications where the presence of certain metal ions may be a concern.

Data Presentation

Table 1: Optimal Conditions for L-Arabinose Isomerases from Various Sources

Source Organism Optimal Temperature (°C) Optimal pH Required Metal Ion(s) Reference
Lactobacillus plantarum CY6505.0Mn²⁺
Bifidobacterium adolescentis CICC 6178556.5Mn²⁺
Klebsiella pneumoniae408.0Mn²⁺
Shewanella sp. ANA-315-355.5-6.5Mn²⁺ (weak requirement)
Clostridium hylemonae507.5Mg²⁺
Geobacillus stearothermophilus60-657.0-7.5Mn²⁺
Bacillus amyloliquefaciens CAAI457.5None
Enterococcus faecium DBFIQ E3650AcidicMn²⁺

Experimental Protocols

Protocol 1: Standard L-Arabinose Isomerase Activity Assay

This protocol is a general method for determining the activity of L-AI by measuring the amount of D-tagatose produced from D-galactose.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 50 mM buffer (e.g., phosphate (B84403) buffer for neutral pH, acetate (B1210297) buffer for acidic pH)

    • 100 mM D-galactose

    • 1 mM MnCl₂ (or other optimal metal ion)

    • A suitable amount of purified L-AI enzyme or cell-free extract.

  • Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 50°C) for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by placing the tube on ice or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Quantify D-Tagatose:

    • Centrifuge the sample to pellet any precipitate.

    • Analyze the supernatant for D-tagatose concentration. The cysteine-carbazole method is a common colorimetric assay where D-tagatose produces a pink color that can be measured spectrophotometrically at 560 nm. Alternatively, High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector can be used for more precise quantification.

  • Calculate Enzyme Activity: One unit (U) of L-AI activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified assay conditions.

Protocol 2: Site-Directed Mutagenesis of L-Arabinose Isomerase

This protocol outlines a general workflow for improving L-AI efficiency through protein engineering.

  • In Silico Analysis: Analyze the 3D structure of your target L-AI to identify key amino acid residues in the active site that interact with the substrate. Molecular docking simulations with D-galactose can help pinpoint residues that, when mutated, might improve binding and catalysis.

  • Primer Design: Design primers containing the desired mutation for the gene encoding the L-AI.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the L-AI expression plasmid as the template and the designed mutagenic primers.

  • Template Digestion and Transformation: Digest the parental, methylated template DNA with an enzyme like DpnI. Transform the mutated plasmid into a suitable E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Sequence Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.

  • Protein Expression and Purification: Express the mutant L-AI protein in E. coli and purify it, for example, using Ni-NTA affinity chromatography if it has a His-tag.

  • Characterization: Characterize the purified mutant enzyme by performing activity assays (Protocol 1) to determine its kinetic parameters (Km, Vmax, kcat) and compare them to the wild-type enzyme.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_outcome Desired Outcome low_efficiency Low L-AI Efficiency protein_eng Protein Engineering (Site-Directed Mutagenesis) low_efficiency->protein_eng Modify Enzyme condition_opt Reaction Condition Optimization low_efficiency->condition_opt Optimize Process immobilization Enzyme Immobilization low_efficiency->immobilization Enhance Stability improved_efficiency Improved Catalytic Efficiency & Stability protein_eng->improved_efficiency condition_opt->improved_efficiency immobilization->improved_efficiency

Caption: A logical workflow for addressing the low efficiency of L-arabinose isomerase.

troubleshooting_flowchart start Low/No Enzyme Activity check_ph Is pH optimal? start->check_ph check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_cofactor Is metal cofactor present? check_temp->check_cofactor Yes adjust_temp Adjust Incubation Temp. check_temp->adjust_temp No check_inhibitors Are inhibitors absent? check_cofactor->check_inhibitors Yes add_cofactor Add Mn²⁺/Co²⁺/Mg²⁺ check_cofactor->add_cofactor No remove_inhibitors Purify Sample / Use Pure Reagents check_inhibitors->remove_inhibitors No success Activity Restored check_inhibitors->success Yes adjust_ph->check_temp adjust_temp->check_cofactor add_cofactor->check_inhibitors remove_inhibitors->success

Caption: A troubleshooting flowchart for diagnosing low L-arabinose isomerase activity.

signaling_pathway d_galactose D-Galactose (Substrate) d_tagatose D-Tagatose (Product) d_galactose->d_tagatose Isomerization l_ai L-Arabinose Isomerase (Enzyme) l_ai->d_tagatose mn2 Mn²⁺ (Cofactor) mn2->l_ai Activates temp_ph Optimal Temp & pH (Conditions) temp_ph->l_ai Enables protein_eng Protein Engineering protein_eng->l_ai Improves inhibition Low Specificity / Instability inhibition->d_tagatose Limits Conversion

References

Troubleshooting byproduct formation in L-Ribulose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of L-Ribulose, a key precursor for various antiviral and anticancer drugs.[1][2] The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound in Enzymatic Synthesis

Q: My enzymatic conversion of L-arabinose to this compound is showing a low yield. What are the potential causes and how can I improve it?

A: Low yields in the enzymatic isomerization of L-arabinose are often linked to suboptimal reaction conditions that affect the performance of the L-arabinose isomerase (LAI). Here are the key factors to investigate:

  • Suboptimal pH: L-arabinose isomerases typically have a specific pH range for optimal activity. For many commercially available LAIs, this is in the slightly alkaline range (pH 7.0-8.5).[3][4] Operating outside of this range can significantly reduce enzyme activity.

  • Incorrect Temperature: Temperature is a critical parameter. While higher temperatures can favor the equilibrium shift towards this compound, excessively high temperatures can lead to enzyme denaturation and the formation of unwanted byproducts.[5] Each enzyme has an optimal temperature for activity and stability.

  • Metal Ion Cofactor Deficiency: Many L-arabinose isomerases are metalloenzymes that require specific divalent cations for their activity. The presence of ions like Mn²⁺ or Co²⁺ can enhance the enzyme's catalytic efficiency. Conversely, the presence of chelating agents like EDTA can inhibit the enzyme by removing these essential metal ions.

  • Substrate and Enzyme Concentration: The concentrations of both the L-arabinose substrate and the L-arabinose isomerase enzyme need to be optimized. High substrate concentrations can sometimes lead to substrate inhibition, while insufficient enzyme will result in a slow conversion rate.

Troubleshooting Steps:

  • Verify and Optimize pH: Measure the pH of your reaction mixture and adjust it to the optimal range specified for your L-arabinose isomerase.

  • Adjust Reaction Temperature: Consult the technical data sheet for your enzyme to determine its optimal temperature. If you are observing browning, consider lowering the temperature.

  • Supplement with Metal Ions: If your buffer does not already contain them, consider adding the recommended metal cofactors (e.g., 1-5 mM Mn²⁺ or Co²⁺) to the reaction mixture.

  • Optimize Concentrations: Perform a series of experiments with varying substrate and enzyme concentrations to find the optimal ratio for your specific conditions.

Issue 2: Presence of Brown Color and Byproducts in the Reaction Mixture

Q: My reaction mixture is turning brown, and I suspect the formation of byproducts. What causes this and how can I prevent it?

A: The browning of your reaction mixture is a common issue, particularly in sugar chemistry, and is indicative of byproduct formation. The primary culprits are:

  • Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the carbonyl group of the reducing sugar (L-arabinose or this compound) and amino acids or proteins present in the reaction mixture (e.g., from the enzyme preparation). This reaction is accelerated at higher temperatures and alkaline pH. The products are complex mixtures of molecules, including melanoidins, which are brown polymers.

  • Caramelization: At high temperatures, sugars can undergo caramelization, a process of thermal decomposition that generates a variety of flavorful and colored compounds.

  • Thermal Degradation: High temperatures can lead to the degradation of L-arabinose and this compound into smaller, often colored, compounds such as furans, pyrenes, and ketones.

Preventative Measures:

  • Lower the Reaction Temperature: Operating at the lower end of the enzyme's optimal temperature range can help minimize browning reactions.

  • Control the pH: Acidic conditions can help to slow down the Maillard reaction. However, ensure the pH remains within the optimal range for your enzyme's activity.

  • Use a Purified Enzyme: Using a highly purified L-arabinose isomerase will reduce the concentration of other proteins and amino acids that can participate in the Maillard reaction.

  • Minimize Reaction Time: Once the reaction has reached equilibrium or the desired conversion, stop the reaction to prevent further byproduct formation.

Issue 3: Difficulty in Separating this compound from L-Arabinose

Q: I am having trouble separating the product this compound from the unreacted L-arabinose. What techniques can I use for efficient purification?

A: The separation of this compound from L-arabinose can be challenging due to their similar structures. An effective method for purification is through column chromatography:

  • Calcium Ion Exchange Chromatography: A commonly used method for the purification of this compound is chromatography using a Ca²⁺ ion exchange column. This technique separates the sugars based on their differential interactions with the resin.

To improve the separation, you can also consider:

  • Complexation with Boric Acid: Boric acid can form complexes with sugars, and the stability of these complexes can differ between this compound and L-arabinose. This difference in complexation can be exploited to enhance separation in chromatographic methods.

Quantitative Data Summary

Table 1: Effect of pH on L-Arabinose Isomerase Activity

Enzyme SourceOptimal pHReference
Geobacillus thermodenitrificans8.0
Clostridium hylemonae7.0 - 7.5
Lactobacillus reuteri6.0
Immobilized Gali1528.0

Table 2: Effect of Temperature on L-Arabinose Isomerase Activity

Enzyme SourceOptimal Temperature (°C)Reference
Geobacillus thermodenitrificans70
Clostridium hylemonae50
Lactobacillus reuteri65
Immobilized Gali15265

Table 3: Effect of Metal Ions on L-Arabinose Isomerase Activity

Enzyme SourceEnhancing Metal IonsInhibiting Metal IonsReference
Clostridium hylemonaeMg²⁺, Cu²⁺-
Lactobacillus reuteriCo²⁺, Mn²⁺-
Gali152Mn²⁺-

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Synthesis

This protocol outlines a general method for the analysis of this compound, L-arabinose, and potential byproducts using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Columns:

  • HPLC system equipped with a refractive index (RI) detector.

  • Aminex HPX-87H or a similar ion-exclusion column.

  • Alternatively, a CarboPac PA1 column can be used.

2. Mobile Phase:

  • For Aminex HPX-87H: 0.005 M sulfuric acid in HPLC-grade water. The mobile phase should be filtered through a 0.2 µm filter and degassed.

  • For CarboPac PA1: A gradient of sodium hydroxide (B78521) can be used.

3. HPLC Conditions:

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI)

4. Sample Preparation:

  • Withdraw a sample from the reaction mixture.

  • Terminate the enzymatic reaction by adding a small amount of acid (e.g., perchloric acid) to denature the enzyme, followed by neutralization. Alternatively, heat the sample to denature the enzyme.

  • Centrifuge the sample to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

5. Standard Curve Preparation:

  • Prepare stock solutions of this compound and L-arabinose of known concentrations in the mobile phase.

  • Prepare a series of dilutions from the stock solutions to create a standard curve covering the expected concentration range of your samples.

  • Inject the standards into the HPLC system and generate a standard curve by plotting peak area against concentration.

6. Data Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify the peaks for this compound and L-arabinose based on their retention times, as determined by the standards.

  • Quantify the concentration of each component by comparing the peak areas to the standard curve.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Start->Check_Temp Check_Cofactors Check Metal Ion Cofactors Start->Check_Cofactors Check_Conc Check Substrate/ Enzyme Concentration Start->Check_Conc Adjust_pH Adjust to Optimal pH (e.g., 7.0-8.5) Check_pH->Adjust_pH Adjust_Temp Adjust to Optimal Temperature Check_Temp->Adjust_Temp Add_Cofactors Add Mn²⁺ or Co²⁺ (e.g., 1-5 mM) Check_Cofactors->Add_Cofactors Optimize_Conc Optimize Concentrations (Titration) Check_Conc->Optimize_Conc Re_run Re-run Experiment Adjust_pH->Re_run Adjust_Temp->Re_run Add_Cofactors->Re_run Optimize_Conc->Re_run

Caption: Troubleshooting workflow for low this compound yield.

Byproduct_Formation_Troubleshooting Start Browning/Byproduct Formation Observed Assess_Temp Assess Reaction Temperature Start->Assess_Temp Assess_pH Assess Reaction pH Start->Assess_pH Assess_Enzyme Assess Enzyme Purity Start->Assess_Enzyme Lower_Temp Lower Temperature Assess_Temp->Lower_Temp Adjust_pH Adjust to a More Acidic pH Assess_pH->Adjust_pH Purify_Enzyme Use Purified Enzyme Assess_Enzyme->Purify_Enzyme Improved_Reaction Improved Reaction Mixture Lower_Temp->Improved_Reaction Adjust_pH->Improved_Reaction Purify_Enzyme->Improved_Reaction

Caption: Troubleshooting workflow for byproduct formation.

L_Ribulose_Synthesis_Pathway L_Arabinose L-Arabinose (Substrate) Enzyme L-Arabinose Isomerase L_Arabinose->Enzyme Byproducts Byproducts (e.g., Maillard products, thermal degradation products) L_Arabinose->Byproducts L_Ribulose This compound (Product) L_Ribulose->Byproducts Enzyme->L_Ribulose High_Temp High Temperature High_Temp->Byproducts Suboptimal_pH Suboptimal pH Suboptimal_pH->Enzyme (inhibits)

Caption: Key reactions in this compound synthesis.

References

Optimizing fermentation conditions for L-Ribulose biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of L-Ribulose biosynthesis via fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for this compound biosynthesis? A1: The most common and effective method for this compound biosynthesis is the enzymatic isomerization of L-arabinose. This bioconversion is primarily catalyzed by the enzyme L-arabinose isomerase (AI).[1][2]

Q2: Which microorganisms are typically used for producing L-arabinose isomerase (AI)? A2: L-arabinose isomerase has been identified and isolated from various microorganisms. Strains frequently cited for their robust AI activity include Geobacillus thermodenitrificans, Lactobacillus plantarum, and genetically engineered Escherichia coli or Saccharomyces cerevisiae for overexpression of the AI enzyme.[3][4][5]

Q3: What are the key factors influencing the yield of this compound in a fermentation process? A3: The final yield of this compound is significantly affected by several fermentation parameters, including pH, temperature, substrate (L-arabinose) concentration, the presence of specific metal ions (like Mn²⁺, Co²⁺, Mg²⁺), and aeration. Optimizing these conditions is critical for maximizing production.

Q4: How can the thermodynamic equilibrium of the L-arabinose to this compound conversion be shifted towards the product? A4: The conversion of L-arabinose to this compound is an equilibrium-limited reaction. A common strategy to increase the yield is to add borate (B1201080) to the reaction mixture. Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward, which can increase the conversion yield significantly.

Q5: What is a typical conversion rate for L-arabinose to this compound? A5: Conversion rates can vary widely based on the enzyme source, reaction conditions, and whether equilibrium-shifting agents are used. In vitro enzymatic conversions often report yields around 19-25%. However, with process optimization, such as using resting cells in the presence of borate, yields can be pushed higher.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound biosynthesis experiments.

Issue 1: Low or No this compound Production

Question: My fermentation is complete, but HPLC analysis shows very low or no this compound. What are the potential causes?

Answer: This issue can stem from several factors related to your enzyme, substrate, or reaction conditions.

  • Enzyme Inactivity: The L-arabinose isomerase (AI) may be inactive or denatured. Verify the enzyme's activity with a standard assay before starting the fermentation. Ensure that the fermentation temperature and pH did not deviate from the optimal range for your specific enzyme.

  • Incorrect Metal Ion Cofactors: Many L-arabinose isomerases are metalloenzymes requiring specific metal ions like Mn²⁺, Co²⁺, or Mg²⁺ for optimal activity. Ensure these are present at the correct concentration in your medium and that chelating agents (like EDTA) are absent, as they can inhibit the enzyme.

  • Substrate Inhibition: While higher substrate concentrations can increase the final product titer, extremely high concentrations of L-arabinose (e.g., >500 g/L) can sometimes be inhibitory depending on the enzyme and microbial strain.

  • Microbial Strain Issues: If using whole-cell biocatalysis, ensure your microbial strain is viable and correctly engineered. Contamination or loss of a plasmid expressing the AI gene can lead to failed production.

  • Oxygen Limitation (or Excess): Depending on whether you are using a fermentative or respiratory organism, the dissolved oxygen level can be critical. Ensure your agitation and aeration rates are appropriate for the chosen microbial host.

Troubleshooting_Low_Yield Start Low / No this compound Detected CheckEnzyme Is the L-arabinose isomerase (AI) active? Start->CheckEnzyme CheckConditions Are fermentation conditions (pH, Temp) optimal? CheckEnzyme->CheckConditions Yes Result_InactiveEnzyme Outcome: Inactive Enzyme. Solution: Use fresh enzyme/culture, verify storage. CheckEnzyme->Result_InactiveEnzyme No CheckCofactors Are required metal ion cofactors present? CheckConditions->CheckCofactors Yes Result_SuboptimalConditions Outcome: Suboptimal Conditions. Solution: Calibrate probes, monitor and control pH/Temp. CheckConditions->Result_SuboptimalConditions No CheckSubstrate Is L-arabinose concentration appropriate? CheckCofactors->CheckSubstrate Yes Result_MissingCofactors Outcome: Missing Cofactors / Presence of Inhibitors. Solution: Supplement medium with required ions (e.g., Mn2+), remove chelators. CheckCofactors->Result_MissingCofactors No CheckStrain Is the microbial strain viable and correct? CheckSubstrate->CheckStrain Yes Result_SubstrateIssue Outcome: Substrate Inhibition. Solution: Test a range of L-arabinose concentrations. CheckSubstrate->Result_SubstrateIssue No Result_StrainIssue Outcome: Strain integrity issue. Solution: Re-streak from stock, verify plasmid, check for contamination. CheckStrain->Result_StrainIssue No

Caption: Troubleshooting logic for low this compound yield.

Issue 2: Sluggish or Stalled Fermentation

Question: The fermentation started but has become extremely slow or has stopped completely before all the L-arabinose is consumed. What should I do?

Answer: A sluggish or stalled fermentation often points to cellular stress or nutrient limitation.

  • Nutrient Limitation: Standard fermentation media are designed for growth on primary carbon sources like glucose. L-arabinose metabolism may require specific nutrients. Ensure your medium is not depleted of essential components like nitrogen, phosphate (B84403), or trace elements.

  • Product or By-product Toxicity: High concentrations of this compound or other metabolic by-products (e.g., organic acids) can become toxic to the cells, inhibiting their metabolic activity.

  • Extreme pH Shift: Microbial metabolism can cause the pH of the medium to drop (due to acid production) or rise. If the pH shifts outside the optimal range for your organism, fermentation can stall. Implement pH control using buffers or automated acid/base addition.

  • Loss of Cell Viability: High temperatures, osmotic stress, or toxic compounds can lead to cell death. Take a sample and check cell viability using plating or microscopy.

Data Presentation: Fermentation Parameters

The following tables summarize optimal conditions for this compound production from various studies, providing a comparative overview for experimental design.

Table 1: Optimal Conditions for Enzymatic Conversion
Enzyme SourceSubstrateTemperature (°C)pHMetal IonConversion Yield (%)Reference
Geobacillus thermodenitrificans (mutant AI)500 g/L L-arabinose708.0Mn²⁺ (1 mM)19%
Geobacillus thermodenitrificans (encapsulated AI)100 g/L L-arabinoseNot SpecifiedNot SpecifiedCa²⁺, Mg²⁺25%
Lactobacillus plantarum (resting cells)100 g/L L-arabinoseNot SpecifiedNot SpecifiedBorate (500 mM)70%
Meiothermus mannosilyticus (L-ribose isomerase)20 g/L L-ribose407.5Mn²⁺, Co²⁺32% (to this compound)

Experimental Protocols

Protocol 1: General Fermentation Medium for this compound Production

This protocol is a general starting point and should be optimized for the specific microbial strain being used.

  • Basal Medium Composition (per Liter):

    • L-arabinose: 50 - 200 g (optimize based on strain tolerance)

    • Yeast Extract: 5 - 10 g

    • Peptone: 10 - 20 g

    • K₂HPO₄: 2 g

    • KH₂PO₄: 2 g

    • (NH₄)₂SO₄: 5 g

  • Trace Elements Solution (1 mL per Liter of Medium):

    • MgSO₄·7H₂O: 10 g/L

    • MnSO₄·H₂O: 1 g/L

    • CoCl₂·6H₂O: 0.5 g/L

  • Preparation:

    • Dissolve all basal medium components in 900 mL of distilled water.

    • Adjust pH to the desired value (e.g., 7.0) using NaOH or HCl.

    • Bring the final volume to 1 L.

    • Autoclave at 121°C for 20 minutes.

    • Allow the medium to cool, then aseptically add the filter-sterilized trace elements solution and any heat-sensitive supplements (e.g., antibiotics).

Protocol 2: Whole-Cell Biocatalysis Workflow

This protocol outlines the use of resting cells for the bioconversion of L-arabinose.

  • Inoculum Preparation: Inoculate a single colony of the production strain into a seed culture medium (e.g., LB or MRS broth) and grow overnight at the optimal temperature with shaking.

  • Cell Growth: Inoculate the main culture (using the fermentation medium from Protocol 1) with the seed culture (typically 2-5% v/v). Grow the cells until they reach the late exponential or early stationary phase.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual medium components.

  • Bioconversion Reaction:

    • Resuspend the cell pellet in the reaction buffer containing L-arabinose (e.g., 100 g/L) and required cofactors (e.g., 1 mM MnSO₄). If applicable, add borate to shift the equilibrium.

    • Incubate the reaction mixture in a shaker at the optimal temperature for the L-arabinose isomerase.

  • Monitoring and Harvesting: Take samples periodically to monitor the conversion of L-arabinose to this compound using HPLC. Once the reaction reaches equilibrium or completion, terminate it by separating the cells via centrifugation. The supernatant contains the this compound product.

Workflow_Biocatalysis cluster_prep Preparation Phase cluster_reaction Bioconversion Phase cluster_analysis Analysis Phase Seed 1. Seed Culture Growth (Overnight) MainCulture 2. Main Culture Growth (to late log phase) Seed->MainCulture Inoculate Harvest 3. Harvest Cells (Centrifugation) MainCulture->Harvest Wash 4. Wash Cells (Phosphate Buffer) Harvest->Wash Resuspend 5. Resuspend in Reaction Buffer (L-arabinose, Cofactors) Wash->Resuspend Incubate 6. Incubate at Optimal Temp/pH Resuspend->Incubate Monitor 7. Monitor Conversion (HPLC) Incubate->Monitor Terminate 8. Terminate Reaction (Centrifugation) Monitor->Terminate Reaction Complete Product Product: this compound in Supernatant Terminate->Product

Caption: Workflow for whole-cell this compound production.

Signaling & Metabolic Pathways

The core of this compound biosynthesis is a single enzymatic step, but it is part of a broader metabolic context within the host organism.

Core Biosynthetic Pathway

The direct enzymatic conversion from L-arabinose to this compound is a reversible isomerization reaction. In many bacteria, this compound is then phosphorylated by a kinase to enter the pentose (B10789219) phosphate pathway. For production purposes, this subsequent step is often blocked by deleting the L-ribulokinase gene to allow this compound to accumulate.

Metabolic_Pathway Arabinose L-Arabinose (Substrate) Ribulose This compound (Product) Arabinose->Ribulose Isomerization RibuloseP This compound-5-Phosphate Ribulose->RibuloseP Phosphorylation PPP Pentose Phosphate Pathway RibuloseP->PPP enzyme_AI L-arabinose isomerase (AI) enzyme_AI->Arabinose enzyme_kinase L-ribulokinase enzyme_kinase->Ribulose blocked Gene Deletion (Common Strategy) blocked->enzyme_kinase

Caption: L-Arabinose conversion and metabolic fate.

References

Challenges in the purification of L-Ribulose from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of L-Ribulose. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in its purification from various isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I need to separate it from?

A1: this compound is a ketopentose, and during its production, especially through enzymatic isomerization, several other pentose (B10789219) isomers can be present. The most common isomers you will likely encounter are:

  • L-Arabinose: Often the starting material for the enzymatic production of this compound.[1][2]

  • L-Ribose: The aldose isomer of this compound. The isomerization between this compound and L-Ribose is a reversible equilibrium reaction.[3]

  • D-Xylulose: A diastereomer of D-Ribulose.

  • D-Ribulose: The enantiomer of this compound.

Q2: Why is the separation of these isomers so challenging?

A2: The separation of sugar isomers is difficult due to their similar chemical and physical properties. They often have the same molecular weight and similar polarity, making them hard to resolve using standard chromatographic or crystallization techniques. Separating enantiomers like D- and this compound is particularly challenging as they have identical physical properties in a non-chiral environment.

Q3: What are the primary methods for purifying this compound?

A3: The main techniques used for the purification of this compound are:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., ion-exchange, chiral) is a common method. Simulated Moving Bed (SMB) chromatography is an efficient technique for large-scale separation.[4][5][6][7][8]

  • Crystallization: Fractional crystallization can be used to separate isomers based on differences in their solubility in a particular solvent system. This method can be effective if there is a significant difference in the crystallization behavior of the isomers.[9][10]

Q4: Can I use enzymatic methods to improve the purity of my this compound sample?

A4: Yes, enzymatic methods can be used to selectively convert contaminating isomers into other compounds that are easier to separate. For example, specific enzymes can be used to phosphorylate or oxidize a contaminating aldose, leaving the desired ketose, this compound, untouched.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and its isomers (e.g., L-Arabinose, L-Ribose) 1. Inappropriate column selection. 2. Mobile phase is not optimized. 3. Flow rate is too high or too low.1. Use a column specifically designed for carbohydrate analysis, such as an Aminex HPX-87 series column or a dedicated ion-exchange column. For enantiomeric separation (D/L-Ribulose), a chiral column is necessary.[11] 2. Adjust the mobile phase composition. For Aminex columns, using boric acid as a mobile phase additive can enhance separation. Varying the concentration of the NaOH eluent can also improve resolution on anion-exchange columns.[11][12] 3. Optimize the flow rate. A lower flow rate generally improves resolution but increases run time.
Peak tailing 1. Secondary interactions between the sugar and the stationary phase. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH or ionic strength to minimize secondary interactions. 2. Reduce the sample concentration or injection volume. 3. Replace the column if it has been used extensively or with harsh mobile phases.
Ghost peaks 1. Contaminants in the mobile phase or from previous injections. 2. Sample degradation.1. Use high-purity solvents and freshly prepared mobile phase. Flush the column and injector with a strong solvent. 2. Ensure the sample is fresh and stored properly.
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare the mobile phase accurately and consistently. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a stable flow rate.
Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
Failure to crystallize (oiling out) 1. Solution is too supersaturated. 2. Presence of impurities that inhibit crystallization. 3. Cooling rate is too fast.1. Dilute the solution slightly or increase the temperature to dissolve the oil, then cool slowly. 2. Perform a preliminary purification step (e.g., column chromatography) to remove impurities. 3. Decrease the cooling rate to allow for ordered crystal lattice formation.
Formation of very small crystals (fines) 1. High level of supersaturation leading to rapid nucleation. 2. Excessive agitation.1. Reduce the degree of supersaturation by starting with a less concentrated solution or a slower cooling rate. 2. Reduce the stirring speed.
Low yield 1. Incomplete crystallization. 2. Significant solubility of the product in the mother liquor.1. Allow more time for crystallization. Ensure the final temperature is low enough to maximize precipitation. 2. Use an anti-solvent to decrease the solubility of this compound.
Low purity (co-crystallization of isomers) 1. Similar solubility and crystal structure of the isomers. 2. Formation of a solid solution.1. Try a different solvent system to exploit solubility differences. 2. Recrystallize the product multiple times. Consider a pre-purification step to reduce the concentration of the major isomer impurity.

Quantitative Data

Table 1: Enzymatic Conversion of L-Arabinose to this compound
Enzyme SourceConditionsConversion RateReference
Geobacillus thermodenitrificans L-arabinose isomerasepH 8.0, 70°C25% conversion of 1g L-arabinose to 250mg this compound in a 10 mL reaction.[13]
Bacillus licheniformis L-arabinose isomerasepH > 9.0, Temp > 50°C, in the presence of borateHigh conversion due to equilibrium shift[14]
Clostridium hylemonae L-arabinose isomerasepH 7.0-7.5, 50°C, 1 mM Mg2+-[15]
Pyranose 2-oxidase (P2O), xylose reductase, formate (B1220265) dehydrogenase, and catalase cascadepH 7.0, 4°CComplete conversion[16][17][18]

Note: The conversion rate is often limited by the equilibrium between L-arabinose and this compound.

Table 2: HPLC Separation of Pentose Isomers
ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Isomers SeparatedReference
Aminex HPX-87KBoric acid solution--Ribose, Ribulose, Arabinose[11]
Aminex HPX-87HMilliQ water--Xylulose, Ribulose[19]
Anion-exchange (styrene-divinylbenzene copolymer with N,N,N',N'-tetramethyl-1,6-diaminohexane)20 mM NaOH--Ribose, Arabinose, Xylose, Lyxose[12]
Chiralpak AD-HHexane-ethanol-TFA ((7:3):0.1, v/v)0.525Enantiomers and anomers of Ribose, Arabinose, etc.[20]

Experimental Protocols

Protocol 1: Enzymatic Conversion of L-Arabinose to this compound

This protocol is a general guideline based on the use of L-arabinose isomerase.

  • Enzyme Preparation:

    • Obtain or prepare a solution of L-arabinose isomerase. The enzyme can be a commercially available product or produced in-house via recombinant expression.

  • Reaction Setup:

    • Prepare a solution of L-arabinose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the required co-factors. Many L-arabinose isomerases require divalent cations like Mn²⁺ or Co²⁺ for optimal activity.[21]

    • Add the L-arabinose isomerase to the substrate solution. The enzyme concentration should be optimized for the desired reaction time.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific enzyme used (often in the range of 50-70°C for thermostable enzymes).

    • Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.

  • Reaction Termination:

    • Once the desired conversion is reached (or equilibrium is achieved), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes) or by lowering the pH.

  • Downstream Processing:

    • Centrifuge the reaction mixture to remove any precipitated protein.

    • The resulting supernatant containing this compound and unreacted L-Arabinose can then be subjected to purification.

Protocol 2: HPLC Analysis of this compound and its Isomers

This protocol is a starting point for the analysis of a mixture of this compound, L-Arabinose, and L-Ribose.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is suitable for sugar analysis.

  • Column: Aminex HPX-87K column (or a similar ion-exchange column).

  • Mobile Phase: Prepare a solution of boric acid in water. The concentration will need to be optimized for the best separation (start with a concentration around 0.1 M).[11]

  • Flow Rate: Start with a flow rate of 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 60°C.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject an appropriate volume of the sample (e.g., 10-20 µL).

  • Data Analysis: Identify the peaks based on the retention times of pure standards for this compound, L-Arabinose, and L-Ribose.

Protocol 3: General Protocol for Crystallization of this compound

This is a general procedure that needs to be optimized for your specific mixture.

  • Solvent Selection:

    • Start with a solvent system in which this compound has moderate solubility and where its solubility is temperature-dependent. A mixture of ethanol (B145695) and water is a common choice for sugar crystallization.[10]

  • Dissolution:

    • Dissolve the crude this compound mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling:

    • Slowly cool the solution to induce crystallization. A programmable water bath or a well-insulated container can be used to control the cooling rate.

  • Seeding (Optional but Recommended):

    • Once the solution becomes slightly cloudy (indicating the onset of nucleation), add a small amount of pure this compound seed crystals. This will promote the growth of larger, more uniform crystals.

  • Maturation:

    • Allow the solution to stand at a low temperature (e.g., 4°C) for an extended period (several hours to days) to maximize the crystal yield.

  • Isolation:

    • Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

  • Washing:

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature.

Visualizations

Enzymatic Isomerization Pathway

Enzymatic_Isomerization L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose L-Ribose Isomerase Purification_Workflow cluster_production Production cluster_purification Purification Enzymatic_Conversion Enzymatic Conversion (L-Arabinose -> this compound) Crude_Mixture Crude Mixture (this compound, L-Arabinose, etc.) Enzymatic_Conversion->Crude_Mixture Chromatography Chromatography (e.g., Ion-Exchange or SMB) Crude_Mixture->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Crystallization Crystallization Fraction_Collection->Crystallization (for high purity fractions) Pure_L_Ribulose Pure this compound Crystals Purity_Analysis->Pure_L_Ribulose (if purity is sufficient) Crystallization->Pure_L_Ribulose

References

L-Ribulose Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of L-Ribulose under various pH and temperature conditions. Understanding the stability of this compound is critical for its effective use in experimental settings, ensuring the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage (up to 3 years), it is recommended to store this compound in its pure form at -20°C. For shorter periods (up to 2 years), storage at 4°C is acceptable. In solvent, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].

Q2: How stable is this compound in aqueous solutions at room temperature?

Q3: What happens to this compound in alkaline (high pH) solutions?

In alkaline solutions, this compound, like other monosaccharides, is susceptible to isomerization and degradation. It can undergo the Lobry de Bruyn–Alberda van Ekenstein transformation, leading to the formation of its epimers, such as L-Arabinose[2]. At higher pH, degradation into various acidic products is also a significant concern. The composition of these degradation products is influenced by the concentration of both the sugar and the hydroxide (B78521) ions[3].

Q4: Is this compound stable in acidic (low pH) solutions?

Sugars are known to be unstable in strong acidic conditions. While specific kinetic data for this compound is limited, studies on other pentoses, such as ribose, show significant decomposition in acidic solutions, especially at elevated temperatures[4]. Therefore, prolonged exposure of this compound to low pH environments should be avoided.

Q5: What are the likely degradation products of this compound?

Under alkaline conditions, the degradation of monosaccharides can lead to a complex mixture of smaller acidic molecules, including formic acid, acetic acid, and derivatives of propanoic, butanoic, glyceric, and lactic acids. Under acidic conditions with heating, caramelization can occur, leading to the formation of compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and various organic acids.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results using this compound solutions. Degradation of this compound due to improper storage or handling.- Prepare fresh this compound solutions for each experiment. - Store stock solutions at recommended low temperatures (-20°C or -80°C). - Avoid prolonged exposure of solutions to room temperature or extreme pH values.
Unexpected peaks in analytical chromatography (e.g., HPLC). Isomerization of this compound to epimers (e.g., L-Arabinose) or presence of degradation products.- Analyze a fresh, high-purity standard of this compound to confirm its retention time. - Check the pH of your sample and mobile phase; alkaline conditions can promote isomerization. - Consider that degradation products may be present if the sample was exposed to high temperatures or extreme pH.
Loss of this compound concentration over time in a buffered solution. Chemical instability of this compound under the specific pH and temperature of the buffer.- Review the stability data for similar sugars to estimate the potential degradation rate under your experimental conditions. - If possible, conduct a time-course experiment to quantify the rate of degradation in your specific buffer system. - For prolonged experiments, consider preparing fresh solutions at intervals or storing them at a lower temperature.
Color change (browning) of this compound solution upon heating. Caramelization, a form of sugar degradation at high temperatures.- Avoid excessive heating of this compound solutions. - If heating is necessary, minimize the duration and temperature. This browning indicates the formation of complex degradation products.

Data on Sugar Stability

Direct quantitative data on the stability of this compound across a wide range of pH and temperatures is not extensively available in the literature. However, data from a study on the decomposition of ribose, a closely related aldopentose, can provide valuable insights into the expected stability of pentose (B10789219) sugars.

Table 1: Half-life of Ribose at 100°C at Various pH Values

pHHalf-life (minutes)
4.0~180
5.0~120
6.0~90
7.073
8.0~60

(Data extrapolated from Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158-8160.)

The study noted that other aldopentoses and aldohexoses have half-lives within an order of magnitude of these values. This suggests that this compound, as a ketopentose, is also likely to be highly unstable at elevated temperatures.

Table 2: General Stability of this compound under Different Conditions

ConditionStabilityPrimary Concerns
Acidic pH (e.g., < 4) LowAcid-catalyzed hydrolysis and degradation.
Neutral pH (e.g., 6-8) Moderate at low temp, Low at high tempThermally induced degradation.
Alkaline pH (e.g., > 8) LowIsomerization (epimerization) and alkaline degradation.
High Temperature (> 40°C) LowAccelerated degradation across all pH ranges.
Low Temperature (≤ 4°C) HighRecommended for storage to minimize degradation.

Experimental Protocols

Protocol 1: General Method for Assessing Sugar Stability

This protocol outlines a general approach for determining the stability of this compound under specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in a high-purity solvent (e.g., ultrapure water).

  • Buffer Preparation: Prepare the desired buffer solutions at various pH values.

  • Incubation:

    • Add a precise volume of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Divide each solution into aliquots for different time points and temperatures.

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 50°C, 100°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately quench the reaction by freezing (e.g., in liquid nitrogen) or by adding a quenching agent if appropriate. Store frozen until analysis.

  • Quantification:

    • Thaw the samples.

    • Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an appropriate mass spectrometer.

    • Use a calibration curve generated from fresh standards to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the rate constant (k) and half-life (t½).

Visualizations

L_Ribulose_Degradation_Pathways cluster_degradation Degradation & Isomerization Pathways cluster_products Resulting Products LR This compound Solution Isomerization Isomerization LR->Isomerization Alkaline pH Degradation Degradation LR->Degradation Acidic/Alkaline pH + High Temperature pH pH Temp Temperature Time Time Epimers Epimers (e.g., L-Arabinose) Isomerization->Epimers Acids Acidic Byproducts (Formic, Acetic, etc.) Degradation->Acids HMF HMF & Caramelization Products Degradation->HMF High Temp

Caption: Factors influencing this compound stability.

Experimental_Workflow_for_Stability_Testing start Start: Prepare this compound Stock Solution prep_buffers Prepare Buffers at Target pH Values start->prep_buffers mix_solutions Mix this compound with Buffers prep_buffers->mix_solutions incubate Incubate at Different Temperatures mix_solutions->incubate sampling Sample at Various Time Points incubate->sampling quench Quench Reaction (e.g., Freeze) sampling->quench analysis Analyze by HPLC or other method quench->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: L-Ribulose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic production of L-Ribulose from L-arabinose using L-arabinose isomerase.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound production from L-arabinose?

A1: The production of this compound from L-arabinose is a biocatalytic process facilitated by the enzyme L-arabinose isomerase (EC 5.3.1.4). This enzyme catalyzes the reversible isomerization of the aldose sugar L-arabinose into the ketose sugar this compound.[1][2][3] This reaction is the first step in the metabolic pathway for L-arabinose utilization in many microorganisms.[1]

Q2: My L-arabinose isomerase requires metal ions. Which ones are optimal and which should I avoid?

A2: Many L-arabinose isomerases are metal-dependent enzymes. The activity of these enzymes is often enhanced by the presence of certain divalent cations. Manganese (Mn²⁺) and Cobalt (Co²⁺) are frequently reported to significantly increase the catalytic activity.[4] Conversely, other metal ions can be inhibitory. Heavy metals such as Lead (Pb²⁺), Chromium (Cr²⁺), Barium (Ba²⁺), and Mercury (Hg²⁺) have been shown to completely inhibit enzyme activity. It is crucial to check the specific requirements of your particular L-arabinose isomerase, as some have been engineered to be metal-independent to simplify downstream processing.

Q3: What are the typical optimal pH and temperature for L-arabinose isomerase?

A3: The optimal pH and temperature for L-arabinose isomerase can vary depending on the microbial source of the enzyme. Generally, these enzymes exhibit maximum activity in a pH range of 6.0 to 8.0. Optimal temperatures are often in the mesophilic to thermophilic range, typically between 45°C and 70°C. Operating at higher temperatures can sometimes be advantageous for shifting the reaction equilibrium towards this compound formation.

Q4: The conversion of L-arabinose to this compound in my experiment is very low, even after a long reaction time. Why is this happening?

A4: A common reason for low conversion is the unfavorable thermodynamic equilibrium of the isomerization reaction, which naturally favors L-arabinose. To overcome this, several strategies can be employed. One effective method is the addition of borate (B1201080) to the reaction mixture. Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward to produce more this compound. Increasing the substrate (L-arabinose) concentration can also lead to a higher absolute amount of this compound, although the conversion percentage might decrease.

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Steps
Inactive Enzyme 1. Verify Enzyme Activity: Perform a standard enzyme activity assay (see Experimental Protocols). 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and in an appropriate buffer to maintain its stability. 3. Protein Purity: If using a crude extract, consider purifying the L-arabinose isomerase to remove potential inhibitors.
Suboptimal Reaction Conditions 1. pH and Temperature: Confirm that the pH and temperature of your reaction are within the optimal range for your specific enzyme. 2. Metal Ions: If your enzyme requires metal cofactors (e.g., Mn²⁺, Co²⁺), ensure they are present at the recommended concentration. Conversely, check for and remove any potential inhibitory metal ions from your reagents.
Unfavorable Reaction Equilibrium 1. Add Borate: Introduce sodium tetraborate (B1243019) or boric acid to the reaction mixture to complex with this compound and shift the equilibrium. 2. Increase Substrate Concentration: While it may lower the conversion percentage, a higher initial L-arabinose concentration can result in a greater absolute yield of this compound.
Presence of Inhibitors 1. Substrate Analogs: Be aware of potential competitive inhibitors. For instance, L-arabitol, a sugar alcohol structurally similar to L-arabinose, can act as a competitive inhibitor. 2. Product Inhibition: Although less documented for this compound, high product concentrations can sometimes inhibit enzyme activity. Try monitoring the reaction over time to see if the rate decreases significantly as this compound accumulates.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Inaccurate Quantification 1. Standard Curve: Ensure you are using a fresh and accurate standard curve for this compound in your quantification assay (e.g., cysteine-carbazole method). 2. Interfering Substances: Be aware that other sugars or compounds in your reaction mixture might interfere with the colorimetric assay. Run appropriate controls.
Enzyme Instability 1. Reaction Time and Temperature: Prolonged incubation at high temperatures can lead to enzyme denaturation. Determine the enzyme's half-life at the operating temperature to set an appropriate reaction time. 2. Immobilization: Consider immobilizing the enzyme, which can enhance its stability and allow for easier reuse.

Data Presentation

Table 1: Effect of Metal Ions on L-arabinose Isomerase Activity

Metal Ion (1 mM)Relative Activity (%) - Bacillus amyloliquefaciens BAAINotes
None100Baseline activity of the metal-independent enzyme.
Mg²⁺160Enhances activity.
Mn²⁺165Strong enhancement of activity.
Pb²⁺0Complete inhibition.
Cr²⁺0Complete inhibition.
Ba²⁺0Complete inhibition.
Hg²⁺0Complete inhibition.
(Data adapted from a study on a metal-independent L-arabinose isomerase. Note that effects can vary significantly for metal-dependent enzymes.)

Table 2: Kinetic Parameters of L-arabinose Isomerases from Different Sources

Enzyme SourceSubstrateK_m (mM)Optimal Temperature (°C)Optimal pH
Lactobacillus reuteriL-arabinose5-800 (range tested)656.0
Bacillus stearothermophilus US100L-arabinose28.4807.5
Bacillus amyloliquefaciens BAAIL-arabinose92.8457.5
(Data compiled from multiple sources)

Experimental Protocols

Protocol 1: L-arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)

This protocol is used to determine the amount of this compound produced.

Materials:

  • L-arabinose solution (substrate)

  • Enzyme solution (L-arabinose isomerase)

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Metal ion solution (if required, e.g., 1 mM MnCl₂)

  • Cysteine-HCl solution (1.5% w/v, freshly prepared)

  • Sulfuric acid (~70%)

  • Carbazole (B46965) solution (0.12% w/v in ethanol)

  • This compound standards for calibration curve

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-arabinose at the desired concentration, and any required metal ions.

  • Enzyme Addition: Add the enzyme solution to the reaction mixture to start the reaction. The final volume is typically 0.5 mL to 1.0 mL.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture at 95-100°C for 5 minutes.

  • Colorimetric Detection: a. To a sample of the reaction mixture (or a dilution), add the cysteine-HCl solution. b. Carefully add concentrated sulfuric acid. c. Add the carbazole solution and mix well. d. Incubate at room temperature for a specified time (e.g., 1 hour) to allow color development.

  • Quantification: Measure the absorbance at 560 nm using a spectrophotometer.

  • Calculation: Determine the concentration of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

One unit of L-arabinose isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.

Visualizations

L_Ribulose_Production_Pathway L_arabinose L-Arabinose Enzyme L-Arabinose Isomerase L_arabinose->Enzyme L_ribulose This compound Enzyme->L_ribulose Isomerization

Caption: Enzymatic conversion of L-arabinose to this compound.

Troubleshooting_Workflow start Low this compound Yield check_activity Is enzyme active? start->check_activity check_conditions Are reaction conditions optimal (pH, temp, metal ions)? check_activity->check_conditions Yes inactive Replace/purify enzyme check_activity->inactive No check_equilibrium Is reaction at equilibrium? check_conditions->check_equilibrium Yes optimize Adjust pH, temp, or add/remove metal ions check_conditions->optimize No shift_equilibrium Add borate or increase substrate concentration check_equilibrium->shift_equilibrium Yes success Successful this compound Production check_equilibrium->success No, kinetics are slow. Consider enzyme concentration. inactive->start optimize->start shift_equilibrium->start

Caption: Troubleshooting workflow for low this compound yield.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_product Product Inhibition Enzyme_C Enzyme Active Site Substrate_C L-Arabinose Substrate_C->Enzyme_C Competes for active site Inhibitor_C Inhibitor (e.g., L-arabitol) Inhibitor_C->Enzyme_C Binds to active site Enzyme_P Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme_P->Enzyme_Substrate Substrate_P L-Arabinose Substrate_P->Enzyme_P Product_P This compound Product_P->Enzyme_P Inhibits by binding to enzyme Enzyme_Substrate->Product_P

Caption: Enzyme inhibition mechanisms in this compound production.

References

Minimizing degradation of L-Ribulose during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Ribulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for pure, solid this compound?

For long-term storage, pure, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable buffer at a slightly acidic to neutral pH (ideally pH 6-7). For long-term storage (up to 6 months), it is recommended to aliquot the solution into single-use vials and store them at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What are the main factors that can cause this compound degradation?

The primary factors contributing to this compound degradation are:

  • Temperature: Higher temperatures significantly accelerate degradation.

  • pH: Both strongly acidic and alkaline conditions can catalyze degradation reactions. This compound is generally most stable in a slightly acidic to neutral pH range.

  • Presence of Amines: this compound, as a reducing sugar, can undergo Maillard reactions with primary and secondary amines, leading to browning and the formation of complex degradation products.

  • Oxygen: Oxidative degradation can occur, especially at elevated temperatures and in the presence of metal ions.

Q4: I observe a yellow or brown discoloration in my this compound solution. What is the cause?

Discoloration, particularly yellowing or browning, is a common indicator of this compound degradation. This is often due to the Maillard reaction, which occurs when this compound reacts with amino acids or other amine-containing compounds in the solution. It can also be a result of caramelization at high temperatures or acid/base-catalyzed degradation leading to the formation of furfural (B47365) and other chromophores.

Q5: Can I use any buffer to prepare my this compound solution?

The choice of buffer can impact the stability of this compound. It is advisable to use buffers with minimal reactivity. Phosphate and citrate (B86180) buffers are generally suitable. Avoid amine-based buffers (e.g., Tris) if there is a potential for Maillard reactions, especially if the solution will be heated or stored for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time in solution. - Inappropriate storage temperature: Storing at room temperature or 4°C for extended periods. - Incorrect pH: Solution pH is too acidic or alkaline. - Repeated freeze-thaw cycles. - Store aliquots at -80°C for long-term storage or -20°C for short-term. - Ensure the solution pH is between 6 and 7. - Prepare single-use aliquots to avoid freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. - Degradation of this compound: Formation of degradation products. - Contamination of the sample or solvent. - Confirm the identity of the new peaks by mass spectrometry if possible. - Review storage conditions and handling procedures. - Use high-purity solvents and reagents for solution preparation and analysis.
Solution has turned yellow or brown. - Maillard reaction: Reaction with amine-containing compounds. - Caramelization: Exposure to high temperatures. - Acid/base-catalyzed degradation. - If possible, remove any sources of amines from the solution. - Avoid heating this compound solutions unless necessary for the experiment, and if so, for the shortest possible time. - Maintain the pH of the solution in the optimal range (6-7).
Inconsistent experimental results using this compound. - Degradation of this compound stock solution. - Inaccurate concentration of the stock solution. - Prepare fresh this compound solutions for critical experiments. - Regularly check the purity and concentration of the stock solution using a validated analytical method like HPLC.

This compound Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general behavior of ketopentoses and should be used as a guideline. For critical applications, it is highly recommended to perform your own stability studies.

Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0)

Storage Temperature (°C)Estimated Half-life
-80> 1 year
-206 - 12 months
41 - 3 months
25 (Room Temperature)1 - 2 weeks
50< 24 hours

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHRelative Degradation Rate
3High
5Moderate
7Low
9Moderate
11High

Experimental Protocols

Protocol for Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with Refractive Index (RI) detection for the quantitative analysis of this compound and the detection of its degradation products.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Boric acid (optional, for enhanced separation)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a pump, autosampler, and column oven

  • Refractive Index (RI) detector

  • Amino-based column (e.g., Aminex HPX-87K) or a suitable carbohydrate analysis column

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (75:25, v/v). For improved separation from other sugars, a mobile phase containing boric acid can be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector Temperature: 40°C

  • Injection Volume: 20 µL

  • Run Time: Approximately 15-20 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Stability Samples: At each time point of the stability study, withdraw an aliquot of the this compound solution, dilute it to fall within the calibration range, and filter it through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the stability samples using the calibration curve.

  • Monitor the appearance of any new peaks, which may indicate degradation products. The peak area of these new peaks can be used to estimate the extent of degradation.

Visualizations

L_Ribulose_Degradation_Pathways cluster_acid Acid-Catalyzed Degradation cluster_alkali Alkali-Catalyzed Degradation cluster_maillard Maillard Reaction LR This compound Furfural Furfural LR->Furfural Dehydration Enediol Enediol Intermediate LR->Enediol Isomerization Schiff_Base Schiff Base LR->Schiff_Base Polymers_Acid Brown Polymers Furfural->Polymers_Acid Polymerization Saccharinic_Acids Saccharinic Acids Enediol->Saccharinic_Acids Rearrangement Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Melanoidins Melanoidins (Brown Pigments) Amadori_Product->Melanoidins Further Reactions

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Prep_Solution Prepare this compound solutions at different pH and concentrations Aliquoting Aliquot samples into vials for each time point and storage condition Prep_Solution->Aliquoting Storage_Conditions Store samples at various temperatures (-80°C, -20°C, 4°C, 25°C, 50°C) Aliquoting->Storage_Conditions Sampling At specified time points, retrieve samples Storage_Conditions->Sampling HPLC_Analysis Analyze samples by stability-indicating HPLC-RI method Sampling->HPLC_Analysis Data_Analysis Quantify this compound concentration and degradation products HPLC_Analysis->Data_Analysis Kinetics Determine degradation kinetics and calculate half-life Data_Analysis->Kinetics Shelf_Life Establish recommended storage conditions and shelf-life Kinetics->Shelf_Life

Caption: Experimental workflow for an this compound stability study.

Troubleshooting_Logic Start Problem: this compound Degradation Suspected Check_Appearance Is the solution discolored (yellow/brown)? Start->Check_Appearance Check_HPLC HPLC analysis shows decreased this compound peak and/or new peaks? Check_Appearance->Check_HPLC No Maillard Potential Maillard Reaction Check_Appearance->Maillard Yes Review_Storage Review Storage Conditions: - Temperature too high? - pH outside 6-7 range? - Repeated freeze-thaw? Check_HPLC->Review_Storage Yes No_Degradation No significant degradation detected. Consider other experimental variables. Check_HPLC->No_Degradation No Action_Maillard Action: - Avoid amine-based buffers. - Minimize heat exposure. Maillard->Action_Maillard Action_Storage Action: - Store at -80°C in single-use aliquots. - Verify pH of the solution. Review_Storage->Action_Storage

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Enhancing L-Arabinose Isomerase Thermostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermostability of L-arabinose isomerase (L-AI).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My L-arabinose isomerase loses activity at elevated temperatures. What strategies can I employ to enhance its thermostability?

A1: Several strategies can be effective in improving the thermostability of L-arabinose isomerase. These primarily include protein engineering, enzyme immobilization, and the addition of stabilizing metal ions.

  • Protein Engineering: This involves altering the amino acid sequence of the enzyme to create a more rigid and stable structure. Techniques include site-directed mutagenesis to introduce specific mutations, such as creating disulfide bonds or salt bridges, and C-terminal elongation.[1][2] Molecular dynamics simulations can be a powerful tool to guide the rational design of mutations.[2][3]

  • Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability.[4][5] This method not only improves thermostability but also allows for easier recovery and reuse of the enzyme.[4][6]

  • Addition of Metal Ions: Divalent metal ions, particularly Mn²⁺ and Co²⁺, have been shown to increase the thermostability of many L-arabinose isomerases.[7][8]

Q2: I am considering site-directed mutagenesis. Which residues should I target to improve thermostability?

A2: The choice of mutation sites is critical for successfully enhancing thermostability. A rational design approach guided by molecular dynamics simulations is recommended.[2][3] Studies have identified flexible regions in the enzyme as primary targets for mutations aimed at increasing rigidity. For example, in one study, five mutations (G78C, K46R, N187R, K112R, and N190R) were introduced in the mesophilic Bifidobacterium adolescentis L-AI, resulting in a mutant with superior thermal stability.[2][3] Another study involving Alicyclobacillus hesperidum L-AI identified the D478 residue, located on the enzyme surface, as a key target. Variants D478N and D478Q showed improved catalytic efficiencies and higher conversion ratios at elevated temperatures.[9]

Q3: How does C-terminal elongation contribute to increased thermostability?

A3: C-terminal elongation can enhance the thermostability and robustness of L-arabinose isomerase. By analyzing sequence alignments of the L-AI family, a C-terminal α-helix was identified and ligated to the C-terminus of Lactobacillus fermentum L-AI. This modification significantly improved its stability for both L-arabinose and galactose catalysis.[1]

Q4: What is the role of divalent metal ions in the thermostability of L-arabinose isomerase?

A4: Divalent metal ions can play a significant role in the structural stability of L-arabinose isomerases, particularly those from thermophilic organisms.[7] For instance, the thermostability of L-AI from Thermotoga maritima is enhanced in the presence of Mn²⁺ and/or Co²⁺.[8] Thermodynamic studies have shown that the metal dependence of thermophilic L-AIs is correlated with their oligomerization and results in a reduced heat capacity change upon unfolding, leading to increased melting temperatures.[7] However, it's important to note that the effects of metals on catalysis and thermostability can involve different structural regions of the enzyme.[10][11] Some L-AIs, like the one from endophytic Bacillus amyloliquefaciens, are metal-independent.[12]

Q5: My immobilized L-AI is still not stable enough for our industrial process. How can I further improve its stability?

A5: If your initial immobilization strategy is insufficient, consider post-immobilization treatments. For L-AI immobilized on Eupergit C, an alkaline incubation for 24 hours was shown to significantly increase thermostability by favoring the formation of additional covalent linkages between the enzyme and the support.[5] This resulted in a derivative with a half-life of 379 hours at 50°C.[5] Additionally, optimizing the immobilization conditions, such as the concentration of the cross-linking agent (e.g., CaCl₂) and the support material (e.g., sodium alginate), can enhance both heat resistance and operational stability.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on improving the thermostability of L-arabinose isomerase.

Table 1: Effect of Mutations on L-arabinose Isomerase Thermostability

Enzyme SourceMutation(s)Optimal Temperature (°C)Key Findings
Bifidobacterium adolescentisG78C, K46R, N187R, K112R, N190R72Mutant exhibited superior thermal stability and broader pH/temperature tolerance.[2][3]
Alicyclobacillus hesperidumD478N, D478Q, D478A>60Variants retained over 80% of maximum activity at 75°C.[9]
Lactobacillus plantarum CY6F118M/F279I50Double mutant showed increased D-galactose isomerization activity but weakened thermostability at 50°C.[13]

Table 2: Effect of Immobilization on L-arabinose Isomerase Thermostability

Enzyme SourceImmobilization SupportKey Stability Improvements
Enterococcus faeciumEupergit CHalf-life increased to 379 h at 50°C after alkaline post-treatment.[5][14]
Recombinant E. coli expressing mutant L-AI3% sodium alginate and 2% CaCl₂Immobilized cells retained 76% activity after five cycles at 60-70°C and 83.6% of the initial yield after 10 batches.[4][6]

Table 3: Effect of Metal Ions on L-arabinose Isomerase Thermostability

Enzyme SourceMetal Ion(s)ConcentrationEffect on Thermostability
Thermotoga maritimaMn²⁺, Co²⁺Not specifiedMore thermostable in the presence of these ions.[8]
Thermoanaerobacterium saccharolyticum NTOU1Mn²⁺, Co²⁺0.1 mM, 0.05 mMImproved thermostability at higher temperatures.[15]
Klebsiella pneumoniaeMn²⁺, Mg²⁺1 mMEnhanced activity by 28% and 15%, respectively.[16]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis Guided by Molecular Dynamics Simulation

This protocol outlines a rational design approach to improve the thermostability of L-arabinose isomerase.

  • Homology Modeling: If the 3D structure of the target L-AI is not available, build a homology model using a suitable template with a known structure.

  • Molecular Dynamics (MD) Simulations:

    • Perform MD simulations of the wild-type enzyme at various temperatures (e.g., 340 K, 350 K, 360 K) to identify flexible regions.[2]

    • Analyze the trajectories for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) to pinpoint residues with high conformational flexibility.[2]

  • Mutation Design:

    • Based on the MD simulation results, select flexible regions for mutagenesis.

    • Introduce mutations aimed at increasing rigidity, such as introducing proline residues, forming new hydrogen bonds, or establishing salt bridges.[2]

  • In Silico Validation: Perform MD simulations on the designed mutant to predict its stability compared to the wild-type. Look for reduced RMSD/RMSF and improved compactness.[2]

  • Gene Synthesis and Cloning: Synthesize the gene encoding the mutant L-AI and clone it into an appropriate expression vector.

  • Protein Expression and Purification: Express the mutant protein in a suitable host (e.g., E. coli) and purify it to homogeneity.

  • Thermostability Assay:

    • Incubate the purified wild-type and mutant enzymes at various temperatures for a defined period.

    • Measure the residual activity at each temperature to determine the half-life and optimal temperature.

Protocol 2: Whole-Cell Immobilization in Sodium Alginate

This protocol describes the immobilization of recombinant E. coli cells expressing L-arabinose isomerase.[4][6]

  • Cell Culture: Grow the recombinant E. coli strain expressing the L-AI of interest to the desired cell density.

  • Cell Harvesting: Centrifuge the cell culture to harvest the cell pellet. Wash the cells with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Immobilization:

    • Prepare a 3% (w/v) sodium alginate solution in distilled water.

    • Resuspend the wet cell pellet in the sodium alginate solution.

    • Extrude the cell-alginate mixture dropwise into a gently stirred 2% (w/v) CaCl₂ solution using a syringe.

    • Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 2 hours).

  • Washing: Collect the immobilized cell beads and wash them with distilled water to remove excess CaCl₂ and un-entrapped cells.

  • Activity and Stability Assessment:

    • Activity: Add a known amount of immobilized cells to the substrate solution (e.g., D-galactose) under optimal reaction conditions (e.g., 60°C, pH 6.5, 5 mM Mn²⁺).[4][6] Measure the product formation over time.

    • Thermal Stability: Incubate the immobilized cells at different temperatures for a set duration and then measure the residual activity.

    • Operational Stability: Perform repeated batch reactions using the same batch of immobilized cells, washing the beads between each cycle. Measure the product yield in each cycle to determine the reusability.[4][6]

Visualizations

Thermostability_Improvement_Workflow cluster_protein_engineering Protein Engineering cluster_immobilization Immobilization cluster_additives Use of Additives MD_Sim Molecular Dynamics Simulation Mut_Design Mutation Design MD_Sim->Mut_Design Identify Flexible Regions Mut_Exp Mutant Expression & Characterization Mut_Design->Mut_Exp Introduce Stabilizing Mutations End Thermostable L-AI Mut_Exp->End Support Select Support (e.g., Alginate) Immobilize Immobilize Enzyme/Cells Support->Immobilize Post_Treat Post-Immobilization Treatment Immobilize->Post_Treat Optional Post_Treat->End Metal_Ions Add Divalent Metal Ions (Mn²⁺, Co²⁺) Metal_Ions->End Start Native L-AI Start->MD_Sim Start->Support Start->Metal_Ions

Caption: Workflow for enhancing L-arabinose isomerase thermostability.

Site_Directed_Mutagenesis_Protocol Start Start Homology Homology Modeling (if needed) Start->Homology MD_Sim MD Simulation (Wild-Type) Homology->MD_Sim Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Analysis Design Mutation Design Analysis->Design In_Silico In Silico Validation (MD of Mutant) Design->In_Silico Cloning Gene Synthesis & Cloning In_Silico->Cloning Expression Protein Expression & Purification Cloning->Expression Assay Thermostability Assay Expression->Assay End End Assay->End

Caption: Protocol for rational design of thermostable L-AI mutants.

Immobilization_Protocol Start Start Culture Cell Culture Start->Culture Harvest Cell Harvesting Culture->Harvest Mix Mix Cells with Sodium Alginate Harvest->Mix Extrude Extrude into CaCl₂ Solution Mix->Extrude Harden Bead Hardening Extrude->Harden Wash Wash Immobilized Beads Harden->Wash Assess Activity & Stability Assessment Wash->Assess End End Assess->End

Caption: Protocol for whole-cell immobilization in sodium alginate.

References

Validation & Comparative

A Comparative Guide to L-Ribulose Quantification: Validation of HPLC-RID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for the quantification of L-Ribulose against other analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific applications, with a focus on data accuracy, sensitivity, and experimental workflow.

This compound, a rare ketopentose sugar, is a key intermediate in various biotechnological and pharmaceutical processes.[1][2] Accurate quantification of this compound is crucial for monitoring its production, optimizing reaction conditions, and for quality control in drug development. HPLC-RID is a widely adopted method for sugar analysis due to its simplicity and robustness.[3] However, alternative methods may offer advantages in terms of sensitivity and specificity. This guide evaluates the performance of HPLC-RID and compares it with other common analytical techniques.

Comparison of this compound Quantification Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC-RID is a reliable and cost-effective method, other techniques like HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can provide lower detection limits. Enzymatic and colorimetric assays offer alternatives for rapid screening.

Method Principle Linearity (R²) LOD (mg/mL) LOQ (mg/mL) Advantages Disadvantages
HPLC-RID Differential Refractive Index>0.99[4][5]0.01 - 0.170.03 - 0.56Simple, robust, inexpensive, universal for non-chromophoric compounds.Low sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.
HPLC-ELSD Light scattering by non-volatile analyte particles>0.99Lower than RIDLower than RIDMore sensitive than RID, compatible with gradient elution, not dependent on the optical properties of the analyte.Non-linear response may require complex calibration, requires volatile mobile phases.
HPLC-CAD Charged aerosol detection>0.99Lower than RID and ELSDLower than RID and ELSDHigh sensitivity, provides a more uniform response for different compounds compared to ELSD.Requires volatile mobile phases, can be more expensive than RID and ELSD.
LC-MS/MS Mass-to-charge ratio>0.99<0.001<0.001Very high sensitivity and selectivity, provides structural information.High cost of instrumentation and maintenance, complex sample preparation, potential for matrix effects.
Enzymatic Assays Specific enzyme-catalyzed reactions>0.99~0.004 (for trehalose)~0.007 (for trehalose)High specificity, can be used for rapid analysis.Enzyme availability and stability can be a concern, potential for interference from other compounds in the sample.
DNS Colorimetric Assay Reduction of 3,5-dinitrosalicylic acid by reducing sugars~0.99~0.1Not specifiedSimple, inexpensive, suitable for high-throughput screening.Non-specific for different reducing sugars, can be affected by interfering substances.

Note: The LOD and LOQ values for HPLC-RID and other methods are based on the analysis of various sugars and may vary for this compound depending on the specific experimental conditions. The data for enzymatic assays are based on trehalose (B1683222) and are provided for comparative purposes.

Experimental Protocols

This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Dissolve this compound standards and samples in ultrapure water.

  • Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H or a Shodex SUGAR SP0810, is recommended.

  • Mobile Phase: Isocratic elution with ultrapure water or a dilute acid solution (e.g., 0.01 N sulfuric acid) is commonly used.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, typically between 35°C and 80°C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

3. RID Detector Settings:

  • Set the detector temperature to be stable and close to the column temperature.

  • Allow the detector to warm up and the baseline to stabilize before analysis.

4. Calibration:

  • Prepare a series of this compound standards of known concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

5. Data Analysis:

  • Inject the unknown samples and determine their peak areas.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Method Validation Parameters

To ensure the reliability of the quantification data, the analytical method should be validated for the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It can be estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It can be estimated as 10 times the standard deviation of the response divided by the slope of the calibration curve.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the quantification of this compound using HPLC-RID.

L_Ribulose_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Processing & Analysis Standard This compound Standard Weighing Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Sample Weighing/Dilution Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Calibration_Curve->Concentration_Calculation Validation Method Validation Concentration_Calculation->Validation Final_Report Final Report Validation->Final_Report

Caption: Workflow for this compound quantification by HPLC-RID.

References

A Comparative Analysis of L-Arabinose Isomerases for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance and characteristics of various L-arabinose isomerases, providing essential data for informed selection in research and industrial applications.

L-arabinose isomerases (AIs) are a class of enzymes that catalyze the reversible isomerization of L-arabinose to L-ribulose. Crucially for the food and pharmaceutical industries, they also facilitate the conversion of D-galactose to D-tagatose, a low-calorie sweetener with prebiotic properties.[1][2][3] The efficiency of this bioconversion is highly dependent on the specific characteristics of the enzyme used. This guide provides a comparative analysis of L-arabinose isomerases from various microbial sources, focusing on their biochemical properties and kinetic parameters to aid researchers in selecting the optimal enzyme for their specific needs.

Performance Comparison of L-Arabinose Isomerases

The choice of an L-arabinose isomerase for a particular application is dictated by several factors, including its catalytic efficiency, optimal operating conditions (pH and temperature), and cofactor requirements. The following table summarizes the key performance indicators for a selection of well-characterized L-arabinose isomerases.

Enzyme SourceOptimal pHOptimal Temperature (°C)K_m (D-galactose) (mM)k_cat (D-galactose) (s⁻¹)Specific Activity (U/mg)Metal Ion Requirement
Klebsiella pneumoniae8.040--1.8 (for D-galactose)Mn²⁺
Bacillus thermoglucosidasius7.040175--Mn²⁺
Clostridium hylemonae7.0-7.5507.7-0.44 (for D-galactose)Mg²⁺
Bacillus stearothermophilus7.565---Mn²⁺
Thermotoga maritima7.59060-8.9 (for D-galactose)Mn²⁺, Co²⁺
Bacillus amyloliquefaciens7.545251.69.828None (enhanced by Mg²⁺, Mn²⁺)
Bifidobacterium moukalabense7.050--10.7Mg²⁺
Lactobacillus reuteri6.0656475911 (for D-galactose)Mn²⁺, Co²⁺
Escherichia coli8.0301480 (300 with Fe²⁺)--Enhanced by Fe²⁺, Mn²⁺

Key Insights from the Comparison:

  • Thermostability: Enzymes from thermophilic organisms like Thermotoga maritima and Bacillus stearothermophilus exhibit optimal activity at significantly higher temperatures (90°C and 65°C, respectively), which can be advantageous in industrial processes to increase reaction rates and reduce microbial contamination.

  • pH Optima: Most L-arabinose isomerases function optimally in the neutral to slightly alkaline pH range (pH 7.0-8.0).

  • Substrate Affinity (K_m): A lower K_m value indicates a higher affinity of the enzyme for its substrate. The L-arabinose isomerase from Clostridium hylemonae displays a particularly low K_m for D-galactose (7.7 mM), suggesting high efficiency even at lower substrate concentrations. In contrast, the enzyme from Escherichia coli has a very high K_m for D-galactose (1480 mM), which can be significantly reduced by the addition of ferrous ions.

  • Metal Ion Dependence: Many L-arabinose isomerases require divalent metal ions, most commonly Mn²⁺, for optimal activity. Notably, the enzyme from Bacillus amyloliquefaciens is metal-ion independent, which can be a significant advantage in food and pharmaceutical applications where the presence of certain metal ions may be undesirable.

  • Specific Activity: The specific activity, a measure of enzyme purity and catalytic efficiency, varies widely among different isomerases. The enzyme from Bacillus amyloliquefaciens shows a high specific activity of 28 U/mg.

Experimental Protocols

Accurate comparison of enzyme performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the characterization of L-arabinose isomerases.

Enzyme Activity Assay

This protocol is a generalized procedure for determining the activity of L-arabinose isomerase by measuring the amount of D-tagatose produced from D-galactose.

Materials:

  • Purified L-arabinose isomerase

  • 50 mM Phosphate buffer (or other suitable buffer, pH adjusted to the enzyme's optimum)

  • D-galactose solution (substrate)

  • Metal ion solution (e.g., 1 mM MnCl₂), if required

  • Cysteine-carbazole-sulfuric acid reagent for colorimetric determination of ketoses

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer, D-galactose at a specified concentration (e.g., 50 mM), and the required metal ion cofactor.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme being tested.

  • Initiate the reaction by adding a known amount of the purified enzyme solution.

  • Incubate the reaction for a specific period (e.g., 10 minutes) during which the reaction rate is linear.

  • Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a chemical denaturant.

  • Quantify the amount of D-tagatose produced. A common method is the cysteine-carbazole-sulfuric acid colorimetric assay, where the absorbance is measured at 560 nm. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.

  • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified assay conditions.

Determination of Kinetic Parameters (K_m and k_cat)

Procedure:

  • Perform the enzyme activity assay as described above, but vary the concentration of the substrate (D-galactose) over a wide range (e.g., from 30 mM to 600 mM).

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration.

  • Determine the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • The turnover number (k_cat) can be calculated from the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in the analysis and application of L-arabinose isomerases, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_char Enzyme Characterization cluster_app Application Cloning Gene Cloning Expression Overexpression in Host (e.g., E. coli) Cloning->Expression Purification Purification (e.g., Affinity Chromatography) Expression->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay pHOpt pH Optimization ActivityAssay->pHOpt TempOpt Temperature Optimization ActivityAssay->TempOpt Kinetics Kinetic Parameter Determination (Km, kcat) ActivityAssay->Kinetics MetalEffect Metal Ion Dependence ActivityAssay->MetalEffect Bioconversion D-galactose to D-tagatose Bioconversion pHOpt->Bioconversion TempOpt->Bioconversion Kinetics->Bioconversion MetalEffect->Bioconversion

Experimental workflow for L-arabinose isomerase analysis.

D_Tagatose_Production_Pathway Lactose Lactose BetaGal β-Galactosidase Lactose->BetaGal Galactose D-Galactose AI L-Arabinose Isomerase Galactose->AI Glucose D-Glucose Tagatose D-Tagatose BetaGal->Galactose BetaGal->Glucose AI->Tagatose

Enzymatic pathway for D-tagatose production from lactose.

References

L-Ribulose vs. D-Ribulose: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of L-Ribulose and D-Ribulose, focusing on their structural and functional disparities, supported by quantitative data and relevant experimental protocols.

Structural Differences: A Tale of Two Enantiomers

This compound and D-Ribulose are ketopentoses, monosaccharides with five carbon atoms and a ketone functional group, sharing the same chemical formula, C₅H₁₀O₅. The fundamental difference between them lies in their stereochemistry; they are enantiomers, meaning they are non-superimposable mirror images of each other.[1] This seemingly subtle distinction in the three-dimensional arrangement of their atoms leads to profound differences in their biological roles.

The stereochemical difference is centered around their chiral carbons. This relationship is visualized in the diagram below.

G Metabolic Context of D-Ribulose R5P D-Ribose-5-Phosphate Ru5P D-Ribulose-5-Phosphate R5P->Ru5P Ribose-5-Phosphate Isomerase Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P Ribulose-5-Phosphate 3-Epimerase RuBP D-Ribulose-1,5-Bisphosphate Ru5P->RuBP Phosphoribulokinase PPP Pentose Phosphate Pathway Ru5P->PPP PGA 3-Phosphoglycerate RuBP->PGA RuBisCO Calvin Calvin Cycle RuBP->Calvin CO2 CO₂ CO2->PGA G Metabolic Context of this compound L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose L-Ribose Isomerase L_Xylulose L-Xylulose L_Ribulose->L_Xylulose This compound-5-Phosphate 4-Epimerase (via phosphate) L_Nucleosides L-Nucleoside Analogues L_Ribulose->L_Nucleosides Rare_Sugars Other Rare Sugars L_Ribulose->Rare_Sugars

References

Biochemical comparison of L-Ribulose and L-Xylulose

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of carbohydrate biochemistry, the subtle distinctions between stereoisomers can lead to vastly different metabolic fates and physiological roles. This guide provides a detailed comparison of two such L-ketopentoses: L-Ribulose and L-Xylulose. For researchers in metabolic engineering, drug development, and diagnostics, understanding the nuanced differences between these rare sugars is paramount.

At a Glance: Key Biochemical Differences

FeatureThis compoundL-Xylulose
Primary Metabolic Role Precursor for L-ribose and L-nucleoside analogue synthesis.[1]Intermediate in the glucuronate-xylulose pathway.[2]
Key Enzymatic Interconversion Isomerization from L-arabinose by L-arabinose isomerase.[3][4]Reduction of xylitol (B92547) by xylitol 4-dehydrogenase.[2]
Epimerization Can be epimerized to L-Xylulose by this compound 3-epimerase.Can be epimerized to this compound by this compound 3-epimerase.
Physiological Significance Important intermediate for antiviral and anticancer drug synthesis.Urinary excretion can be an indicator of pentosuria and liver cirrhosis. Acts as an α-glucosidase inhibitor.

Quantitative Comparison of Key Enzymes

The biochemical divergence of this compound and L-Xylulose is fundamentally governed by the kinetics of the enzymes that metabolize them. The following table summarizes the kinetic parameters of key enzymes involved in their synthesis and interconversion.

EnzymeSubstrateK_m_ (mM)V_max_ or k_cat_Source OrganismReference
L-Arabinose Isomerase (mutant)L-Arabinose-95 g/L this compound produced in 2hGeobacillus thermodenitrificans
L-Ribose IsomeraseThis compound37.810416 min⁻¹ (k_cat_)Candida rugosa
This compound 3-EpimeraseThis compound22.4 ± 3.44923 ± 346 min⁻¹ (k_cat_)Methylomonas sp.
This compound 3-EpimeraseL-Xylulose-25.6 U/mg (relative activity to this compound)Methylomonas sp.
Xylitol DehydrogenaseXylitol16.9-Aspergillus flavus
L-Fucose IsomeraseL-Xylulose410.23 µmol/(mg min) (V_max_)Escherichia coli

Metabolic Pathways and Interconversion

The metabolic pathways of this compound and L-Xylulose are distinct yet interconnected. L-Xylulose is a key intermediate in the uronate pathway, a part of glucose metabolism. In contrast, this compound is primarily synthesized from the isomerization of L-arabinose. The enzyme this compound 3-epimerase provides a direct link between these two sugars, catalyzing their interconversion.

MetabolicPathways cluster_L_Arabinose_Pathway L-Arabinose Pathway cluster_Glucuronate_Pathway Glucuronate-Xylulose Pathway L-Arabinose L-Arabinose This compound This compound L-Arabinose->this compound L-Arabinose Isomerase L-Xylulose L-Xylulose This compound->L-Xylulose this compound 3-Epimerase D-Glucuronate D-Glucuronate L-Gulonate L-Gulonate D-Glucuronate->L-Gulonate 3-Keto-L-gulonate 3-Keto-L-gulonate L-Gulonate->3-Keto-L-gulonate 3-Keto-L-gulonate->L-Xylulose Xylitol Xylitol L-Xylulose->Xylitol L-Xylulose Reductase D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase

Metabolic pathways of this compound and L-Xylulose.

Experimental Protocols

Enzymatic Synthesis of this compound from L-Arabinose

This protocol outlines the bioconversion of L-arabinose to this compound using a thermostable L-arabinose isomerase.

Methodology:

  • Enzyme Preparation: A mutated L-arabinose isomerase from Geobacillus thermodenitrificans is expressed and purified.

  • Reaction Mixture: Prepare a solution containing 500 g/L L-arabinose in a suitable buffer (e.g., pH 8.0).

  • Enzymatic Reaction: Add the purified L-arabinose isomerase to the reaction mixture to a final concentration of 10 units/mL.

  • Incubation: Incubate the reaction mixture at 70°C for 2 hours.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).

  • Purification: The product, this compound, can be purified from the reaction mixture using cation exchange chromatography, for example with a Ca²⁺ ion exchange column.

Enzymatic Assay for L-Xylulose Reductase

This spectrophotometric assay measures the activity of L-xylulose reductase by monitoring the change in NADP⁺/NADPH concentration.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the substrate (L-xylulose or xylitol), NADP⁺ or NADPH, and a suitable buffer.

  • Enzyme Addition: Add the L-xylulose reductase enzyme preparation to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance at 340 nm, which corresponds to the conversion of NADPH to NADP⁺ (decrease in absorbance) or vice versa (increase in absorbance).

  • Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of NADPH.

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates a typical experimental workflow for the production and analysis of this compound and L-Xylulose.

ExperimentalWorkflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis Chemical_Synthesis Chemical Synthesis Chromatography Ion-Exchange or Size-Exclusion Chromatography Chemical_Synthesis->Chromatography Enzymatic_Synthesis Enzymatic Synthesis Enzymatic_Synthesis->Chromatography Crystallization Crystallization Chromatography->Crystallization Enzymatic_Assay Enzymatic Assay (Spectrophotometry) Crystallization->Enzymatic_Assay HPLC HPLC Analysis Crystallization->HPLC Mass_Spectrometry Mass Spectrometry HPLC->Mass_Spectrometry

A typical experimental workflow for rare sugar production and analysis.

References

Navigating the Labyrinth of L-Ribulose Quantification: A Guide to Minimizing Cross-Reactivity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the rare sugar L-Ribulose now have a comprehensive resource to navigate the complexities of its enzymatic quantification. This guide provides a detailed comparison of common enzymatic assays, highlighting potential cross-reactivity issues and offering experimental data to support informed decisions in assay selection and development. Accurate measurement of this compound is critical in various research and development applications, and understanding the specificity of the enzymes employed is paramount to achieving reliable results.

Introduction to this compound Metabolism and Key Enzymes

This compound is a key intermediate in the metabolic pathway of L-arabinose, a pentose (B10789219) sugar found in plant cell walls. The accurate quantification of this compound is essential for studying microbial metabolism, engineering metabolic pathways for the production of valuable chemicals, and for the development of therapeutics targeting these pathways. Enzymatic assays offer high sensitivity and specificity for this purpose, primarily relying on the enzymes of the L-arabinose catabolic pathway.

The central enzymes in this pathway are L-arabinose isomerase, L-ribulokinase, and this compound-5-phosphate 4-epimerase. While these enzymes are crucial for the biological processing of this compound, their substrate specificity is not always absolute, leading to potential cross-reactivity with other sugars and their derivatives. This guide delves into the specifics of these enzymes to mitigate such analytical challenges.

Comparative Analysis of Key Enzymatic Assays

The selection of an appropriate enzyme is the most critical factor in developing a specific and reliable assay for this compound. Below is a comparative analysis of the key enzymes involved in this compound metabolism, focusing on their substrate specificity and potential for cross-reactivity.

L-Arabinose Isomerase (L-AI)

L-Arabinose Isomerase (EC 5.3.1.4) catalyzes the reversible isomerization of L-arabinose to this compound. This enzyme is often the first step in the L-arabinose metabolic pathway. While its primary substrate is L-arabinose, many L-AIs exhibit significant cross-reactivity with D-galactose, converting it to D-tagatose. This promiscuity is a major concern when samples contain both L-arabinose/L-ribulose and D-galactose.

dot

LARabinoseIsomerasePathway cluster_LAI L-Arabinose Isomerase Activity L-Arabinose L-Arabinose LAI L-Arabinose Isomerase L-Arabinose->LAI Primary Substrate This compound This compound D-Galactose D-Galactose D-Galactose->LAI Cross-reactivity D-Tagatose D-Tagatose LAI->this compound Product LAI->D-Tagatose Byproduct LRibulokinasePathway cluster_LRK L-Ribulokinase Activity This compound This compound LRK L-Ribulokinase This compound->LRK ATP ATP ATP->LRK This compound-5-P This compound-5-P ADP ADP LRK->this compound-5-P LRK->ADP Other 2-Ketopentoses Other 2-Ketopentoses Other 2-Ketopentoses->LRK Potential Cross-reactivity CoupledAssayWorkflow cluster_workflow L-Ribulokinase Coupled Assay Workflow start Prepare Reaction Mixture (ATP, PEP, NADH, PK, LDH, Substrate) add_lrk Add L-Ribulokinase start->add_lrk measure Monitor Absorbance Decrease at 340 nm add_lrk->measure calculate Calculate Enzyme Activity measure->calculate

A Comparative Guide to the Validation of the L-Ribulose Metabolic Pathway in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathway for L-Ribulose production in engineered Escherichia coli, supported by experimental data. It details the performance of various recombinant E. coli strains and offers insights into alternative production platforms.

Introduction to this compound Metabolism in E. coli

This compound, a rare ketopentose, is a valuable precursor for the synthesis of antiviral drugs and other bioactive compounds. In Escherichia coli, the native L-arabinose utilization pathway serves as the foundation for this compound production. This pathway involves the isomerization of L-arabinose to this compound, which is then phosphorylated to this compound-5-phosphate. For the purpose of this compound accumulation, this pathway is often engineered by overexpressing a key enzyme, L-arabinose isomerase (AI), and frequently involves the deletion of genes responsible for the further metabolism of this compound-5-phosphate.

Performance Comparison of Engineered E. coli Strains

The production of this compound in recombinant E. coli has been a significant area of research. Various strategies have been employed to enhance production metrics, including the heterologous expression of L-arabinose isomerases from different microbial sources. The following table summarizes the performance of several engineered E. coli strains under different conditions.

Strain / BiocatalystL-Arabinose Isomerase SourceSubstrate Conc. (g/L)Titer (g/L)Yield (%)Productivity (g/L/h)Key Conditions
Recombinant E. coliBacillus licheniformis50037575375pH >9, Temp >50°C, presence of borate[1]
Recombinant E. coliBacillus velezensis CICC 24777300207.2~69~138.1pH 8.0, 45°C, 1.0 mM Mn2+[1]
Recombinant E. coliGeobacillus thermodenitrificans (mutant)500951947.5pH 8, 70°C, 10 units enzyme/mL

Alternative Production Platform: Saccharomyces cerevisiae

While E. coli is a common host for this compound production, the yeast Saccharomyces cerevisiae has also been explored as a potential alternative. One approach involves encapsulating L-arabinose isomerase within yeast spores, which can enhance enzyme stability.

Host / BiocatalystL-Arabinose Isomerase SourceSubstrate Conc. (g/L)Titer (g/L)Yield (%)Key Conditions
Encapsulated AI in S. cerevisiae sporesGeobacillus thermodenitrificans1002525Deletion of yeast OSW2 gene

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols cited in the validation of the this compound pathway.

Heterologous Expression of L-Arabinose Isomerase in E. coli
  • Gene Synthesis and Cloning : The gene encoding L-arabinose isomerase from the desired source organism (e.g., Bacillus licheniformis) is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a, often with a His-tag for purification.

  • Transformation : The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).[2][3]

  • Cultivation and Induction :

    • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.[4]

    • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance soluble protein expression.[4]

  • Cell Harvest and Lysis : Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors) and disrupted by sonication on ice.[3]

  • Enzyme Purification : The crude cell lysate is centrifuged to remove cell debris. The supernatant containing the soluble His-tagged L-arabinose isomerase is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[5]

L-Arabinose Isomerase Activity Assay

The activity of L-arabinose isomerase is determined by measuring the amount of this compound produced from L-arabinose.

  • Reaction Mixture : A typical reaction mixture contains L-arabinose as the substrate, a metal ion cofactor (e.g., Mn2+ or Co2+), a suitable buffer (e.g., phosphate (B84403) or Tris-HCl), and the purified enzyme or cell lysate.[6][7]

  • Incubation : The reaction is initiated by adding the enzyme and incubated at the optimal temperature and pH for the specific isomerase (e.g., 50-70°C, pH 7.0-9.0).

  • Reaction Termination : The reaction is stopped by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an acid.

  • Quantification of this compound : The amount of this compound formed is quantified using methods such as the cysteine-carbazole-sulfuric acid method or by High-Performance Liquid Chromatography (HPLC).[7]

Fed-Batch Fermentation for this compound Production

High-density cell cultivation using a fed-batch strategy is often employed to achieve high titers of this compound.

  • Inoculum Preparation : A seed culture of the recombinant E. coli strain is prepared by growing it in a shake flask containing a defined medium with a carbon source (e.g., glucose) and the appropriate antibiotic.

  • Bioreactor Setup : A bioreactor containing a defined batch medium is inoculated with the seed culture. The temperature, pH, and dissolved oxygen (DO) levels are controlled.

  • Batch Phase : The culture is grown in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in DO.

  • Fed-Batch Phase : A concentrated feeding solution containing L-arabinose and other necessary nutrients is fed into the bioreactor at a controlled rate to maintain a desired specific growth rate and induce this compound production. An exponential feeding strategy is often employed.

  • Harvesting : The fermentation is continued for a predetermined duration, after which the cells and supernatant are harvested for product analysis.

HPLC Analysis of L-Arabinose and this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of sugars in fermentation broths.

  • Sample Preparation : Fermentation broth samples are centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions :

    • Column : A carbohydrate analysis column, such as an Aminex HPX-87 series column (e.g., HPX-87K or HPX-87H), is commonly used.[8]

    • Mobile Phase : Isocratic elution with a dilute acid (e.g., 5 mM H2SO4) or water is typical. The addition of boric acid to the mobile phase can enhance the separation of ribose, arabinose, and ribulose.[8]

    • Flow Rate : A typical flow rate is 0.5-1.0 mL/min.

    • Temperature : The column is maintained at an elevated temperature (e.g., 60-85°C) to improve peak resolution.

  • Detection : A Refractive Index (RI) detector is most commonly used for sugar analysis.

  • Quantification : The concentrations of L-arabinose and this compound are determined by comparing their peak areas to those of known standards.

Mandatory Visualizations

Metabolic Pathway of this compound Production in Engineered E. coli

L_Ribulose_Pathway cluster_engineered Engineered E. coli L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-Arabinose Isomerase (araA, overexpressed) L_Ribulose_5P This compound-5-Phosphate L_Ribulose->L_Ribulose_5P Ribulokinase (araB) Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->Xylulose_5P This compound-5-P 4-Epimerase (araD) PPP Pentose Phosphate Pathway Xylulose_5P->PPP

Caption: Engineered this compound metabolic pathway in E. coli.

Experimental Workflow for this compound Production and Analysis

Experimental_Workflow start Strain Construction (Recombinant E. coli) fermentation Fed-Batch Fermentation start->fermentation sampling Sampling fermentation->sampling cell_separation Cell Separation (Centrifugation) sampling->cell_separation analysis HPLC Analysis cell_separation->analysis quantification Quantification of This compound & L-Arabinose analysis->quantification

References

L-Ribulose as a precursor compared to L-psicose for rare sugar synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of rare sugars is a critical endeavor in the fields of biotechnology and pharmacology, providing access to crucial building blocks for novel therapeutics and functional foods. Among the various precursors available, L-Ribulose and L-psicose have emerged as key starting materials for the enzymatic production of other valuable rare sugars. This guide provides an objective comparison of this compound and L-psicose as precursors, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers in selecting the optimal starting material for their specific needs.

At a Glance: this compound vs. L-Psicose

FeatureThis compoundL-Psicose
Primary Synthesis Product L-Ribose[1][2]L-Allose[3][4][5][6]
Common Starting Material L-Arabinose[7][8][9]D-Fructose[10] or Allitol[6]
Key Enzymes in Synthesis L-arabinose isomerase, mannose-6-phosphate (B13060355) isomerase, L-ribose isomerase[11]L-ribose isomerase[4][5][6]
Reported Yields Up to 71% for L-ribose synthesis[1]~35% equilibrium yield for L-allose (23% crystallized)[3][4][5]
Primary Advantage Can lead to the production of L-ribose, a crucial component of L-nucleoside analogues with antiviral properties[9][12]Can be produced from the readily available and inexpensive D-fructose[10]
Primary Disadvantage Often requires the initial conversion from L-arabinose, adding a step to the process.The equilibrium of the isomerization to L-allose limits the final product yield.

Quantitative Comparison of Enzymatic Conversions

The following tables summarize the reported yields and key reaction conditions for the synthesis of rare sugars from this compound and L-psicose.

Table 1: Rare Sugar Synthesis from this compound

Target SugarStarting MaterialEnzyme(s)Key Reaction ConditionsYieldReference(s)
L-RiboseThis compoundMannose-6-phosphate isomerasepH 7.5, 40°C, 300 g/L this compound71%[1][13]
L-RiboseL-ArabinoseL-arabinose isomerase & Mannose-6-phosphate isomerasepH 7.0, 70°C, 500 g/L L-arabinose23.6%[14]
This compoundL-ArabinoseL-arabinose isomerase-25%[15]
This compoundL-RiboseL-ribose isomerase-~32%

Table 2: Rare Sugar Synthesis from L-Psicose

Target SugarStarting MaterialEnzyme(s)Key Reaction ConditionsYieldReference(s)
L-AlloseL-PsicoseL-ribose isomerasepH 9.0, 40°C, 10% (w/v) L-psicose35% (equilibrium), 23% (crystallized)[3][4][5]
L-FructoseL-PsicoseD-tagatose 3-epimerase-65%
L-Sorbose & L-PsicoseGlucose & L-glyceraldehydeAldolase & Fructose-1-phosphataseFed-batch culture3.5 g/L L-sorbose, 2.3 g/L L-psicose[16]

Synthesis Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the enzymatic conversion pathways for this compound and L-psicose to their respective rare sugar products.

L_Ribulose_Pathway L_Arabinose L-Arabinose L_Ribulose This compound L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose Mannose-6-phosphate isomerase / L-ribose isomerase

Caption: Enzymatic conversion of L-Arabinose to L-Ribose via this compound.

L_Psicose_Pathway D_Fructose D-Fructose L_Psicose L-Psicose D_Fructose->L_Psicose D-tagatose 3-epimerase L_Allose L-Allose L_Psicose->L_Allose L-ribose isomerase

Caption: Enzymatic synthesis of L-Allose from D-Fructose via L-Psicose.

Experimental Protocols

The following are detailed methodologies for key enzymatic conversions discussed in this guide.

Protocol 1: Synthesis of L-Ribose from this compound using Mannose-6-Phosphate Isomerase

Objective: To produce L-ribose from this compound via enzymatic isomerization.

Materials:

  • This compound

  • Recombinant mannose-6-phosphate isomerase from Bacillus subtilis

  • 50 mM EPPS buffer (pH 7.5)

  • 0.5 mM CoCl₂

  • Water bath or incubator set to 40°C

  • Reaction vessels

  • HPLC system for analysis

Procedure:

  • Prepare a 300 g/L solution of this compound in 50 mM EPPS buffer (pH 7.5).

  • Add CoCl₂ to a final concentration of 0.5 mM.

  • Pre-incubate the substrate solution at 40°C for 10 minutes.

  • Initiate the reaction by adding mannose-6-phosphate isomerase to the desired final concentration.

  • Incubate the reaction mixture at 40°C.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of this compound and L-ribose using HPLC.

  • The reaction is expected to reach approximately 71% conversion to L-ribose.[1]

Protocol 2: Synthesis of L-Allose from L-Psicose using L-Ribose Isomerase

Objective: To produce L-allose from L-psicose via enzymatic isomerization.

Materials:

  • L-Psicose

  • Recombinant L-ribose isomerase from Cellulomonas parahominis MB426 (immobilized on a suitable resin, e.g., DIAION HPA25L)

  • 50 mM glycine-NaOH buffer (pH 9.0)

  • Water bath or incubator set to 40°C

  • Reaction vessel (e.g., conical flask)

  • HPLC system for analysis

Procedure:

  • Prepare a 10% (w/v) solution of L-psicose in 50 mM glycine-NaOH buffer (pH 9.0).[4][5]

  • Add the immobilized L-ribose isomerase to the substrate solution. The amount of enzyme will depend on its specific activity. For example, 2000 units of recombinant L-RI for a 24-hour reaction.[4][5]

  • Incubate the reaction mixture at 40°C with gentle agitation.[4][5]

  • The reaction is expected to reach equilibrium with a composition of approximately 35% L-allose and 65% L-psicose.[3][4][5]

  • Monitor the reaction progress by HPLC.

  • Upon reaching equilibrium, separate the immobilized enzyme by filtration for potential reuse.

  • The L-allose can be purified from the reaction mixture by crystallization, with a final reported yield of around 23%.[3][4][5]

Concluding Remarks

Both this compound and L-psicose are valuable precursors for the synthesis of a variety of rare sugars. The choice between them will largely depend on the target rare sugar and the specific research or production goals.

  • This compound is the preferred precursor for the synthesis of L-ribose , a critical component for antiviral L-nucleoside analogues. While the direct precursor, this compound, can be costly, its synthesis from the more abundant L-arabinose is a viable, albeit multi-step, option.

  • L-Psicose serves as an excellent starting point for the production of L-allose . A significant advantage of the L-psicose pathway is that it can be derived from D-fructose, a readily available and inexpensive sugar. However, researchers must consider the equilibrium-limited nature of the final conversion to L-allose, which may necessitate efficient downstream purification processes to achieve high product purity.

Ultimately, the selection of the precursor should be guided by a thorough evaluation of the target molecule's importance, the availability and cost of the starting materials, and the efficiency of the enzymatic conversions involved. This guide provides the foundational data and protocols to inform such a decision, empowering researchers to advance the exciting field of rare sugar synthesis.

References

A Comparative Guide to the Metabolic Profiling of Rare Sugars, Including L-Ribulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the metabolic profiles of several rare sugars, with a special focus on L-Ribulose. While direct quantitative comparative studies on the intracellular metabolites of these sugars are limited in publicly available literature, this document synthesizes current knowledge on their metabolic pathways, key enzymatic players, and analytical methodologies used for their study.

Data Presentation: A Comparative Overview of Rare Sugar Metabolism

Due to the lack of directly comparable quantitative data from a single study, this table provides a qualitative comparison of the metabolic fates of this compound, L-Arabinose, D-Tagatose, and D-Allulose. This information has been compiled from various scientific sources.

FeatureThis compoundL-ArabinoseD-TagatoseD-Allulose (D-Psicose)
Primary Metabolic Fate Intermediate in the pentose (B10789219) phosphate (B84403) pathway; precursor for L-ribose production.[1]Converted to this compound and then enters the pentose phosphate pathway.[1]Metabolized primarily in the liver, in a pathway similar to fructose.[2]Largely un-metabolized and excreted in urine; minimal caloric contribution.[3][4]
Key Enzymes in Metabolism L-arabinose isomerase, L-ribulokinase, this compound-5-phosphate 4-epimerase.L-arabinose isomerase, L-ribulokinase, this compound-5-phosphate 4-epimerase.Fructokinase (Ketohexokinase), Aldolase.Limited enzymatic metabolism in humans.
Metabolic Intermediates This compound-5-phosphate, D-Xylulose-5-phosphate.This compound, this compound-5-phosphate, D-Xylulose-5-phosphate.D-Tagatose-1-phosphate, Dihydroxyacetone phosphate (DHAP), Glyceraldehyde-3-phosphate (G3P).Not significantly metabolized to intermediates.
Known Physiological Effects Precursor for antiviral L-nucleoside analogs.May have prebiotic effects.Low glycemic index, prebiotic effects.Anti-hyperglycemic and anti-obesity effects observed in some studies.

Experimental Protocols

The metabolic profiling of rare sugars typically involves a series of sophisticated analytical techniques. Below are detailed methodologies for key experiments commonly cited in the field.

Sample Preparation for Intracellular Metabolite Analysis

A critical step in metabolic profiling is the rapid quenching of metabolic activity and efficient extraction of intracellular metabolites.

  • Quenching: To halt enzymatic reactions, cell cultures are rapidly quenched using a cold solvent, typically a methanol (B129727) solution chilled to -40°C or lower. This ensures that the metabolic snapshot is accurate at the time of sampling.

  • Extraction: Metabolites are then extracted from the cells. Common methods include:

    • Boiling Ethanol (B145695) Extraction: Cells are incubated in hot ethanol (e.g., 75°C) to simultaneously extract metabolites and denature proteins.

    • Chloroform-Methanol-Water Extraction: A biphasic extraction method that separates polar and nonpolar metabolites. The aqueous layer containing the polar metabolites is collected for analysis.

  • Cell Lysis: Mechanical disruption methods like bead beating or sonication are often employed to ensure complete cell lysis and release of intracellular contents.

  • Centrifugation: Cell debris is removed by centrifugation at high speeds, and the supernatant containing the metabolites is collected for analysis.

Analytical Techniques for Rare Sugar Quantification

High-performance liquid chromatography (HPLC) coupled with various detectors is the most common method for the separation and quantification of rare sugars.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Amine-based columns (e.g., Zorbax Original NH2) are frequently used for the separation of sugars.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typically employed.

  • Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds like sugars.

    • Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity, allowing for the identification and quantification of sugars based on their mass-to-charge ratio. This is particularly useful for complex biological samples.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.

  • Isotope Labeling: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine.

  • Metabolite Extraction and Analysis: Intracellular metabolites are extracted and their isotopic labeling patterns are determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Computational Modeling: The labeling data, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes.

Visualizations

Metabolic Pathway of this compound

This diagram illustrates the entry of L-Arabinose into the pentose phosphate pathway via its conversion to this compound.

L_Ribulose_Pathway Arabinose L-Arabinose Ribulose This compound Arabinose->Ribulose L-arabinose isomerase Ribulose5P This compound-5-Phosphate Ribulose->Ribulose5P L-ribulokinase Xylulose5P D-Xylulose-5-Phosphate Ribulose5P->Xylulose5P This compound-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Metabolic conversion of L-Arabinose to D-Xylulose-5-Phosphate via this compound.

Experimental Workflow for Metabolic Profiling

This diagram outlines the typical workflow for a metabolomics study of rare sugars.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing cluster_interpretation Biological Interpretation Quenching Metabolic Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization->LCMS GCMS GC-MS Analysis Derivatization->GCMS Peak_Picking Peak Picking & Alignment LCMS->Peak_Picking GCMS->Peak_Picking Identification Metabolite Identification Peak_Picking->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats Pathway Pathway Analysis Stats->Pathway

Caption: A generalized workflow for metabolomics studies of rare sugars.

References

The Role of L-Ribulose in Microbial Carbon Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse metabolic strategies microbes employ to utilize carbon sources is paramount. This guide provides a detailed comparison of the predominant pathways for L-arabinose metabolism, in which L-ribulose serves as a key intermediate. We will delve into the well-characterized phosphorylative pathway, exemplified by Escherichia coli, and contrast it with the alternative non-phosphorylative pathway found in organisms such as Azospirillum brasilense.

Executive Summary

Microorganisms have evolved distinct pathways to catabolize the pentose (B10789219) sugar L-arabinose. The most studied of these is the phosphorylative pathway, which involves the phosphorylation of this compound to this compound-5-phosphate. This intermediate is then epimerized to D-xylulose-5-phosphate, a central metabolite in the pentose phosphate (B84403) pathway (PPP). In contrast, some bacteria utilize a non-phosphorylative pathway that directly converts L-arabinose to α-ketoglutarate without phosphorylated intermediates. This guide presents a comparative analysis of these two metabolic routes, supported by quantitative data on enzyme kinetics and microbial growth, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.

Comparative Analysis of Metabolic Pathways

The metabolic fate of L-arabinose in microbes primarily follows two distinct routes: a phosphorylative pathway and a non-phosphorylative pathway. This compound is a critical intermediate in the phosphorylative pathway.

Phosphorylative Pathway of L-Arabinose Metabolism

This pathway is extensively studied in Escherichia coli and is governed by the ara operon.[1] It involves the conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway, through the action of three key enzymes.[1]

  • L-arabinose isomerase (AraA): Catalyzes the isomerization of L-arabinose to this compound.

  • L-ribulokinase (AraB): Phosphorylates this compound to form this compound-5-phosphate.

  • This compound-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of this compound-5-phosphate to D-xylulose-5-phosphate.[2]

This pathway directly feeds into the central carbon metabolism, allowing for the efficient generation of biomass and energy.

Non-phosphorylative Pathway of L-Arabinose Metabolism

An alternative route for L-arabinose catabolism exists in some bacteria, such as Azospirillum brasilense. This pathway involves the direct oxidation of L-arabinose and proceeds through several intermediates to ultimately yield α-ketoglutarate, a key component of the citric acid cycle.[3][4] This pathway does not involve phosphorylated sugars.

Quantitative Data Comparison

The efficiency of these pathways can be compared through various quantitative metrics, including microbial growth rates, substrate consumption, and the kinetic parameters of key enzymes.

Microbial Growth Kinetics
MicroorganismPathwayCarbon SourceSpecific Growth Rate (h⁻¹)Doubling Time (min)Biomass Yield (g DCW/g substrate)Reference
Escherichia coliPhosphorylativeL-arabinose (0.2%)~0.6~70Not Reported[5]
Bacillus subtilis NCD-2PhosphorylativeL-arabinoseHigher than D-glucoseNot ReportedNot Reported[6]
Azospirillum brasilense Sp 7Non-phosphorylativeSuccinate (B1194679)~0.9743Not Reported[7]
Azospirillum brasilense Sp 59bNon-phosphorylativeGlucose~0.31223Not Reported[7]

Note: Direct comparative growth data for A. brasilense on L-arabinose is limited in the searched literature. The data for succinate and glucose are provided for context.

Enzyme Kinetic Parameters

A comparison of the kinetic parameters of the initial enzymes in each pathway provides insight into their catalytic efficiencies.

EnzymeMicroorganismPathwaySubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
L-Ribulokinase Escherichia coliPhosphorylativeThis compound0.14Similar for all 2-ketopentosesNot specified[8]
D-Ribulose0.39Similar for all 2-ketopentosesNot specified[8]
L-Xylulose3.4Similar for all 2-ketopentosesNot specified[8]
D-Xylulose16Similar for all 2-ketopentosesNot specified[8]
L-arabinose 1-dehydrogenase Azospirillum brasilenseNon-phosphorylativeL-arabinoseHigh catalytic efficiencyNot specifiedNot specified[2][3]
D-galactoseHigh catalytic efficiencyNot specifiedNot specified[2][3]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and the experimental procedures used to study them is crucial for a comprehensive understanding.

L-Arabinose Metabolic Pathways

L_Arabinose_Metabolism cluster_phosphorylative Phosphorylative Pathway (e.g., E. coli) cluster_nonphosphorylative Non-phosphorylative Pathway (e.g., A. brasilense) Ara_in L-Arabinose Ribulose This compound Ara_in->Ribulose AraA (L-arabinose isomerase) Ribulose5P This compound-5-P Ribulose->Ribulose5P AraB (L-ribulokinase) Xylulose5P D-Xylulose-5-P Ribulose5P->Xylulose5P AraD (this compound-5-P 4-epimerase) PPP Pentose Phosphate Pathway Xylulose5P->PPP Ara_in2 L-Arabinose Lactone L-Arabino-γ-lactone Ara_in2->Lactone L-arabinose 1-dehydrogenase Arabonate L-Arabonate Lactone->Arabonate ... Keto_deoxy 2-keto-3-deoxy-L-arabonate Arabonate->Keto_deoxy ... alpha_KG α-Ketoglutarate Keto_deoxy->alpha_KG ... C13_MFA_Workflow Culture 1. Microbial Culture with ¹³C-labeled L-Arabinose Quench 2. Rapid Quenching of Metabolism Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Analysis 4. LC-MS/MS or GC-MS Analysis of Labeled Intermediates Extract->Analysis Model 5. Computational Modeling and Flux Calculation Analysis->Model FluxMap 6. Metabolic Flux Map Model->FluxMap

References

Tracing L-Ribulose Metabolism: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling techniques for tracing L-Ribulose metabolism. While direct, comprehensive isotopic labeling studies on this compound as a primary substrate are limited in publicly available literature, this document synthesizes findings from related metabolic pathways, particularly the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and L-arabinose degradation, to offer valuable insights and methodologies. We will explore the application of stable isotopes, such as ¹³C and ²H, to elucidate flux through key enzymatic steps and interconnected pathways.

Introduction to this compound Metabolism

This compound is a key intermediate in the metabolism of L-arabinose, a pentose sugar found in plant biomass. Its metabolic fate is primarily linked to the pentose phosphate pathway (PPP), a crucial route for generating NADPH and precursors for nucleotide biosynthesis. The central enzymes in this pathway are L-arabinose isomerase, which converts L-arabinose to this compound, and L-ribulokinase, which phosphorylates this compound to this compound-5-phosphate. Subsequently, this compound-5-phosphate 4-epimerase catalyzes the conversion of this compound-5-phosphate to D-xylulose-5-phosphate, an intermediate of the PPP. Understanding the dynamics of these reactions is critical for metabolic engineering efforts aimed at producing valuable chemicals from pentose sugars and for elucidating the metabolic roles of these pathways in various organisms.

Comparative Analysis of Isotopic Labeling Strategies

Isotopic labeling is a powerful tool for quantifying metabolic fluxes and elucidating reaction mechanisms. The two main stable isotopes used in metabolic studies are Carbon-13 (¹³C) and Deuterium (B1214612) (²H).

StrategyDescriptionAdvantagesDisadvantagesRelevant Analytes
¹³C Metabolic Flux Analysis (¹³C-MFA) Cells are cultured with a ¹³C-labeled substrate (e.g., [1-¹³C]L-arabinose or uniformly labeled [U-¹³C]glucose). The distribution of ¹³C in downstream metabolites is measured by GC-MS or LC-MS. Computational models are then used to estimate intracellular fluxes.[1][2]Provides a comprehensive, quantitative map of metabolic fluxes throughout a network.[3] Can identify novel or unexpected metabolic pathways.[3]Can be technically complex and computationally intensive. Requires isotopic and metabolic steady-state for accurate measurements.Amino acids, organic acids, sugar phosphates (including this compound-5-phosphate).
Kinetic Isotope Effect (KIE) Studies Measures the change in reaction rate when an atom in the substrate is replaced with its heavier isotope. This provides insights into the transition state of the enzymatic reaction and can help elucidate the reaction mechanism.Provides detailed information about the rate-limiting steps and the chemical mechanism of a specific enzyme.Does not provide a network-wide view of metabolic fluxes. Requires highly purified enzymes and substrates.This compound-5-phosphate, D-xylulose-5-phosphate.
Deuterium (²H) Labeling Uses deuterated substrates (e.g., ²H₂O or deuterated sugars) to trace metabolic pathways. The incorporation of deuterium into metabolites can be monitored by NMR or mass spectrometry.Can provide information on redox metabolism (e.g., NADPH production). Deuterated water is a relatively inexpensive tracer.Kinetic isotope effects can be more pronounced, potentially altering metabolic fluxes. Label exchange with water can complicate data interpretation.Sugar phosphates, organic acids, amino acids.

Experimental Data: Kinetic Isotope Effects in this compound-5-Phosphate 4-Epimerase

A study by Johnson and Cleland (2000) utilized ¹³C and deuterium isotope effects to elucidate the mechanism of this compound-5-phosphate 4-epimerase, a key enzyme in this compound metabolism. Their findings suggest a mechanism involving aldol (B89426) cleavage.[4]

Isotope EffectWild-Type Enzyme (pH 7.0)H97N Mutant (pH 7.0)Y229F Mutant (pH 7.0)
¹³C KIE at C-3 1.85%3.25%2.53%
¹³C KIE at C-4 1.5%2.69%1.99%
²H KIE at C-3 2.5%4.1%-
²H KIE at C-4 9.6%19%-

Data sourced from Johnson, L. and Cleland, W.W. (2000). Biochemistry, 39(16), 4813-4822.[4]

These data reveal how mutations in the enzyme's active site affect the kinetic isotope effects, providing strong evidence for the proposed reaction mechanism. For researchers studying this enzyme or pathway, these values serve as a benchmark for comparison.

Experimental Protocols

Protocol 1: ¹³C Metabolic Flux Analysis of L-Arabinose Metabolism

This protocol is adapted from studies on pentose metabolism in microorganisms and is designed to quantify fluxes through the L-arabinose degradation pathway, including the steps involving this compound.[3]

1. Cell Culture and Labeling:

  • Grow the microbial strain of interest in a defined minimal medium with a known concentration of L-arabinose as the sole carbon source.

  • For the labeling experiment, replace the natural abundance L-arabinose with [1-¹³C]L-arabinose at the same concentration. A parallel experiment with [U-¹³C]glucose can be performed to provide additional constraints on the central carbon metabolism.[5][6]

  • Cultivate the cells under controlled conditions (e.g., chemostat) to achieve a metabolic and isotopic steady state.

2. Sample Collection and Quenching:

  • Rapidly harvest the cells from the culture and quench their metabolism to prevent further enzymatic activity. This is typically done by rapidly filtering the cell suspension and immersing the filter in a cold quenching solution (e.g., 60% methanol (B129727) at -50°C).

3. Metabolite Extraction:

  • Extract the intracellular metabolites from the quenched cells. A common method is to use a cold solvent mixture, such as methanol/water, followed by a hot ethanol (B145695) extraction.

4. Sample Derivatization and GC-MS Analysis:

  • For GC-MS analysis, the extracted metabolites, particularly amino acids and sugar phosphates, need to be derivatized to make them volatile. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS) to determine the mass isotopomer distributions of the metabolites.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer data for the natural abundance of isotopes.

  • Use a metabolic model that includes the L-arabinose degradation pathway and central carbon metabolism to simulate the expected labeling patterns for a given set of fluxes.

  • Employ software such as INCA or Metran to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the simulated mass isotopomer distributions.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of this compound metabolism and the experimental approaches, the following diagrams have been generated using Graphviz.

L_Ribulose_Metabolism Arabinose L-Arabinose Ribulose This compound Arabinose->Ribulose L-arabinose isomerase Ribulose5P This compound-5-P Ribulose->Ribulose5P L-ribulokinase Xylulose5P D-Xylulose-5-P Ribulose5P->Xylulose5P this compound-5-P 4-epimerase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Metabolic pathway of L-Arabinose to the Pentose Phosphate Pathway.

Isotopic_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Culture Cell Culture with ¹³C-labeled Substrate Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Isotopomer Analysis GCMS->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

While direct and extensive isotopic labeling studies specifically targeting this compound metabolism are not abundant, the principles and methodologies are well-established through research on related pentose sugars and the broader pentose phosphate pathway. By adapting existing protocols for ¹³C-MFA and considering insights from kinetic isotope effect studies, researchers can effectively probe the intricacies of this compound metabolism. This guide serves as a foundational resource, providing a comparative framework and practical methodologies to design and execute robust isotopic labeling experiments for a deeper understanding of this key metabolic intermediate. Future research employing this compound as a labeled substrate will be invaluable in further refining our knowledge of its metabolic fate and regulatory mechanisms.

References

Safety Operating Guide

Proper Disposal of L-Ribulose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of L-Ribulose, a pentose (B10789219) sugar that, despite its classification as a carbohydrate, requires handling as a hazardous substance. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Understanding the Hazards of this compound

This compound is classified as a hazardous chemical with the following risk profile:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.

Given these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound in both solid and liquid forms.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Lab coat or other protective clothing

  • A suitable respirator if handling large quantities or if there is a risk of dust or aerosol formation

Disposal of Solid this compound
  • Segregation: Ensure that solid this compound waste is not mixed with other chemical waste streams.

  • Containment:

    • Place solid this compound waste in a clearly labeled, durable, and sealable container.

    • The container should be compatible with the chemical and prevent leakage or spillage.

    • For chemically contaminated solid waste that does not include sharps, line a designated pail with a clear plastic bag.

  • Labeling:

    • Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).

    • Include the date of waste generation.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for pickup by your institution's certified hazardous waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.

Disposal of this compound Solutions
  • Segregation: Do not mix this compound solutions with other solvent or aqueous waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Collect this compound solutions in a dedicated, leak-proof, and sealable container.

    • If the solution is absorbed using a liquid-binding material (e.g., diatomite), the resulting solid waste should be disposed of as solid this compound waste.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," "Aqueous this compound Solution," and the relevant hazard pictograms.

    • Indicate the approximate concentration of this compound.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Pickup and Disposal:

    • Contact your institution's hazardous waste disposal service for pickup and disposal.

Disposal of Contaminated Labware
  • Decontamination:

    • Decontaminate surfaces and non-disposable labware by scrubbing with alcohol.[1]

    • Collect the alcohol used for decontamination as hazardous waste.

  • Disposable Labware:

    • Any disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with this compound should be collected as solid hazardous waste.

    • Place these items in a designated, labeled hazardous waste container.

  • Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or alcohol).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

L_Ribulose_Disposal_Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_final Final Steps ppe Wear Appropriate PPE waste_type Solid, Liquid, or Contaminated Labware? ppe->waste_type contain_solid Contain in Labeled, Sealed Container waste_type->contain_solid Solid contain_liquid Contain in Labeled, Leak-proof Container waste_type->contain_liquid Liquid decontaminate Decontaminate or Contain Disposables waste_type->decontaminate Labware storage Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage decontaminate->storage pickup Arrange for Professional Waste Disposal storage->pickup

This compound Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.

References

Personal protective equipment for handling L-Ribulose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Ribulose. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications & Use
Hand Protection Protective GlovesUse chemical-resistant gloves (e.g., nitrile)[2]. Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Wash hands thoroughly after removing gloves.
Eye & Face Protection Safety Goggles with Side-ShieldsRequired to protect against splashes and dust.
Body Protection Impervious Clothing / Lab CoatA lab coat or other impervious clothing is necessary to protect skin and personal clothing from contamination.
Respiratory Protection Suitable RespiratorUse a suitable respirator when handling the powder, especially in areas without adequate exhaust ventilation, to avoid breathing in dust.

Safe Handling and Operational Plan

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a fume hood is recommended to minimize inhalation exposure.

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition.

Step 2: Handling the Compound

  • Donning PPE: Put on all required PPE as specified in Table 1 before handling the substance.

  • Avoid Dust Formation: Handle the compound carefully to avoid creating dust and aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is handled or stored. Wash hands thoroughly after handling the chemical.

Step 3: Storage

  • Container: Keep the container tightly closed in a dry, well-ventilated place.

  • Security: Store in a locked-up area to prevent unauthorized access.

Step 4: Spill and Emergency Procedures

  • Spill Containment: In case of a spill, prevent further leakage if it is safe to do so. Do not let the product enter drains.

  • Spill Cleanup: Use full personal protective equipment during cleanup. Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces by scrubbing with alcohol.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.

  • Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: If swallowed, rinse the mouth with water.

Step 5: Disposal Plan

  • Waste Disposal: Dispose of contaminated material and the compound itself in accordance with institutional and local environmental regulations.

  • Containers: Do not reuse empty containers. Dispose of them as unused product.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow Workflow for Safe Handling of this compound A 1. Preparation B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Mandatory C 2. Handling B->C D Weighing & Transfer (in ventilated area) C->D E 3. Post-Handling D->E F Store in Tightly Sealed Container E->F G Decontaminate Work Area E->G I 4. Disposal H Doff PPE G->H H->I J Dispose of Waste (per regulations) I->J K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling of this compound.

References

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